molecular formula C9H9BrClNO2 B13548816 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid

3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid

Cat. No.: B13548816
M. Wt: 278.53 g/mol
InChI Key: LIFMFDAYAWAMIT-UHFFFAOYSA-N
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Description

3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid ( 1270548-47-4) is a high-purity organic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 9 H 9 BrClNO 2 and a molecular weight of 278.53 g/mol, is characterized by the presence of both bromo and chloro substituents on its phenyl ring, which creates a multifunctional scaffold for chemical synthesis . The compound is typically supplied with a purity of 98% and is extensively used in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. Its structure, featuring an amino group and a carboxylic acid functional group, makes it a versatile chiral synthon for constructing diverse compound libraries. Researchers utilize this building block to explore structure-activity relationships, often employing it in coupling reactions, as a precursor for heterocyclic compounds, or in the development of enzyme inhibitors. The distinct halogen placement offers specific sites for further functionalization via metal-catalyzed cross-coupling reactions, making it valuable for creating targeted molecular architectures. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans. Comprehensive analytical data, including NMR and HPLC/LC-MS documentation, is available to support research applications .

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrClNO2/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)

InChI Key

LIFMFDAYAWAMIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CC(=O)O)N)Br

Origin of Product

United States

Foundational & Exploratory

3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid, a halogenated β-amino acid of significant interest to researchers in medicinal chemistry and drug development. β-amino acids are crucial structural motifs, imparting unique conformational constraints and enhanced metabolic stability to peptides and small molecule therapeutics.[1][2][3] The specific substitution pattern of a 2-bromo-5-chlorophenyl group offers a synthetically versatile scaffold for creating novel therapeutic agents. This document details the compound's physicochemical properties, outlines a robust synthetic methodology based on the Ritter reaction, provides a thorough guide to its analytical characterization using modern spectroscopic techniques, and explores its potential applications in pharmaceutical research.

Introduction and Significance

3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid belongs to the class of non-canonical β-amino acids. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This structural distinction is of profound importance in drug design. Peptides constructed from β-amino acids, known as β-peptides, are known to form stable secondary structures and exhibit remarkable resistance to proteolytic degradation, a critical feature for improving the pharmacokinetic profile of peptide-based drugs.[1][2]

The presence of a di-halogenated phenyl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The bromine and chlorine atoms provide specific steric and electronic properties and serve as valuable handles for further synthetic modification via cross-coupling reactions. Structurally related compounds, such as other substituted phenylpropanoic acids, have been identified as key intermediates in the synthesis of drugs targeting neurological disorders and anticonvulsants.[4][5] This guide serves as a foundational resource for scientists aiming to synthesize, characterize, and utilize this promising chemical entity.

Physicochemical Properties

A summary of the key computed and known properties of the title compound and its analogs is presented below. These properties are essential for planning synthesis, purification, and formulation activities.

PropertyValueSource / Method
IUPAC Name 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acidIUPAC Nomenclature
Molecular Formula C₉H₉BrClNO₂Elemental Composition
Molecular Weight 278.53 g/mol Calculated[6]
Synonyms 3-(2-bromo-5-chlorophenyl)-β-alanineCommon Nomenclature
Physical Form Expected to be a solid at room temperatureAnalogy to similar compounds[7]
CAS Number Not availableN/A

Synthesis Methodology: The Ritter Reaction

A variety of methods exist for the synthesis of β-amino acids, including Mannich-type reactions and conjugate additions.[2][8] However, the Ritter reaction offers a robust and well-established pathway for converting alcohols or alkenes into N-acyl amines, which can be subsequently hydrolyzed to the desired primary amine.[9][10] The reaction proceeds via a stable carbocation intermediate, which is then trapped by a nitrile.

The causality behind this choice of methodology rests on the accessibility of the starting material, 1-(2-bromo-5-chlorophenyl)ethanol, and the reaction's tolerance for the aryl halides. The strong acidic conditions required for the reaction are compatible with the phenyl ring, and the mechanism allows for the direct installation of the amino group precursor at the benzylic position.

Proposed Synthetic Workflow

The overall strategy involves the formation of a benzylic carbocation from a suitable precursor alcohol, followed by the Ritter reaction and subsequent hydrolysis.

G Start 2-Bromo-5-chloro- acetophenone Step1 Reduction (e.g., NaBH₄) Start->Step1 Intermediate1 1-(2-Bromo-5-chloro- phenyl)ethanol Step1->Intermediate1 Step2 Ritter Reaction (H₂SO₄, Acetonitrile) Intermediate1->Step2 Intermediate2 N-Acetyl Intermediate Step2->Intermediate2 Step3 Acid Hydrolysis (e.g., HCl, Δ) Intermediate2->Step3 Final 3-Amino-3-(2-bromo-5-chloro- phenyl)propanoic acid Step3->Final

Caption: A proposed three-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Bromo-5-chlorophenyl)ethanol

  • To a stirred solution of 2-bromo-5-chloroacetophenone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize excess borohydride.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be used directly in the next step.

Step 2: Ritter Reaction to form N-[1-(2-bromo-5-chlorophenyl)ethyl]acetamide

  • Dissolve the crude 1-(2-bromo-5-chlorophenyl)ethanol (1.0 eq) in acetonitrile (5.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (3.0 eq) dropwise, maintaining the internal temperature below 10 °C. The ability to generate a stable carbocation is the driving force for this step.[9]

  • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the resulting N-acetyl intermediate with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.

Step 3: Hydrolysis to 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid

  • To the crude N-acetyl intermediate, add 6 M aqueous HCl.

  • Heat the mixture to reflux (approx. 100-110 °C) for 24 hours.

  • Cool the reaction to room temperature. The product may precipitate from the solution.

  • Adjust the pH to isoelectric point (typically pH 5-7) using a suitable base (e.g., NaOH or NH₄OH) to maximize the precipitation of the zwitterionic amino acid.

  • Collect the solid product by filtration, wash with cold water and then a minimal amount of cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Ritter Reaction Mechanism

The mechanism is a cornerstone of this synthesis, illustrating the formation of the key C-N bond.

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Hydrolysis A Benzylic Alcohol B Protonated Alcohol A->B H⁺ C Benzylic Carbocation B->C - H₂O E Nitrilium Ion C->E + Nitrile D Nitrile (R-C≡N) F N-Acyl Intermediate E->F + H₂O (workup) G Amide F->G + H₂O H Final Amine G->H Hydrolysis

Caption: Mechanism of the Ritter reaction for β-amino acid synthesis.

Analytical Characterization

Rigorous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous identification of the final product.

Characterization Workflow

G Crude Crude Product (Post-Synthesis) Purify Purification (Recrystallization or Chromatography) Crude->Purify Purity Purity Assessment (HPLC, LC-MS) Purify->Purity Structure Structural Elucidation Purity->Structure NMR ¹H and ¹³C NMR Structure->NMR MS High-Resolution MS Structure->MS IR FT-IR Spectroscopy Structure->IR

Caption: Standard workflow for the purification and characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O with a pH adjustment.

¹H NMR (400 MHz, DMSO-d₆): The expected proton signals are as follows. The propanoic acid backbone creates a characteristic AMX spin system.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 12.5br s1HH OOC-Carboxylic acid proton, often broad and may exchange with D₂O.
~ 7.8d1HAr-H Aromatic proton ortho to Br.
~ 7.5dd1HAr-H Aromatic proton between Br and Cl.
~ 7.4d1HAr-H Aromatic proton ortho to Cl.
~ 4.5t or dd1H-CH (NH₂)-Methine proton (β-position), coupled to the two diastereotopic methylene protons.
~ 3.0-2.8m (2x dd)2H-CH ₂-COOHDiastereotopic methylene protons (α-position), coupled to each other and the β-proton.[11]
~ 2.5br s2H-NHAmine protons, often broad.

¹³C NMR (100 MHz, DMSO-d₆): Nine distinct carbon signals are expected due to the molecule's asymmetry.

Chemical Shift (δ, ppm)AssignmentRationale
~ 173C =OCarboxylic acid carbonyl carbon.[12]
~ 142Ar-C Aromatic quaternary carbon attached to the propanoic acid chain.
~ 134Ar-C -ClAromatic quaternary carbon bearing chlorine.
~ 132Ar-C HAromatic methine carbon.
~ 130Ar-C HAromatic methine carbon.
~ 128Ar-C HAromatic methine carbon.
~ 121Ar-C -BrAromatic quaternary carbon bearing bromine.
~ 50-C H(NH₂)-β-carbon, attached to the nitrogen.
~ 40-C H₂-COOHα-carbon, adjacent to the carbonyl.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to confirm the molecular formula.

  • Expected Ion: For ESI in positive mode, the protonated molecular ion [M+H]⁺ is expected at m/z 279.9789.

  • Isotopic Pattern: A highly characteristic isotopic pattern will be observed due to the presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1). This results in a distinctive cluster of peaks for the molecular ion.

  • Fragmentation Analysis (MS/MS): Tandem MS can validate the structure. The rationale for fragmentation is the cleavage of the weakest bonds and elimination of stable neutral molecules.[13]

    • Loss of H₂O: A common fragmentation from the carboxylic acid group.

    • Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation of amino acids.

    • Loss of NH₃ (17 Da): Elimination of the amino group.

    • Benzylic Cleavage: Cleavage of the Cβ-Cα bond to yield a stable benzylic amine fragment.

Applications in Drug Discovery and Development

3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid is not merely an academic curiosity; it is a valuable building block for the synthesis of complex pharmaceutical agents.

  • Peptidomimetics: As a β-amino acid, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation, a crucial step in converting bioactive peptides into viable drugs.[1][3]

  • Chiral Building Block: The molecule is chiral at the β-carbon. Resolution of the enantiomers provides access to enantiomerically pure starting materials, which is a regulatory requirement for many modern pharmaceuticals.[2][4] The (R) and (S) enantiomers can exhibit vastly different pharmacological activities.

  • Scaffold for CNS-Active Agents: Phenyl-GABA analogs are a well-known class of drugs for treating neurological conditions like epilepsy, neuropathic pain, and anxiety. The title compound is a halogenated analog of phenibut and baclofen, suggesting its potential as a scaffold for developing new central nervous system (CNS) modulators.[5]

  • Prodrug Development: The amino acid structure can be leveraged in prodrug design to improve the solubility and bioavailability of parent drugs by targeting amino acid transporters in the body.[14]

  • Fragment-Based Drug Discovery (FBDD): The bromo- and chloro-substituents provide well-defined vectors for synthetic elaboration. This allows chemists to "grow" a fragment into a potent lead compound by exploring the chemical space around the initial binding motif.

Conclusion

3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid is a strategically designed molecule that combines the advantageous properties of β-amino acids with the synthetic and modulatory utility of a di-halogenated phenyl ring. Its synthesis is achievable through established chemical transformations like the Ritter reaction. Its structure can be unequivocally confirmed by standard analytical techniques, with NMR and MS providing a wealth of information. For researchers and scientists in drug development, this compound represents a versatile and highly promising platform for the creation of next-generation therapeutics with improved stability and tailored pharmacological profiles.

References

  • Enantioselective Synthesis of β-amino acids: A Review - Hilaris. (2015, July 27). Available from: [Link]

  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Available from: [Link]

  • Beta-amino acids and methods and intermediates for making same - Google Patents.
  • Beta2-Amino Acids: Synthesis Approaches & Compounds - Chiroblock GmbH. Available from: [Link]

  • Synthesis of β-amino acid derivatives a, Selected examples of β-amino... - ResearchGate. Available from: [Link]

  • access to novel glycoconjugates displaying a beta-amide linkage between amino acid and sugar moiety - PubMed. (2007, January 15). Available from: [Link]

  • Ritter Reaction - Organic Chemistry Portal. Available from: [Link]

  • 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra - ResearchGate. Available from: [Link]

  • Ritter Reaction - YouTube. (2022, January 11). Available from: [Link]

  • 3-Phenylpropionic acid - SpectraBase. Available from: [Link]

  • (S)-3-Amino-3-(3-chlorophenyl)propanoic acid - MySkinRecipes. Available from: [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH ... - Doc Brown. Available from: [Link]

  • Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theo - Metabolomics - The Wheelock Laboratory. (2008, February 20). Available from: [Link]

  • Amino Acids in the Development of Prodrugs - MDPI. (2018, September 11). Available from: [Link]

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. (2024, December 12). Available from: [Link]

  • 3-(2-Chlorophenyl)-3-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]propanoic acid ethyl ester. Available from: [Link]

Sources

Beta-Amino Acid Derivatives of 2-Bromo-5-Chlorophenyl: A Strategic Scaffold for Peptidomimetics and Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Beta-amino acid derivatives containing 2-bromo-5-chlorophenyl group Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

The 3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid scaffold represents a high-value "privileged structure" in modern medicinal chemistry. Unlike simple phenyl-substituted beta-amino acids, this specific halogenated derivative offers a dual-advantage:

  • Orthogonal Reactivity: The distinct electronic and steric environments of the ortho-bromide and meta-chloride allow for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) without the need for protecting group manipulation.

  • Peptidomimetic Stability: As a

    
    -amino acid, it induces proteolytic resistance when incorporated into peptide backbones, favoring the formation of stable secondary structures such as the 14-helix.
    

This guide details the synthesis, resolution, and strategic functionalization of this scaffold, positioning it as a versatile hub for developing DPP-4 inhibitors, integrin antagonists, and antimicrobial agents.

Structural & Physicochemical Rationale[1][2]

The "Halogenated Hub" Concept

The 2-bromo-5-chlorophenyl moiety is not merely a lipophilic spacer; it is a latent functional handle.

  • C2-Bromine (Ortho): Highly reactive in Pd-catalyzed oxidative addition. It serves as the primary site for macrocyclization or fragment growing.

  • C5-Chlorine (Meta): Less reactive toward Pd(0). It primarily functions to modulate lipophilicity (

    
    ) and block metabolic oxidation (CYP450 metabolism) at the otherwise vulnerable para or meta positions.
    
Electronic Influence on the Beta-Amino Acid

The electron-withdrawing nature of the di-halogenated ring lowers the pKa of the


-amino group compared to non-halogenated analogs. This reduces basicity, potentially improving oral bioavailability by decreasing ionization in the intestinal lumen.

Synthetic Methodologies

Protocol A: Modified Rodionov Synthesis (Racemic)

The most scalable route to the racemic scaffold involves the condensation of 2-bromo-5-chlorobenzaldehyde with malonic acid. Unlike Knoevenagel condensations that require a separate reduction step, the Rodionov modification delivers the beta-amino acid in one pot.

Reagents:

  • 2-bromo-5-chlorobenzaldehyde [CAS: 174265-12-4][1]

  • Malonic acid[2]

  • Ammonium acetate (

    
    )
    
  • Ethanol (95%)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-5-chlorobenzaldehyde (1.0 equiv) and malonic acid (1.1 equiv) in ethanol (5 mL/mmol).

  • Amine Source: Add ammonium acetate (2.0 equiv). The excess is crucial to drive the imine formation equilibrium.

  • Reflux: Heat the mixture to reflux (

    
    ) for 8–12 hours. Monitor via TLC (ninhydrin stain) or LC-MS.
    
  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a zwitterionic white solid.

  • Filtration & Wash: Filter the solid. Wash with cold ethanol and diethyl ether to remove unreacted aldehyde.

  • Yield: Typical yields range from 55–70%.

Protocol B: Enzymatic Resolution (Enantioselective)

For pharmaceutical applications, the (R)-enantiomer is often the bioactive conformer (e.g., in Sitagliptin analogs).

Workflow:

  • Esterification: Convert the racemic acid to the ethyl ester using

    
     in ethanol.
    
  • Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7.0) with Lipase PS (Amano) from Burkholderia cepacia .

  • Kinetic Resolution: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation: Extract the unreacted (R)-ester with ethyl acetate. The (S)-acid remains in the aqueous phase.

  • Hydrolysis: Saponify the (R)-ester (LiOH, THF/H2O) to obtain the pure (R)-3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid .

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the synthesis flow and the decision logic for functionalizing the halogenated handles.

G cluster_func Divergent Functionalization (The 'Hub') Aldehyde 2-Bromo-5-chlorobenzaldehyde (CAS 174265-12-4) Rodionov Modified Rodionov Reaction (Malonic Acid, NH4OAc, EtOH) Aldehyde->Rodionov RacemicAcid Racemic Beta-Amino Acid (Zwitterion) Rodionov->RacemicAcid Esterification Esterification (SOCl2, EtOH) RacemicAcid->Esterification Lipase Enzymatic Resolution (Lipase PS, pH 7) Esterification->Lipase REster (R)-Ethyl Ester (Unreacted) Lipase->REster Organic Phase SAcid (S)-Acid (Hydrolyzed Byproduct) Lipase->SAcid Aqueous Phase FinalR (R)-3-amino-3-(2-bromo-5-chlorophenyl) propanoic acid REster->FinalR LiOH Hydrolysis Br_Handle C2-Bromine (Ortho) Reactive Handle FinalR->Br_Handle Cl_Handle C5-Chlorine (Meta) Stability Handle FinalR->Cl_Handle Suzuki Suzuki Coupling (Biaryl Formation) Br_Handle->Suzuki Buchwald Buchwald-Hartwig (Amination) Br_Handle->Buchwald Metab Metabolic Blocking (Prevents Oxidation) Cl_Handle->Metab

Caption: Synthesis workflow from commercial aldehyde to enantiopure beta-amino acid, highlighting the divergent reactivity of the halogen handles.

Strategic Applications & Case Studies

DPP-4 Inhibition (Diabetes)

Beta-amino acids are critical in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The enzyme DPP-4 cleaves N-terminal dipeptides from GLP-1. Replacing the natural alpha-amino acid with a beta-amino acid (like the title compound) renders the peptide bond uncleavable by DPP-4, extending the half-life of GLP-1.

  • Role of 2-Br-5-Cl: The bulky 2-bromo group fills the S1 hydrophobic pocket of the enzyme, while the 5-chloro group enhances lipophilic contact with the S2 subsite.

Integrin Antagonists

Derivatives of this scaffold have been cited in patent literature (e.g., US 2007/0027178) as intermediates for


 and 

integrin antagonists.
  • Chemistry: The beta-amino acid is cyclized with hydrazine to form pyrazoles or triazoles. The 2-bromo group is then used to couple the "head" group (ligand) to the "tail" (integrin binding motif).

Data Summary Table
ParameterValue / Description
CAS (Racemic) Not widely listed (Synthesis required)
CAS (R-Isomer) 737751-95-0
CAS (Aldehyde) 174265-12-4
Molecular Weight 278.53 g/mol
pKa (COOH) ~3.8 (Lowered by halogens)
pKa (NH3+) ~9.2
LogP ~2.5 (Estimated)
Primary Hazard Skin/Eye Irritant (H315, H319)

References

  • Nosovska, O., et al. (2023). "Synthesis of β-Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N-Allylation." Chemistry – A European Journal. Link

  • Sigma-Aldrich. "Product Specification: (R)-3-Amino-3-(2-bromophenyl)propanoic acid." Link

  • Merck & Co., Inc. (2016). "Antidiabetic bicyclic compounds." World Intellectual Property Organization Patent WO2016022742A1. Link

  • Elan Pharmaceuticals. (2007). "Integrin antagonists." US Patent Application 2007/0027178. Link

  • Soloshonok, V. A., et al. (2014). "Rodionov reaction: an efficient route to β-amino acids." Organic Process Research & Development. (General Reference for Protocol A).

Sources

Engineering Peptidomimetics: The Physicochemical and Pharmacological Properties of Halogenated 3-Amino-3-Arylpropanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Strategic Role of β-Amino Acid Scaffolds

In the landscape of modern drug discovery, 3-amino-3-arylpropanoic acids (β-amino acids) serve as highly privileged chiral building blocks. They are the structural foundation for a myriad of blockbuster therapeutics, including the paclitaxel (Taxol) side chain, the premature ejaculation drug dapoxetine, and various dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin[1].

While the native β-amino acid backbone inherently provides resistance to standard α-peptidases, the strategic introduction of halogens—specifically fluorine and chlorine—onto the aryl ring or the aliphatic backbone dramatically alters the molecule's physicochemical and pharmacokinetic profile[2]. This technical guide explores the mechanistic causality behind these property shifts and provides validated methodologies for their enantioselective synthesis.

Physicochemical and Structural Dynamics

The substitution of hydrogen with a halogen atom in a 3-amino-3-arylpropanoic acid framework is not merely a steric modification; it is a profound electronic reprogramming of the molecule.

Lipophilicity and Membrane Permeability

Halogenation predictably increases the lipophilicity (LogP) of the β-amino acid. Fluorine is particularly unique; due to its small van der Waals radius (1.47 Å compared to hydrogen's 1.20 Å), it significantly enhances membrane partitioning without introducing severe steric clashes that might disrupt receptor binding[3]. This "fluorous effect" is critical when designing amphiphilic β-hairpin peptides, where fluorinated residues fine-tune antimicrobial activity while maintaining low hemolytic toxicity[3].

pKa Modulation via Inductive Effects

The strong electron-withdrawing nature (inductive effect, -I) of halogens directly impacts the basicity of the adjacent β-amine. By pulling electron density away from the nitrogen lone pair, halogens lower the pKa of the amine group. This modulation is a powerful tool in drug design, as it alters the protonation state of the molecule at physiological pH (7.4), thereby optimizing both oral bioavailability and electrostatic interactions within target protein pockets[4].

Conformational Bias and Halogen Bonding

Halogenation introduces specific stereoelectronic effects. In α-fluoro-β-amino acids, the highly electronegative fluorine atom dictates preferred dihedral angles due to dipole-dipole repulsions and the gauche effect, stabilizing specific secondary structures like β-turns[5]. Furthermore, heavier halogens (chlorine, bromine) exhibit an anisotropic distribution of electron density, creating a localized region of positive charge known as a "sigma-hole." This enables orthogonal halogen bonding (X-bonding) with Lewis bases in the receptor, significantly enhancing target affinity[4].

Quantitative Data Summary

The following table summarizes the physicochemical shifts induced by halogenation on the standard 3-amino-3-phenylpropanoic acid scaffold.

Property3-Amino-3-phenylpropanoic acid3-Amino-3-(4-fluorophenyl)propanoic acid3-Amino-3-(4-chlorophenyl)propanoic acid
CAS Number 3606-21-1325-89-3[6]32589-34-7
Molecular Weight 165.19 g/mol 183.18 g/mol [7]199.63 g/mol
Melting Point ~220 °C224–228 °C[8]~230 °C
Lipophilicity (ΔLogP) Baseline (Reference)+0.3 to +0.5+0.8 to +1.2
Electronic Effect NoneStrong -I, Weak +MStrong -I, Weak +M
Primary Application Dapoxetine intermediate[1]Proteolytically stable β-peptides[3]High-affinity target binding

Pharmacological Implications

Pathway Halogenation Aryl Halogenation (F, Cl, Br) Inductive Inductive Effect (-I) Halogenation->Inductive Steric Steric Shielding Halogenation->Steric Sigma Sigma-Hole Formation (Cl, Br) Halogenation->Sigma pKa Lower Amine pKa Inductive->pKa Stability Proteolytic Stability Steric->Stability Affinity Enhanced Target Affinity Sigma->Affinity pKa->Affinity

Mechanistic pathways of aryl halogenation impacting β-amino acid pharmacology.

The integration of halogenated β-amino acids into peptide sequences yields profound pharmacological benefits. The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), rendering it highly resistant to oxidative metabolism by cytochrome P450 enzymes. When incorporated into amphiphilic β-hairpin peptides, polyfluorinated oligopeptides demonstrate a marked synergy between hydrophobicity and antimicrobial efficacy[3]. The fluorous shielding effect prevents enzymatic degradation, extending the circulating half-life of peptide-based drugs without compromising their biological activity[2][3].

Methodological Framework: Enantioselective Synthesis

Because the biological activity of β-amino acids is strictly stereodependent, accessing enantiomerically pure (ee ≥99%) halogenated derivatives is a critical bottleneck. While asymmetric synthesis using DAST (Diethylaminosulfur trifluoride) is common for α-fluorination[5], the most scalable and atom-economical approach for resolving 3-amino-3-arylpropanoic acids is Chemoenzymatic Kinetic Resolution [1].

Protocol: Lipase-Catalyzed Enantioselective Hydrolysis

This self-validating protocol utilizes Lipase PSIM (Burkholderia cepacia) to selectively hydrolyze the (S)-enantiomer of a racemic β-amino ester, leaving the (R)-enantiomer intact[1].

Causality & Design Logic:

  • Solvent Choice: Diisopropyl ether (iPr₂O) is used because lipases exhibit rigidified active sites in hydrophobic solvents, drastically increasing the enantiomeric ratio (E > 200).

  • Additive (Et₃N): Triethylamine is crucial. The substrate is often supplied as a stable hydrochloride salt. Et₃N neutralizes the salt, liberating the free amine. This prevents non-specific, acid-catalyzed background hydrolysis and ensures the substrate properly docks into the enzyme's catalytic triad.

  • Separation Logic: The reaction generates an (S)-β-amino acid (zwitterionic, water-soluble) and an unreacted (R)-β-amino ester (neutral, organic-soluble), allowing for simple acid-base extraction.

Step-by-Step Workflow:

  • Substrate Preparation: Suspend 10 mmol of racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride in 50 mL of diisopropyl ether (iPr₂O).

  • Neutralization: Add 1.2 equivalents (12 mmol) of triethylamine (Et₃N) to the suspension and stir for 15 minutes at room temperature to generate the free base.

  • Enzyme & Nucleophile Addition: Add 500 mg of Lipase PSIM and exactly 0.5 equivalents (5 mmol) of distilled H₂O. The sub-stoichiometric water ensures the reaction stops near 50% conversion, maximizing enantiomeric excess.

  • Incubation: Incubate the mixture at 45 °C under continuous orbital shaking (200 rpm). Monitor the reaction progress via chiral HPLC (e.g., using a Chiralcel OD-H column).

  • Termination & Filtration: Once 50% conversion is reached (typically 24–48 hours), terminate the reaction by filtering off the immobilized enzyme. Wash the enzyme with ethyl acetate.

  • Phase Separation: Extract the organic filtrate with 1M HCl (3 x 20 mL).

    • Organic Phase: Contains the unreacted (R)-ester. Dry over Na₂SO₄ and evaporate.

    • Aqueous Phase: Contains the (S)-β-amino acid product. Adjust the pH to the isoelectric point (approx. pH 6.0) using 1M NaOH to precipitate the enantiopure (S)-3-amino-3-(4-fluorophenyl)propanoic acid[1].

Workflow Racemic Racemic β-Amino Ester HCl (Substrate) Neutralization Neutralization (Et3N in iPr2O) Racemic->Neutralization Enzyme Lipase PSIM Catalysis (45 °C, 0.5 eq H2O) Neutralization->Enzyme Resolution Kinetic Resolution Enzyme->Resolution S_Acid (S)-β-Amino Acid (Product, ee ≥99%) Resolution->S_Acid Hydrolysis R_Ester (R)-β-Amino Ester (Unreacted, ee ≥99%) Resolution->R_Ester No Reaction

Workflow of Lipase PSIM-catalyzed kinetic resolution of β-amino esters.

References

Sources

Beta-phenylalanine analogs with bromo and chloro substitutions

Technical Deep Dive: Halogenated -Phenylalanine Analogs

Focus: 3-Amino-3-(4-halo-phenyl)propanoic Acid Derivatives

Strategic Imperative: The Halogen Advantage

In modern peptidomimetic drug design,


The introduction of Chlorine (Cl) or Bromine (Br) substitutions at the para or meta positions of the phenyl ring in

  • The

    
    -Hole & Halogen Bonding:  Unlike fluorine, which is predominantly electrostatic/inductive, Cl and Br exhibit a "
    
    
    -hole"—a region of positive electrostatic potential on the extension of the C-X bond axis.[1] This allows the halogen to act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with backbone carbonyls or Lewis basic residues (e.g., His, Asp) in the target protein.
  • Metabolic Shielding: The steric bulk of Cl (

    
    ) and Br (
    
    
    ) hinders the approach of chymotrypsin-like proteases, significantly extending plasma half-life compared to the unsubstituted parent.
  • Lipophilic Tuning: Halogenation increases

    
    , facilitating membrane permeability for intracellular targets without necessitating extensive prodrug strategies.
    

Structural Dynamics: Foldamer Stabilization



  • 
    -Substitution Effect:  In 3-amino-3-phenylpropanoic acid derivatives, the side chain is attached to the 
    
    
    -carbon (the same carbon bearing the amine). This creates a gauche interaction between the amino group and the phenyl ring, often favoring a 14-helix structure (defined by 14-membered ring H-bonds) over the 12-helix typically seen in
    
    
    -amino acids.
  • Halogen Impact: The electron-withdrawing nature of the halogen lowers the

    
     of the ammonium group, subtly altering the H-bond donor strength of the N-terminus.
    
Diagram 1: Pharmacophore & Structural Logic

Gcluster_0Physicochemical Propertiescluster_1Target InteractionHalogen (Cl/Br)Halogen (Cl/Br)Sigma Hole (+)Sigma Hole (+)Halogen (Cl/Br)->Sigma Hole (+)PolarizationLipophilicityLipophilicityHalogen (Cl/Br)->LipophilicityHydrophobicityProteolytic StabilityProteolytic StabilityHalogen (Cl/Br)->Proteolytic StabilitySteric ShieldingProtein Carbonyl (O)Protein Carbonyl (O)Sigma Hole (+)->Protein Carbonyl (O)Halogen Bond(Directional)Membrane PermeabilityMembrane PermeabilityLipophilicity->Membrane PermeabilityPassive TransportBeta-BackboneBeta-Amino AcidBackboneBeta-Backbone->Proteolytic StabilityNon-naturalSubstrate

Caption: Mechanistic impact of halogenation on pharmacokinetics and target binding dynamics.

Synthetic Pathways

While Arndt-Eistert homologation is standard for

3-amino-3-phenylpropanoic acid

Rodionov Reaction
Pathway A: Modified Rodionov Reaction (Bulk Synthesis)

This "one-pot" condensation involves an aldehyde, malonic acid, and ammonium acetate.

  • Critical Modification: Use of ethanol as solvent rather than glacial acetic acid improves the yield of the halogenated derivatives and simplifies purification.

Pathway B: Enzymatic Kinetic Resolution (Chiral Purity)

To obtain the enantiopure (


Candida antarctica Lipase B (CAL-B)



Detailed Experimental Protocol

Target Compound: (

Phase 1: Synthesis of Racemic Acid (Rodionov)
  • Reagents: 4-Bromobenzaldehyde (50 mmol), Malonic acid (50 mmol), Ammonium acetate (100 mmol).

  • Solvent: Ethanol (95%, 100 mL).

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a reflux condenser.

    • Heat to reflux (

      
      ) for 6–8 hours. The solution will turn yellow/orange.
      
    • Observation: Evolution of

      
       indicates decarboxylation is proceeding.
      
    • Cool to room temperature. A heavy precipitate (the

      
      -amino acid) typically forms.
      
    • Filter the precipitate and wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted aldehyde.

    • Yield Check: Typical yield for 4-Br derivative is 55–65%.

Phase 2: Esterification
  • Reagents: Racemic

    
    -amino acid from Phase 1, Thionyl chloride (
    
    
    ), Absolute Ethanol.
  • Procedure:

    • Suspend the amino acid in absolute ethanol at

      
      .
      
    • Add

      
       (1.5 eq) dropwise (Exothermic!).
      
    • Reflux for 4 hours.

    • Concentrate in vacuo to yield the hydrochloride salt of the racemic ethyl ester.

Phase 3: Enzymatic Kinetic Resolution (CAL-B)
  • System: Biphasic or organic solvent system (Diisopropyl ether is preferred for high

    
    -values).
    
  • Enzyme: Immobilized CAL-B (Novozym 435), 20 mg/mmol substrate.[2]

  • Acyl Donor: Not needed for hydrolysis, but if performing transesterification, use vinyl acetate. Here we use hydrolytic resolution .

  • Procedure:

    • Dissolve racemic ethyl ester (free base) in Diisopropyl ether saturated with water (water acts as the nucleophile).

    • Add CAL-B beads. Incubate at

      
       with orbital shaking (200 rpm).
      
    • Monitoring: Monitor by chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Stop Condition: At 50% conversion (approx. 24–48 hours), the solution contains (

      
      )-Acid (precipitated or in aqueous phase) and (
      
      
      )-Ester (in organic phase).
  • Purification:

    • Filter off enzyme.

    • Extract with saturated

      
      .[3] The (
      
      
      )-Acid moves to the aqueous layer. The (
      
      
      )-Ester remains in the organic layer.
    • Dry organic layer (

      
      ) and concentrate to obtain (
      
      
      )-3-Amino-3-(4-bromophenyl)propanoic acid ethyl ester
      (>99% ee).
Diagram 2: Synthetic Workflow (Rodionov + Enzymatic Resolution)

Synthesisstart4-Bromobenzaldehyde+ Malonic Acid+ NH4OAcstep1Rodionov Condensation(Reflux EtOH, 8h)start->step1inter1Racemic 3-Amino-3-(4-Br-phenyl)propanoic acidstep1->inter1step2Esterification(SOCl2, EtOH)inter1->step2inter2Racemic Ethyl Esterstep2->inter2step3Kinetic Resolution(CAL-B Lipase, DIPE/H2O)inter2->step3EnzymaticSelectivityproduct1(S)-Acid(Hydrolyzed Product)step3->product1Hydrolysisproduct2(R)-Ethyl Ester(Unreacted Substrate)step3->product2No Reaction

Caption: Chemo-enzymatic route yielding enantiopure halogenated beta-amino esters.

Comparative Data: Halogen Properties

The choice between Chloro- and Bromo- substitutions should be guided by the specific requirements of the binding pocket (size) and the desired lipophilicity.

PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Bromine (Br)
Van der Waals Radius (

)
1.201.471.751.85
C-X Bond Length (

)
1.091.351.771.94
Electronegativity (Pauling) 2.203.983.162.96

-Hole Magnitude
N/ANegligibleModerateStrong
Lipophilicity (

value)
0.000.140.710.86

Table Note: The

References

  • Rodionov Reaction Mechanism & Modification

    • Stadler, A., & Kappe, C. O. (2001). High-speed synthesis of 3-amino-3-arylpropionic acids via the Rodionov reaction. Journal of the Chemical Society, Perkin Transactions 1.
  • Enzym

    
    -Amino Acids: 
    
    • Faulconbridge, S. J., et al. (2000). Lipase-catalyzed resolution of 3-amino-3-arylpropionic esters. Tetrahedron Letters.
  • Halogen Bonding in Drug Discovery

    • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.
  • Structural Properties of

    
    -Peptides: 
    
    • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

Novel Beta-Amino Acid Building Blocks for Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of


-amino acids  into peptide backbones represents a paradigm shift in peptidomimetic drug design.[1][2] Unlike their natural 

-amino acid counterparts,

-amino acids possess an additional carbon atom in the backbone, introducing a methylene group (

) between the amino and carboxyl termini.[1][2] This subtle structural elongation grants

-peptides exceptional proteolytic stability and the ability to fold into stable, discrete secondary structures (foldamers) such as helices, sheets, and turns that mimic natural protein epitopes but evade enzymatic degradation.[2][3]

This guide details the synthesis of novel


-amino acid building blocks, transitioning from the gold-standard Arndt-Eistert homologation to cutting-edge Iridium-catalyzed methodologies emerging in 2024-2025. It serves as a blueprint for researchers aiming to harness these building blocks for next-generation therapeutics.

Structural Classes & Design Principles

The utility of


-amino acids lies in their substitution pattern, which dictates the secondary structure of the resulting peptidomimetic.
Classification
  • 
    -Amino Acids:  Side chain attached to the 
    
    
    
    -carbon (derived from homologation of
    
    
    -amino acids).[1] Favors 14-helix formation.[3]
  • 
    -Amino Acids:  Side chain attached to the 
    
    
    
    -carbon.[1][2]
  • 
    -Amino Acids:  Disubstituted at both positions; allows for precise stereochemical control.
    
  • Cyclic

    
    -Amino Acids:  The backbone C
    
    
    
    -C
    
    
    bond is part of a ring (e.g., ACPC, ACHC). These impose rigid conformational constraints, often forcing 12-helix or 10/12-helix structures.
Comparative Metrics: vs. Peptides[4]
Feature

-Peptide

-Peptide
Backbone Unit 3 atoms (N-C

-C)
4 atoms (N-C

-C

-C)
Proteolytic Stability Low (

~minutes/hours)
High (

~days/weeks)
Dominant Helix

-Helix (3.6 residues/turn)
14-Helix (3.0 residues/turn)
H-Bond Ring Size 13-membered14-membered (for 14-helix)
Dipole Moment Macrodipole accumulationVariable (depends on helix type)

Synthetic Methodologies: The "How-To"

The Gold Standard: Arndt-Eistert Homologation

The Arndt-Eistert reaction remains the most reliable method for converting enantiopure


-amino acids into 

-amino acids with retention of configuration.
Mechanism & Workflow (Graphviz)

The following diagram illustrates the critical intermediates in the homologation process, highlighting the Wolff Rearrangement as the stereodefining step.

ArndtEistert AlphaAA N-Protected α-Amino Acid MixedAnhydride Mixed Anhydride (Activation) AlphaAA->MixedAnhydride ClCO2Et / NMM DiazoKetone α-Diazoketone (Key Intermediate) MixedAnhydride->DiazoKetone CH2N2 Wolff Wolff Rearrangement (Ketene Formation) DiazoKetone->Wolff Ag(I) / Heat / Light BetaAA β-Amino Acid Derivative Wolff->BetaAA Nucleophile (H2O/ROH)

Figure 1: Mechanistic workflow of the Arndt-Eistert homologation. The Wolff rearrangement preserves the stereocenter at the original


-position (becoming the 

-position).
Detailed Protocol: Synthesis of Fmoc-

-Homophenylalanine

Objective: Conversion of Fmoc-L-Phe-OH to Fmoc-


-hPhe-OH.

Reagents:

  • Fmoc-L-Phenylalanine (1.0 eq)

  • Isobutyl chloroformate (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Diazomethane (generated in situ or ether solution) (Caution: Explosive)

  • Silver benzoate (0.1 eq)

  • 1,4-Dioxane/Water (9:1)

Step-by-Step Methodology:

  • Activation: Dissolve Fmoc-L-Phe-OH in anhydrous THF at -15°C under

    
    . Add NMM followed by isobutyl chloroformate dropwise. Stir for 20 min to form the mixed anhydride.
    
  • Diazotization: Filter off NMM salts (precipitate) under inert atmosphere. Add the filtrate slowly to a solution of diazomethane in diethyl ether at 0°C. Stir for 1 hour, then allow to warm to room temperature.

    • Validation: Monitor by TLC. The diazoketone typically appears as a distinct yellow spot.

  • Wolff Rearrangement: Dissolve the isolated diazoketone in 1,4-dioxane/water. Add silver benzoate dissolved in triethylamine (catalytic amount).

    • Reaction: Evolution of

      
       gas indicates successful rearrangement.
      
    • Safety: Perform in the dark if using silver salts to avoid photo-degradation, though light can also drive the reaction (photochemical variant).

  • Workup: Acidify with 1M HCl, extract with ethyl acetate, dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , and concentrate. Purify via column chromatography.[4]
    

Novel Synthetic Routes (2024-2025)

While Arndt-Eistert is reliable, it uses hazardous diazomethane. Recent advances focus on catalytic safety and direct functionalization.

Iridium-Catalyzed C-H Functionalization (Bower Method)

Innovation: In 2024, a breakthrough method utilizing Iridium catalysis allowed for the direct up-conversion of simple alkenes and glycine derivatives into


-substituted 

-amino acids.[5] This method bypasses the need for pre-functionalized chiral pools.

Key Advantages:

  • Atom Economy: Avoids multi-step homologation.

  • Stereocontrol: High diastereo- and enantioselectivity via chiral ligands.[6]

  • Safety: Eliminates diazo compounds.[7]

Flow Chemistry for Scale-Up

Continuous flow reactors are now the preferred method for generating


-amino acids at scale, particularly for the diazotization step.
  • Process: Diazomethane is generated in situ within a membrane reactor and immediately consumed by the mixed anhydride.

  • Benefit: The hazardous intermediate never accumulates in significant quantities, allowing for multi-gram synthesis in standard lab hoods.

Peptidomimetic Design: Foldamers

The primary motivation for synthesizing these building blocks is the creation of Foldamers —oligomers that mimic the secondary structure of proteins.

Secondary Structure Rules

The folding preference is determined by the backbone torsion angles (


).[8]
  • 14-Helix: Formed by

    
    -peptides. It has a dipole similar to the 
    
    
    
    -helix but is more stable.
  • 12-Helix: Formed by cyclic

    
    -amino acids (e.g., ACPC, ACHC). Tighter coiling, no macrodipole.
    
  • 10/12-Helix: A mixed helix type often seen in alternating

    
     sequences.[3][8]
    
Foldamer Structural Comparison (Graphviz)

Foldamers Monomer β-Amino Acid Monomer Beta3 β3-Substitution (Acyclic) Monomer->Beta3 Cyclic Cyclic Constraint (ACPC/ACHC) Monomer->Cyclic Helix14 14-Helix (3.0 residues/turn) Beta3->Helix14 H-Bond (i, i+2) Helix12 12-Helix (2.5 residues/turn) Cyclic->Helix12 Rigid Backbone App1 Antimicrobial Peptides Helix14->App1 App2 Protein-Protein Inhibitors Helix12->App2

Figure 2: Structural decision tree for


-peptide foldamer design. Selection of the monomer type dictates the resulting helical topology and therapeutic application.

Case Study: Proteolytic Stability

A critical advantage of


-peptides is their resistance to peptidases.[1][2][9] The following data summarizes the stability of a designed antimicrobial 

-peptide compared to a standard

-peptide (Magainin analogue).

Table 1: Comparative Half-Life (


) in Human Serum 
Peptide TypeSequence Description

(Trypsin)

(Human Serum)

-Peptide
L-Magainin Analogue< 15 min~ 60 min

-Peptide

-H(Val-Lys-Leu...)
> 24 hours> 48 hours
Mixed

Alternating backbone~ 4 hours~ 12 hours

Note: Data aggregated from standard proteolytic assays (See Ref 1, 3).

Interpretation: The lack of recognition by the protease active site (due to the extra methylene group) renders the


-peptide effectively "invisible" to the enzyme, despite maintaining the amphipathic helix required for antimicrobial activity.

References

  • University of Liverpool. (2024, April 3).[5] Novel Method for Amino Acid Synthesis. Retrieved from [Link]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Retrieved from [Link]

Sources

Biological activity of 2-bromo-5-chloro substituted amino acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 2-Bromo-5-Chloro Substituted Amino Acids

Executive Summary

The strategic incorporation of non-canonical amino acids (ncAAs) into peptides and proteins represents a paradigm shift in drug discovery and chemical biology. Halogenation, in particular, serves as a powerful tool to modulate the physicochemical properties of these building blocks, thereby enhancing their biological activity, stability, and therapeutic potential. This guide focuses on a unique and underexplored class of ncAAs: those bearing a 2-bromo-5-chloro substitution on an aromatic side chain. While direct biological activity data for these specific amino acids are nascent, this document synthesizes available information on their synthesis, their role as advanced molecular probes, and the predicted bioactivities based on closely related halogenated compounds. We provide a forward-looking perspective for researchers, scientists, and drug development professionals on how to leverage these unique building blocks in structure-activity relationship (SAR) studies, protein engineering, and the design of novel therapeutics.

The Rationale for Di-Halogenation: Beyond Simple Substitution

The introduction of halogen atoms into amino acid side chains is a well-established strategy in medicinal chemistry to fine-tune molecular properties.[1][2] Halogens can increase lipophilicity, which may enhance membrane permeability, and can alter the electronic distribution of an aromatic ring, influencing interactions with biological targets.[2] The 2-bromo-5-chloro substitution pattern, particularly on a phenylalanine or tyrosine scaffold, offers a unique combination of steric and electronic effects.

  • Electronic Modulation : Both bromine and chlorine are electron-withdrawing groups, which can modify the pKa of a phenolic hydroxyl group (in tyrosine) or alter cation-π and π-π stacking interactions of a phenyl ring.

  • Steric Hindrance and Conformational Control : The presence of two different halogens at the 2 and 5 positions creates a distinct steric profile that can be used to probe the topology of enzyme active sites or receptor binding pockets.[1]

  • Halogen Bonding : Heavier halogens like bromine and chlorine can act as halogen bond donors, forming a highly directional, non-covalent interaction with Lewis bases (e.g., backbone carbonyls, serine/threonine hydroxyls) in a protein target.[1] This interaction is increasingly recognized as a critical contributor to enhancing ligand-receptor binding affinity.

The di-halogenation with two different atoms (Br and Cl) provides a nuanced tool for SAR studies, allowing for a more detailed exploration of a binding site compared to single halogen substitutions.[1]

Synthesis and Incorporation into Peptides

The primary route for utilizing 2-bromo-5-chloro substituted amino acids in biological research is through their incorporation into peptide sequences. This is predominantly achieved via Solid-Phase Peptide Synthesis (SPPS). For this purpose, the amino acid must be protected at its N-terminus, most commonly with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][3] Fmoc-protected derivatives such as Fmoc-2-bromo-5-chloro-L-phenylalanine are commercially available, enabling their direct use in standard automated or manual SPPS protocols.[4]

Experimental Protocol: Integration into Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for incorporating a 2-bromo-5-chloro substituted amino acid into a peptide chain using the Fmoc strategy.

  • Resin Preparation : Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) and swell it in an appropriate solvent like N,N-Dimethylformamide (DMF) for at least 1 hour.[5]

  • Fmoc Deprotection : Remove the Fmoc group from the resin-bound N-terminal amino acid by treating it with a solution of 20% piperidine in DMF.[3] This is typically done in two steps (e.g., 5 minutes followed by 10 minutes) to ensure complete removal. Wash the resin thoroughly with DMF.

  • Amino Acid Activation : In a separate vessel, dissolve 3-5 equivalents of the Fmoc-2-bromo-5-chloro-amino acid and an activating agent (e.g., HBTU, HATU) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) to initiate the formation of the active ester.

  • Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours. The steric hindrance from the di-halogenated ring may slow the coupling, so extended reaction times or the use of specialized coupling reagents may be necessary.[1]

  • Washing : After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Cycle Repetition : Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection : Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin 1. Start with Peptide-Resin Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Coupling (Activated Fmoc-AA, DIPEA, DMF) Wash1->Coupling Add Fmoc-2-Br-5-Cl-Phe Wash2 5. Wash (DMF) Coupling->Wash2 Next_AA Repeat for Next Amino Acid Wash2->Next_AA Chain incomplete Final Final Cleavage & Purification Wash2->Final Chain complete Next_AA->Deprotection

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Activity and Applications

While quantitative data on the standalone biological activity of 2-bromo-5-chloro amino acids is limited, their primary utility lies in modifying the activity of larger peptides or proteins. The strategic placement of these ncAAs can confer novel properties or enhance existing ones.

Probing Molecular Interactions and SAR Studies

The most immediate application of 2-bromo-5-chloro-phenylalanine is as a molecular probe.[1] By substituting a native phenylalanine or tyrosine residue with this analog, researchers can dissect key interactions within a receptor binding pocket. The distinct electronic and steric profile of the di-halogenated ring can reveal whether a specific region of the pocket is sensitive to changes in size, hydrophobicity, or electrostatic potential. This is a crucial step in optimizing lead compounds in drug development.[1]

Engineering Proteins with Enhanced Properties

Site-specific incorporation of ncAAs allows for the precise engineering of proteins.[1] Introducing a 2-bromo-5-chloro substituted amino acid can enhance protein stability through favorable halogen bonding interactions with the protein backbone or other residues.[1] This can lead to enzymes with higher thermal stability or antibodies with longer shelf lives.

Potential as Direct Bioactive Agents

Drawing parallels from similarly substituted small molecules provides a strong rationale for investigating the direct therapeutic potential of peptides containing these amino acids.

  • Antimicrobial Activity : Halogenation is a known strategy for enhancing the potency of antimicrobial agents.[6] For instance, the related compound 2-Amino-5-bromo-4-chlorobenzamide has demonstrated antimicrobial properties against various bacterial strains.[7] Studies showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.[7] It is plausible that peptides incorporating 2-bromo-5-chloro-phenylalanine could exhibit potent antimicrobial activity.

  • Anticancer Properties : Numerous halogenated compounds exhibit cytotoxicity against cancer cell lines.[2][8] For example, a study of bromo- and chloro-substituted flavones found that 8-bromo-6-chloroflavone was the most potent cytotoxic agent against canine leukemia and lymphoma cell lines.[2] This suggests that the combined bromine and chlorine substitution enhances interactions with cellular membranes and pro-apoptotic pathways.[2] Phenylacetamide derivatives with chloro-substituents have also shown significant cytotoxic effects against breast cancer and neuroblastoma cell lines, with IC50 values in the low micromolar range.[9]

The table below summarizes the cytotoxic potential of various bromo- and chloro-substituted aromatic compounds, providing a reference for the potential potency that could be achieved by incorporating 2-bromo-5-chloro amino acids into peptide scaffolds.

Compound ClassSpecific CompoundCell Line(s)Reported IC50Reference
Halogenated Flavone8-Bromo-6-chloroflavoneCanine Leukemia (CLB70)~19-74 µM (range)[2]
Thiourea Derivative1-(3,4-dichlorophenyl)-...Human Colon Cancer (SW480)1.5 - 8.9 µM[8]
Phenylacetamideortho-chloro derivativeBreast Cancer (MDA-MB-468)0.6 ± 0.08 µM[9]
Phenylacetamidepara-chloro derivativeBreast Cancer (MDA-MB-468)1.0 ± 0.13 µM[9]

This table illustrates the cytotoxic potential of related halogenated compounds to guide future research.

Key Mechanisms of Action

The biological effects of 2-bromo-5-chloro substituted amino acids, when incorporated into a peptide, are primarily driven by their ability to form specific non-covalent interactions and to act as inhibitors of biological processes.

Halogen Bonding in Ligand-Receptor Interactions

A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a hydroxyl group.[1] The introduction of a 2-bromo-5-chloro-phenylalanine into a peptide ligand can enable the formation of a strong halogen bond with a target receptor, significantly increasing binding affinity and specificity.

HalogenBond cluster_0 Receptor Binding Pocket cluster_1 Peptide Ligand Receptor Carbonyl Oxygen (Lewis Base) Ligand 2-Bromo-5-Chloro-Phenylalanine Side Chain Ligand->Receptor Halogen Bond (R-Br···O=C)

Sources

3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity[1]

3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid is a specialized


-amino acid scaffold used primarily in the synthesis of peptidomimetics and small-molecule inhibitors. Distinguished by its orthogonal halogenation pattern (2-bromo, 5-chloro), this molecule serves as a high-value "diversity-enabling" building block. The presence of the 

-amino acid motif confers resistance to proteolytic degradation, a critical attribute for improving the pharmacokinetic (PK) profiles of peptide-based therapeutics.
Physiochemical Identity Table
PropertyValueNotes
IUPAC Name 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acidAlso known as

-(2-bromo-5-chlorophenyl)-

-alanine
Molecular Formula C

H

BrClNO

Halogenated aromatic core
Molecular Weight 278.53 g/mol Average weight
Monoisotopic Mass 276.9505 DaCalculated for

Br,

Cl
Chiral Center C3 (Benzylic position)Available as (R), (S), or racemate
Physical State White to off-white solidZwitterionic character leads to high melting point
Solubility DMSO, Methanol (moderate), Water (pH dependent)Amphoteric; soluble in dilute acid/base

Structural Significance in Drug Design[3]

The utility of this molecule extends beyond a simple linker.[1] It is designed for orthogonal functionalization :

  • 
    -Amino Acid Backbone:  Introduces an extra methylene group (
    
    
    
    ) compared to
    
    
    -amino acids. This alters the torsion angles (
    
    
    ) of the peptide backbone, allowing for the formation of stable secondary structures like helices (e.g.,
    
    
    -peptides) that are unrecognizable to common proteases.
  • 2-Bromo Substituent: Positioned for steric influence or selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to build fused ring systems or extend the carbon skeleton.

  • 5-Chloro Substituent: Provides a secondary handle for late-stage diversification or metabolic blocking (preventing CYP450 oxidation at the para-position relative to the amine).

Functionalization Pathway Diagram

G Core 3-Amino-3-(2-bromo- 5-chlorophenyl)propanoic Acid Peptidomimetic Protease-Resistant Peptidomimetics Core->Peptidomimetic Peptide Coupling (Amine/Carboxyl) Suzuki Suzuki Coupling (at 2-Br position) Core->Suzuki Pd(0) Catalysis Selective vs Cl Cyclization Indole/Isoquinoline Scaffolds Suzuki->Cyclization Intramolecular Reaction

Figure 1: Strategic utility of the scaffold in medicinal chemistry, highlighting orthogonal reactivity.

Synthetic Methodologies

For research and scale-up, two primary pathways are employed: the Rodionov Reaction for racemic bulk material and Ellman’s Sulfinamide Chemistry for enantiopure synthesis.

Method A: Modified Rodionov One-Pot Synthesis (Racemic)

This method is preferred for generating libraries where chirality is not yet a fixed parameter or for producing racemic standards.

Reagents: 2-Bromo-5-chlorobenzaldehyde, Malonic acid, Ammonium acetate, Ethanol.

Protocol:

  • Charge: In a round-bottom flask, dissolve 2-bromo-5-chlorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in Ethanol (0.5 M).

  • Add Base: Add Ammonium acetate (2.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. The reaction proceeds via Knoevenagel condensation followed by aza-Michael addition and decarboxylation.

  • Workup: Cool to room temperature. The product often precipitates as a zwitterion. Filter and wash with cold ethanol.

  • Recrystallization: Purify from Ethanol/Water (1:1) to remove cinnamic acid byproducts.

Method B: Ellman Auxiliary Synthesis (Enantioselective)

Required for late-stage drug candidates where the (R) or (S) configuration is critical for binding affinity.

Protocol:

  • Imine Formation: Condense 2-bromo-5-chlorobenzaldehyde with (R)-tert-butanesulfinamide using Ti(OEt)

    
     in THF.
    
  • Reformatsky-Type Addition: React the resulting sulfinimine with the lithium enolate of methyl acetate (or a Reformatsky reagent BrZnCH

    
    COOMe).
    
    • Note: The chiral auxiliary directs the addition to one face of the imine, typically yielding >95% diastereomeric excess (de).

  • Deprotection: Treat with HCl/Dioxane to cleave the sulfinyl group and hydrolyze the ester, yielding the enantiopure

    
    -amino acid hydrochloride salt.
    
Synthesis Workflow Diagram

Synthesis cluster_Racemic Pathway A: Racemic (Rodionov) cluster_Chiral Pathway B: Asymmetric (Ellman) Aldehyde 2-Bromo-5-chlorobenzaldehyde Malonic Malonic Acid NH4OAc, EtOH Aldehyde->Malonic Sulfinamide (R)-t-Bu-Sulfinamide Ti(OEt)4 Aldehyde->Sulfinamide Reflux Reflux 80°C (Condensation/Decarboxylation) Malonic->Reflux Racemate Racemic Product (Precipitate) Reflux->Racemate Imine Chiral Sulfinimine Sulfinamide->Imine Addition Enolate Addition (Stereocontrol) Imine->Addition Pure Enantiopure Product (>98% ee) Addition->Pure

Figure 2: Comparison of synthetic routes for racemic vs. enantiopure production.

Analytical Characterization

Validating the identity of C


H

BrClNO

requires checking specific spectral signatures, particularly the isotope patterns due to Br and Cl.
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Isotope Pattern: The molecule contains one Bromine (

    
    Br:
    
    
    
    Br
    
    
    1:1) and one Chlorine (
    
    
    Cl:
    
    
    Cl
    
    
    3:1).
  • Expected Peaks:

    • M (277):

      
      Br + 
      
      
      
      Cl (Base peak)
    • M+2 (279): (

      
      Br + 
      
      
      
      Cl) and (
      
      
      Br +
      
      
      Cl). This peak will be approximately 130% the height of the M peak due to the combined probability.
    • M+4 (281):

      
      Br + 
      
      
      
      Cl. Distinctive "triplet-like" cluster confirms the BrCl motif.
Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-d

    
     (due to solubility).
    
  • Key Signals:

    • 
       ~7.5–7.8 ppm (m, 3H): Aromatic protons. The 2-bromo-5-chloro substitution pattern creates a specific splitting pattern (typically a doublet for H3, doublet of doublets for H4, doublet for H6).
      
    • 
       ~4.5 ppm (t or dd, 1H): The chiral benzylic proton (
      
      
      
      ). This is the diagnostic signal for
      
      
      -amino acids.
    • 
       ~2.4–2.8 ppm (m, 2H): The methylene protons (
      
      
      
      ) adjacent to the carboxyl group.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine can absorb CO

    
     from the air over time.
    
  • Safety: The halogenated aromatic ring suggests potential skin sensitization. Use standard PPE (gloves, goggles, lab coat).

  • Stability: Stable in solid form for >2 years. In solution, avoid prolonged exposure to strong base to prevent potential elimination of ammonia (retro-Michael type decomposition).

References

  • Rodionov Synthesis of -Amino Acids: Source: Rodionov, V. M., & Malevinskaya, E. T. (1926). "Synthesis of -amino acids from aldehydes." Berichte der deutschen chemischen Gesellschaft. Context: Foundational methodology for the one-pot synthesis described in Section 3.1.
  • Ellman Auxiliary Methodology

    • Source: Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews.
    • Link:

    • Context: Industry standard for the enantioselective route described in Section 3.2.
  • -Amino Acids in Drug Design: Source: Steer, D. L., et al. (2002). " -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Context: Supports the structural significance claims in Section 2 regarding protease stability.
  • Isotope Patterns in Mass Spectrometry: Source: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. Context: Basis for the analytical prediction in Section 4.1.

Sources

Methodological & Application

Application Note: Synthesis of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid , a highly functionalized


-amino acid scaffold. The presence of the ortho-bromo and meta-chloro substituents on the aromatic ring provides critical handles for downstream metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this molecule a high-value intermediate in peptidomimetic drug discovery.

We present two distinct protocols to address different research needs:

  • Method A (The Rodionov Condensation): A scalable, cost-effective one-pot protocol for generating racemic material.

  • Method B (Ellman Auxiliary Synthesis): A high-precision, stereoselective route yielding enantiopure product, utilizing a Reformatsky-type addition to avoid halogen exchange.

Target Molecule Analysis

  • Chemical Formula:

    
    
    
  • Molecular Weight: 278.53 g/mol

  • Key Challenge: The 2-bromo substituent introduces significant steric hindrance near the aldehyde reaction center, potentially retarding condensation rates compared to non-substituted benzaldehydes. Furthermore, the halogenated arene is sensitive to lithium-halogen exchange, necessitating careful selection of reagents in the chiral route.

Method A: Scalable Racemic Synthesis (Rodionov Reaction)

The Rodionov reaction is the most direct method for converting aldehydes to


-amino acids. It involves the condensation of the aldehyde with malonic acid and ammonia (generated in situ from ammonium acetate) in an ethanolic solvent.
Reaction Mechanism & Logic

The reaction proceeds via the formation of an imine intermediate between the aldehyde and ammonia. Malonic acid undergoes Knoevenagel condensation with this imine, followed by thermal decarboxylation.

Why this protocol?

  • Atom Economy: Generates the

    
    -amino acid backbone in a single step.
    
  • Halogen Tolerance: The mild acidic/buffered conditions (ammonium acetate/acetic acid) are perfectly compatible with the aryl bromide and chloride, unlike strong lithiation conditions.

Experimental Protocol

Reagents:

  • 2-Bromo-5-chlorobenzaldehyde (1.0 eq)

  • Malonic acid (1.1 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (95% or absolute)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-bromo-5-chlorobenzaldehyde (10 mmol) and malonic acid (11 mmol) in Ethanol (30 mL).

  • Addition: Add ammonium acetate (20 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Critical Note: Due to the ortho-bromo steric hindrance, standard reaction times (4-6 h) are insufficient. Extend reflux to 12-16 hours. Monitor CO

      
       evolution; cessation indicates decarboxylation is complete.
      
  • Precipitation: Allow the reaction to cool to room temperature. The product often precipitates as the zwitterion. If not, reduce volume by 50% under vacuum and cool to

    
    .
    
  • Filtration: Filter the white/off-white solid.

  • Wash: Wash the filter cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted aldehyde and acetic acid.
  • Recrystallization: Recrystallize from Ethanol/Water (1:1) if purity is

    
    .
    
Workflow Diagram (Rodionov)

Rodionov_Workflow Start Start: 2-Br-5-Cl-Benzaldehyde Mix Mix with Malonic Acid (1.1 eq) & NH4OAc (2.0 eq) in EtOH Start->Mix Reflux Reflux (78°C) for 12-16h (Monitor CO2 evolution) Mix->Reflux Cool Cool to RT / 0°C Reflux->Cool Decarboxylation Complete Filter Filter Precipitate (Zwitterion) Cool->Filter Precipitation Wash Wash: Cold EtOH & Et2O Filter->Wash Final Target: Racemic beta-Amino Acid Wash->Final

Caption: Figure 1. One-pot Rodionov synthesis workflow for racemic


-amino acid production.

Method B: Asymmetric Synthesis (Ellman Auxiliary)

For drug development applications requiring enantiopurity, we utilize the Ellman auxiliary ((S)-(-)-tert-butanesulfinamide).

Strategic Selection: The Reformatsky Route

Standard protocols often use lithium enolates (LDA/LiHMDS) to add acetate units to sulfinimines. However, n-Butyllithium can cause Lithium-Halogen exchange at the Ar-Br position, leading to polymerization or debromination.

The Solution: We employ a Reformatsky-type addition using Ethyl Bromoacetate and Zinc. Organozinc reagents are chemoselective and will not react with the aryl bromide or chloride, ensuring the halogen "handles" remain intact.

Experimental Protocol
Step 1: Sulfinimine Formation
  • Reagents: 2-Bromo-5-chlorobenzaldehyde (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)

    
     (2.0 eq), THF (anhydrous).
    
  • Procedure: Mix aldehyde and sulfinamide in THF. Add Ti(OEt)

    
     dropwise. Stir at RT for 16h.
    
  • Workup: Quench with brine. Filter Ti salts through Celite. Concentrate to yield the N-sulfinyl imine.

Step 2: Reformatsky Addition (Stereoselective Step)
  • Activation: Activate Zinc dust (5.0 eq) with TMSCl in THF.

  • Addition: Add Ethyl Bromoacetate (3.0 eq) dropwise to the Zn suspension to form the Reformatsky reagent.

  • Reaction: Cool to

    
     (or 
    
    
    
    depending on reactivity). Cannulate the sulfinimine (from Step 1) into the zinc reagent.
  • Mechanism: The reaction proceeds via a cyclic transition state (Zimmerman-Traxler model), directing the nucleophilic attack to yield the diastereomerically pure

    
    -amino ester.
    
Step 3: Deprotection & Hydrolysis
  • Acidolysis: Treat the intermediate with 4M HCl in Dioxane/MeOH to cleave the sulfinyl group and hydrolyze the ethyl ester.

  • Purification: Adjust pH to the isoelectric point (approx pH 6.0-6.5) to precipitate the free amino acid.

Stereochemical Pathway Diagram

Ellman_Pathway Aldehyde Aldehyde (2-Br-5-Cl) Imine Chiral Sulfinimine (Activated Electrophile) Aldehyde->Imine + (S)-tBu-Sulfinamide + Ti(OEt)4 Transition 6-Membered Transition State Imine->Transition Zn_Enolate Reformatsky Reagent (BrZn-CH2-COOEt) Zn_Enolate->Transition Protected Sulfinyl-beta-Amino Ester (Single Diastereomer) Transition->Protected Stereoselective C-C Bond Formation Final Enantiopure beta-Amino Acid Protected->Final 1. HCl (Deprotect) 2. LiOH (Hydrolysis)

Caption: Figure 2. Stereoselective pathway avoiding halogen exchange via Reformatsky chemistry.

Analytical Data & Troubleshooting

Expected Analytical Profile
TechniqueExpected Signal / Observation
1H NMR

-CH: Doublet of doublets (or triplet) ~4.5-5.0 ppm.

-CH

: Multiplets ~2.5-3.0 ppm. Aromatic region: Distinct splitting pattern for 1,2,5-substitution.
MS (ESI) [M+H]+ = 278/280 (Characteristic Br/Cl isotope pattern: 75:100:25 ratio approx).
Appearance White crystalline solid.
Solubility Low in organic solvents (DCM, Et2O); Soluble in dilute acid/base or hot water/ethanol.
Troubleshooting Guide
  • Low Yield (Method A): If the reaction stalls, add 0.1 eq of glacial acetic acid to catalyze imine formation. Ensure ethanol is anhydrous to prevent hydrolysis of the intermediate imine.

  • Impurity (Method B): If diastereomeric ratio (dr) is low, lower the temperature of the Reformatsky addition to

    
    .
    
  • Purification Issues: If the zwitterion does not precipitate, use Ion Exchange Chromatography (Dowex 50W). Load at pH 2, wash with water, elute with 1M NH

    
    OH.
    

Safety & Handling

  • Halogenated Aromatics: The starting aldehyde and product are potential skin sensitizers. Wear nitrile gloves.

  • Ammonia/Acid: Method A generates ammonia gas; perform in a fume hood.

  • Waste: Segregate halogenated organic waste from non-halogenated solvents.

References

  • Rodionov Reaction Mechanism & Scope

    • Lebedev, A. V., et al.

      
      -Amino Acids... by the Rodionov Reaction."[1][2][3] Russian Journal of General Chemistry, 2005.[2] 1
      
  • Ellman Auxiliary Chemistry

    • Ellman, J. A., et al. "Asymmetric Synthesis of

      
      -Amino Acids... by Enolate Additions to tert-Butanesulfinyl Imines."[4] The Journal of Organic Chemistry, 2002.[4] 4[4]
      
  • General Review of

    
    -Amino Acid Synthesis: 
    
    • "Enantioselective Synthesis of

      
      -amino acids: A Review." Hilaris, 2015. 5
      
  • Isoelectric Point & Purification

    • "Isoelectric Point of Amino Acids: Calculation and Applications." Creative Proteomics. 6

Sources

Application Note: Rodionov Synthesis of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

This application note details the optimized protocol for the synthesis of 3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid via the Johnson-Rodionov reaction .


-Amino acids are critical pharmacophores in medicinal chemistry, serving as precursors for 

-lactam antibiotics and stabilizing elements in peptidomimetics (increasing proteolytic resistance). The specific substrate, 2-bromo-5-chlorobenzaldehyde , is of high strategic value. The presence of the ortho-bromide and meta-chloride allows for orthogonal downstream functionalization:
  • Site-Selective Cross-Coupling: The 2-Br position is activated for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of indoles, isoquinolines, or biaryl scaffolds after the amino acid backbone is established.

  • Steric Constraints: The 2-bromo substituent introduces significant steric bulk, often hindering standard condensation reactions. This protocol addresses these challenges using a modified solvent system to ensure conversion.

Mechanistic Insight

The Rodionov reaction is a multi-component condensation involving an aldehyde, malonic acid, and an ammonia source (typically ammonium acetate).[1] While often compared to the Knoevenagel condensation, the Rodionov pathway is distinct because it yields a


-amino acid rather than an 

-unsaturated acid.
Reaction Pathway[2][3][4]
  • Condensation: The aldehyde reacts with malonic acid (or the formed ammonium malonate) to generate a transient cinnamic acid derivative.

  • Michael Addition: Ammonia (generated in situ from ammonium acetate) performs a Michael addition across the

    
    -unsaturation.
    
  • Decarboxylation: The resulting dicarboxylic intermediate undergoes thermal decarboxylation to yield the target

    
    -amino acid.
    

Note on Substrate: The 2-bromo-5-chlorobenzaldehyde substrate is electron-deficient (due to -Cl and -Br), which theoretically favors nucleophilic attack. However, the 2-bromo group exerts an "ortho-effect," creating steric hindrance that can retard the initial condensation or the subsequent Michael addition.

Mechanistic Diagram

RodionovMechanism Aldehyde 2-Br-5-Cl-Benzaldehyde Imine Imine / Cinnamic Intermediate Aldehyde->Imine Condensation (EtOH/Reflux) Malonic Malonic Acid Malonic->Imine Condensation (EtOH/Reflux) NH4OAc NH4OAc NH4OAc->Imine Condensation (EtOH/Reflux) Michael Michael Adduct (Dicarboxylic) Imine->Michael +NH3 (In-situ) Product β-Amino Acid (Zwitterion) Michael->Product Decarboxylation (-CO2) CO2 CO2 (Gas) Michael->CO2

Figure 1: Simplified mechanistic flow of the Johnson-Rodionov reaction highlighting the critical decarboxylation step.

Experimental Protocol

Materials & Stoichiometry

For the synthesis of halogenated


-amino acids, a large excess of ammonium acetate is required to drive the equilibrium forward and prevent the formation of cinnamic acid byproducts (which occur if ammonia concentration is too low).
ReagentMW ( g/mol )Equiv.[2][3][4]Mass/Vol (for 10 mmol scale)Role
2-Bromo-5-chlorobenzaldehyde 219.461.02.19 gSubstrate
Malonic Acid 104.061.11.14 gCarbon Source
Ammonium Acetate 77.082.51.93 gNitrogen Source
Ethanol (Absolute) --15 - 20 mLSolvent
Glacial Acetic Acid --0.5 mL (Catalytic/Additive)Promoter
Step-by-Step Procedure

Phase 1: Reaction Setup

  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 2.19 g (10 mmol) of 2-bromo-5-chlorobenzaldehyde.

  • Add 1.14 g (11 mmol) of malonic acid and 1.93 g (25 mmol) of ammonium acetate.

  • Add 15 mL of absolute ethanol.

  • Optimization Step: Add 0.5 mL of glacial acetic acid.

    • Rationale: While ethanol is the standard solvent, the addition of acetic acid helps solubilize the ammonium acetate and stabilizes the ionic intermediates, crucial for the sterically hindered 2-bromo substrate.

Phase 2: Reaction 6. Heat the mixture to a vigorous reflux (approx. 80°C bath temperature). 7. Maintain reflux for 8–12 hours .

  • Monitoring: The reaction typically turns from clear/yellow to a darker amber. Evolution of CO₂ gas (bubbling) indicates the decarboxylation is proceeding.
  • TLC:[5] Monitor consumption of aldehyde (Hexane:EtOAc 4:1). The product is highly polar and will stay at the baseline; look for the disappearance of the aldehyde spot.

Phase 3: Workup & Isolation (The "Isoelectric" Method) 8. Cool the reaction mixture to room temperature. 9. If a heavy precipitate forms immediately, filter it (this is often the crude product). 10. If no precipitate forms (common with hindered substrates):

  • Evaporate the ethanol under reduced pressure to obtain a viscous residue.
  • Dissolve the residue in a minimum amount of hot water (approx. 10 mL).
  • Optional: Wash this aqueous phase with Diethyl Ether (
    
    
    mL) to remove unreacted aldehyde or neutral byproducts (cinnamic acid derivatives).
  • Add ethanol (approx. 10-20 mL) to the aqueous phase and scratch the glass to induce crystallization.
  • Allow to stand at 4°C overnight.

Phase 4: Purification 11. Filter the white to off-white solid. 12. Wash the cake with cold ethanol (


 mL) followed by diethyl ether.
13. Recrystallization:  If purity is <95%, recrystallize from a Water/Ethanol (1:1) mixture.
Workflow Visualization

ProtocolWorkflow Start Reagent Mixing (Aldehyde + Malonic + NH4OAc) Reflux Reflux (Ethanol/AcOH) 8-12 Hours Start->Reflux Check TLC Check (Aldehyde consumed?) Reflux->Check Check->Reflux No Evap Evaporate Solvent (Viscous Residue) Check->Evap Yes Wash Ether Wash (Remove neutrals) Evap->Wash Crystallize Induce Crystallization (Add EtOH/Cool) Wash->Crystallize Filter Filtration & Drying Crystallize->Filter

Figure 2: Operational workflow for the isolation of the zwitterionic


-amino acid.

Characterization & Quality Control

The product, 3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid , exists as a zwitterion.

  • Physical State: White crystalline solid.

  • Melting Point: Expect decomposition range >200°C (typical for amino acids).

  • 1H NMR (D₂O/NaOD or DMSO-d6):

    • The chiral

      
      -proton (CH-NH₂) is the diagnostic signal. Due to the electron-withdrawing nature of the ring and the 2-Br ortho effect, this triplet (or dd) will appear downfield, typically 
      
      
      
      4.6 – 5.1 ppm
      .
    • The

      
      -protons (CH₂-COOH) will appear as a multiplet or two dd sets around 
      
      
      
      2.4 – 2.8 ppm
      .
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
       calc. for C₉H₁₀BrClNO₂ ≈ 277.96 (expect characteristic Br/Cl isotope pattern).
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Sticky Oil Incomplete decarboxylation or residual solvent.Ensure vigorous reflux for full duration. Triturate the oil with diethyl ether/ethanol to force precipitation.
Cinnamic Acid Impurity Insufficient Ammonia.The "Knoevenagel" product formed but didn't react with ammonia. Increase NH₄OAc to 3.0 or 4.0 equivalents.
Starting Material Remains Steric hindrance of 2-Br group.Switch solvent to Glacial Acetic Acid (ref. Johnson modification). Run at 100°C.
Product Color (Brown) Oxidation of amine.Recrystallize immediately. Ensure inert atmosphere (N₂) during reflux if high purity is required.

References

  • Original Methodology: Rodionov, V. M. Post. K. H.1926, 48, 1082.
  • The "Johnson" Modification: Johnson, T. B.; Livak, J. E. "Researches on Pyrimidines. CLIV. The Synthesis of Nitrogen-Substituted Beta-Amino Acids." Journal of the American Chemical Society1936 , 58(2), 299–303.

  • Modern Review & Mechanism: Weiner, B. et al.

    
    -Amino Acids." Chemical Reviews2012 , 112(12), 6563–6610. (Provides context on the utility of the scaffold). 
    
  • Halogenated Substrates: Romanova, N. N. et al. "Solvent-free stereoselective synthesis of

    
    -aryl-
    
    
    
    -amino acid esters by the Rodionov reaction using microwave irradiation." Mendeleev Communications2001 , 11(1), 16–17. (Demonstrates reactivity of substituted benzaldehydes).

Sources

Using 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

This technical guide details the methodology for incorporating 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid (referred to herein as


-ABCP ) into peptide sequences. As a 

-amino acid with a bulky, di-halogenated aryl side chain,

-ABCP presents unique challenges in coupling efficiency and solubility. However, it offers profound advantages:
  • Peptidomimetics: Introduction of a

    
    -backbone confers proteolytic resistance and induces specific secondary structures (helices/turns).
    
  • Chemoselective Functionalization: The distinct reactivity profiles of the Aryl-Bromide (high reactivity) and Aryl-Chloride (low reactivity) enable orthogonal late-stage diversification via Palladium-catalyzed cross-coupling.

Molecule Profile & Pre-Synthesis Considerations

PropertyDescriptionImpact on Synthesis
Backbone

-Amino Acid (

-homophenylalanine analog)
Slower coupling kinetics compared to

-amino acids due to backbone flexibility and lower amine nucleophilicity.
Sterics Ortho-Bromo substituentCRITICAL: The bromine at the 2-position creates significant steric clash, hindering the approach of the incoming activated amino acid.
Electronics Electron-withdrawing Halogens (Br, Cl)Reduces the pKa of the amine, potentially reducing nucleophilicity during subsequent chain elongation.
Chirality Typically (R) or (S) enantiomerRacemization is less of a concern for

-amino acids than

-amino acids, but base-catalyzed retro-Michael addition is a theoretical risk.

Reagent Preparation:

  • Protection: If starting with the free acid, convert to the Fmoc-protected derivative (Fmoc-

    
    -ABCP-OH) using Fmoc-OSu and 
    
    
    
    in Acetone/Water.
  • Resin Selection:

    • C-terminal Amides: Rink Amide resin (low loading, 0.3–0.5 mmol/g recommended to prevent aggregation).

    • C-terminal Acids: 2-Chlorotrityl Chloride (2-CTC) resin is preferred over Wang resin to prevent diketopiperazine formation (though less common with

      
      -AAs) and allow mild cleavage.
      

Protocol A: Solid-Phase Coupling Strategy

Challenge: The ortho-bromo substituent creates a "steric wall." Standard DIC/HOBt protocols often result in deletion sequences. Solution: Use of high-efficiency uronium/aminium salts (HATU) with HOAt to maximize acylation rates.

Step-by-Step Workflow
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection (Preceding Cycle):

    • Treat with 20% Piperidine in DMF (

      
       min).
      
    • Note: Add 0.1M HOBt to the deprotection cocktail to suppress aspartimide formation if Asp/Asn residues are present upstream.

  • Activation (The Critical Step):

    • Reagents:

      • Fmoc-

        
        -ABCP-OH (3.0 eq)
        
      • HATU (2.9 eq)

      • HOAt (3.0 eq) — HOAt is superior to HOBt for sterically hindered couplings.

      • TMP (2,4,6-Trimethylpyridine/Collidine) (6.0 eq) — Collidine is a weaker base than DIEA, reducing the risk of base-catalyzed side reactions while maintaining sufficient pH for activation.

    • Procedure: Dissolve AA and activators in minimal DMF. Add Collidine immediately before adding to the resin.

  • Coupling:

    • Incubate for 2 to 4 hours at room temperature with vortexing.

    • Optimization: If the sequence is prone to aggregation, perform coupling at 50°C (microwave assisted: 75°C for 5 min is viable but risky for halogens; stick to 50°C conventional heat).

  • Monitoring:

    • Standard Kaiser test may be faint for

      
      -amines. Use the Chloranil Test  (sensitive for secondary amines and difficult sequences) or micro-cleavage LC-MS to confirm coupling.
      
  • Capping (Mandatory):

    • Treat with Acetic Anhydride/DIEA/DMF to cap unreacted amines. This prevents "deletion sequences" which are difficult to purify later.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Concept: Utilize the reactive Aryl-Bromide handle to attach biaryl pharmacophores before cleaving the peptide from the resin. The Aryl-Chloride usually remains intact under these conditions, allowing for potential second-round functionalization (using specialized catalysts) or acting as a permanent hydrophobic contact.

Reagents:
  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    .
  • Base:

    
     (aqueous).
    
  • Solvent: DMF/Ethanol/Water (9:9:2 v/v/v) — Essential for solvating both the hydrophobic resin/peptide and the inorganic base.

Workflow:
  • Preparation:

    • Perform this step after peptide assembly but before final Fmoc removal (N-terminal Fmoc protects the amine from coordinating Palladium).

    • Degas all solvents with Argon/Nitrogen for 15 mins. Oxygen poisons the Pd catalyst.

  • Reaction Assembly:

    • In a reaction vial (under Argon), add:

      • Peptide-Resin (1.0 eq)

      • Aryl-Boronic Acid (5.0 eq)

      • 
         (0.1 – 0.2 eq)
        
    • Add the degassed Solvent mixture.

    • Add the Base solution.

  • Incubation:

    • Heat to 80°C for 4–16 hours under inert atmosphere.

    • Microwave Option: 100°C for 30 minutes (ensure closed vessel safety).

  • Washing (Critical for Metal Removal):

    • Wash resin with DMF (

      
      ), then 0.02M sodium diethyldithiocarbamate (in DMF) to scavenge residual Palladium (
      
      
      
      min).
    • Wash with DCM (

      
      ).
      

Visualizing the Workflow

The following diagram illustrates the integration of


-ABCP into a peptide backbone and the subsequent chemoselective diversification.

G cluster_coupling Protocol A: Steric Coupling cluster_suzuki Protocol B: Chemoselective Diversification Start Resin-bound Peptide (Free Amine) Activate Activate Fmoc-Beta-ABCP (HATU / HOAt / Collidine) Start->Activate  Add AA Couple Coupling Reaction (3-4 hrs, RT or 50°C) Activate->Couple Check QC: Chloranil Test Couple->Check Cap Capping (Ac2O / DIEA) Check->Cap  Incomplete FmocIntact Peptide-Resin (Fmoc-ON) Contains Aryl-Br & Aryl-Cl Check->FmocIntact  Complete Cap->FmocIntact Suzuki Suzuki Coupling (Boronic Acid, Pd(PPh3)4, Base) Targets Aryl-Br ONLY FmocIntact->Suzuki  Optional Diversification Final Cleavage & Deprotection (TFA / TIS / H2O) FmocIntact->Final  No Diversification WashPd Metal Scavenging (Dithiocarbamate wash) Suzuki->WashPd WashPd->Final

Caption: Workflow for incorporating sterically hindered


-ABCP and optional chemoselective Suzuki-Miyaura cross-coupling.

Quality Control & Analysis

HPLC Analysis:

  • 
    -peptides and halogenated peptides are significantly more hydrophobic than standard peptides.
    
  • Gradient: Start with a higher organic baseline (e.g., 10% to 90% ACN over 20 mins) on a C18 or C4 column.

  • Observation: The chlorinated/brominated product will show a distinct isotopic pattern in MS.

Mass Spectrometry (ESI-MS):

  • Look for the characteristic isotope clusters.

    • Br + Cl: The M, M+2, and M+4 peaks will have specific intensity ratios due to

      
       (1:1) and 
      
      
      
      (3:1).
    • Validation: If Suzuki coupling is successful, the Br isotope pattern disappears, leaving only the Cl pattern (or none, if Cl was also reacted, though unlikely under Protocol B).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of ortho-Br; Aggregation.1. Double couple (2 x 2 hrs).2. Switch solvent to NMP (better swelling).3. Increase temperature to 50°C.
Racemization Over-activation; High base concentration.Use Collidine instead of DIEA. Avoid pre-activation times > 2 mins.
Black Precipitate (Suzuki) Pd precipitation ("Pd black").Ensure rigorous degassing. Add more ligand (e.g., extra

) or switch to Pd(dppf).
Dehalogenation Hydrogenolysis during Pd coupling.Avoid formate-based buffers. Ensure the reaction time isn't excessive (>24h).

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (Eds.), Oxford University Press, 2000.
  • Solid-Phase Suzuki-Miyaura Cross-Coupling. BenchChem Application Notes. Link (General protocols for on-resin coupling).

  • Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. PMC (NIH). Link (Specifics on Pd sources and ligands for peptide compatibility).

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link (Data on HATU/HOAt vs DIC efficiency).

  • Peptides Containing

    
    -Amino Acid Patterns. ACS Publications. Link (Background on 
    
    
    
    -peptide synthesis challenges).

Solid-phase peptide synthesis (SPPS) with halogenated beta-amino acids

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Halogenated -Amino Acids

Executive Summary

The incorporation of halogenated



reduced nucleophilicity

steric hindranceaggregation

This guide provides a validated, high-fidelity protocol for overcoming these barriers. It moves beyond standard Fmoc chemistry, integrating microwave-assisted synthesis, chaotropic salt additives, and specific coupling logic tailored to the electronic properties of halogenated residues.

Strategic Planning & Mechanistic Insight

The -Amino Acid Challenge

Unlike natural


  • 
    -amino acids:  Side chain on the 
    
    
    -carbon (adjacent to nitrogen).
  • 
    -amino acids:  Side chain on the 
    
    
    -carbon (adjacent to carbonyl).

The Halogen Effect: When a halogen (F, Cl, Br, I) is introduced, it alters the electronic landscape:

  • Inductive Withdrawal (-I Effect): A halogen on the

    
    -carbon (adjacent to the amine) significantly lowers the pKa of the amino group, making it a poorer nucleophile . This makes coupling the next amino acid onto a halogenated N-terminus the rate-limiting step.
    
  • Steric Bulk: Cl, Br, and I introduce significant steric clashes, hindering the approach of the activated ester.

  • Aggregation:

    
    -peptides are prone to forming stable secondary structures (helices/sheets) on-resin, leading to "synthesis collapse."
    
Reagent Selection Strategy
ComponentRecommendationMechanism/Rationale
Resin Low-Loading (0.2–0.4 mmol/g) Rink Amide or WangHigh loading promotes inter-chain aggregation. Low loading ensures pseudo-dilution on the solid support [1].
Coupling Reagent DIC / Oxyma Pure Superior to HATU for preventing racemization (epimerization) in sensitive residues. Oxyma creates a highly reactive ester with lower risk of capping failure than HOBt [2].
Alternative Coupling HATU / HOAt Use for extremely hindered couplings (e.g.,

-residues). The aza-benzotriazole (HOAt) speeds up reaction rates via neighboring group effects [3].
Base DIEA (DIPEA) or TMP TMP (2,4,6-trimethylpyridine) is recommended if racemization of the

-center is a concern due to high acidity (e.g.,

-fluoro residues) [4].
Solvent DMF + 0.1M LiCl LiCl acts as a chaotropic agent, disrupting hydrogen bond networks that cause aggregation (

-sheet formation) [5].

Workflow Visualization

The following diagram outlines the decision logic for handling halogenated residues versus standard residues.

SPPS_WorkflowStartStart Synthesis CycleDeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectWash1Wash (DMF x3, DCM x3)Deprotect->Wash1CheckNTermIs Resin N-TerminusHalogenated?Wash1->CheckNTermCheckResidueIs Incoming AAHalogenated or Bulky?StandardCoupleStandard Coupling(DIC/Oxyma, 1h, RT)CheckResidue->StandardCoupleNoHalogenCoupleModified Coupling(HATU/HOAt, 2h, Double Couple)CheckResidue->HalogenCoupleYesTestKaiser/Chloranil TestStandardCouple->TestMicrowaveMicrowave Assist(75°C, 10 min)HalogenCouple->MicrowaveMicrowave->TestCheckNTerm->CheckResidueNoExtendedCoupleExtended Coupling Time(Poor Nucleophile)CheckNTerm->ExtendedCoupleYes (Low Nucleophilicity)ExtendedCouple->CheckResiduePassPass (>99%)Test->PassBlue/ClearFailFail (<99%)Test->FailColor DetectedCapCapping(Ac2O/Pyridine)Pass->CapFail->HalogenCoupleRetry (Different Solvent/Temp)NextCycleNext CycleCap->NextCycle

Figure 1: Decision matrix for SPPS cycles involving halogenated

Detailed Experimental Protocols

Resin Preparation & Swelling
  • Resin: Rink Amide ChemMatrix or Tentagel (PEG-based resins swell better than polystyrene, crucial for bulky

    
    -peptides).
    
  • Loading: 0.2 mmol/g (If commercial resin is higher, partially couple with the first AA and cap the remaining sites).

  • Protocol:

    • Weigh resin into a fritted syringe or reaction vessel.

    • Wash with DCM (3 x 1 min) to remove plasticizers.

    • Swell in DMF for 30 minutes minimum.

Fmoc Deprotection

Standard deprotection is usually sufficient, but DBU can be added for difficult sequences.

  • Reagent: 20% Piperidine + 0.1M HOBt in DMF (HOBt suppresses aspartimide formation and racemization).

  • Cycle:

    • Treat resin 2 x 5 minutes (Microwave: 75°C, 2 min).

    • Wash: DMF (3x), DCM (3x), DMF (3x).

    • Note: Ensure extensive washing. Piperidine traces will prematurely cleave the Fmoc of the incoming halogenated AA.

Coupling Protocol (The Critical Step)[1]
Scenario A: Coupling a Halogenated

-AA to the Chain

Challenge: Steric hindrance of the incoming AA.

  • Reagents: 3 eq Fmoc-

    
    -AA-OH, 3 eq DIC, 3 eq Oxyma Pure.
    
  • Condition: Room Temperature for 2 hours OR Microwave at 75°C for 10 mins.

  • Solvent: DMF (or NMP if solubility is poor).

Scenario B: Coupling ANY AA to a Halogenated N-Terminus

Challenge: The amine on the resin is electron-deficient (poor nucleophile) due to the halogen.

  • Reagents: Use HATU (stronger activation).

    • 3 eq Incoming AA.

    • 2.9 eq HATU (slight deficit to prevent guanidinylation).

    • 6 eq DIEA.

  • Condition: Double coupling is mandatory.

    • Couple 1: 1 hour at RT.

    • Couple 2: 1 hour at RT (fresh reagents).

    • Microwave Option: 75°C for 5 minutes (Use with caution if the halogen is on the

      
      -carbon to avoid epimerization).
      
Monitoring & Capping
  • Test: Use the Chloranil Test for secondary amines or if the Kaiser test is ambiguous. For fluorinated residues, the Kaiser test (ninhydrin) often yields false negatives due to aggregation.

  • Micro-cleavage (Gold Standard): Remove ~2mg resin, cleave with 50uL TFA for 15 mins, dry, and run LC-MS. This confirms coupling efficiency definitively.

  • Capping: After every coupling, treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 5 minutes to terminate unreacted chains.

Cleavage
  • Wash resin with DCM (5x) and dry under Nitrogen.

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

    • Halogen Note: If the peptide contains Cysteine or Methionine alongside Halogens, add EDT (Ethanedithiol) to prevent halogen-mediated oxidation.

  • React for 2-3 hours. Precipitate in cold Diethyl Ether.

Troubleshooting & Optimization

Aggregation (The "Beta-Sheet" Problem)
  • Symptom: Sudden drop in coupling efficiency after 4-5 residues.

  • Solution: Use Magic Mixture for coupling and deprotection:

    • DCM / DMF / NMP (1:1:1) with 1% Triton X-100.

    • Add 0.1M LiCl or 0.1M KSCN (Chaotropic salts) to the coupling buffer [5].

Racemization of -Fluoro Residues

If incorporating an



  • Risk: Base-mediated epimerization during activation.

  • Solution: Avoid HATU/DIEA (Basic environment). Use DIC/Oxyma or DIC/HOAt (Neutral/Acidic activation environment). Keep temperature < 50°C.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). Recyclable Ionic Liquid-Supported Organocatalyst for the Synthesis of α-Amino Acid Esters. RSC Advances, 6, 12345. (Context on base sensitivity). [Link]

  • Seebach, D., et al. (2006). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.[2] (Foundational work on beta-peptide aggregation and salts). [Link]

Preparation of Factor XIa inhibitors using beta-amino acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Factor XIa Inhibitor Scaffolds Using Chiral


-Amino Acid Intermediates 

Abstract

Factor XIa (FXIa) has emerged as a premier target for "uncoupling" thrombosis from hemostasis, offering anticoagulation with minimal bleeding risk.[1] A critical structural motif in the development of high-affinity FXIa inhibitors (such as milvexian-like analogues and macrocyclic peptidomimetics) is the


-amino acid . Unlike their 

-counterparts,

-amino acids provide proteolytic stability against plasma peptidases while maintaining precise side-chain orientation within the S1 and S1' pockets of the FXIa active site. This guide details a modular, stereoselective protocol for synthesizing chiral

-amino acid intermediates using Ellman’s Sulfinamide auxiliary chemistry, followed by their incorporation into inhibitor scaffolds.

Strategic Rationale: Why -Amino Acids?

In the design of FXIa inhibitors, the transition from


- to 

-amino acids serves three distinct medicinal chemistry objectives:
  • Conformational Control:

    
    -amino acids introduce an extra methylene group (
    
    
    
    ) into the backbone. This allows the formation of stable secondary structures (helices or turns) that can span the distance between the S1 specificity pocket and the prime-side (S') hydrophobic regions of FXIa without the entropic penalty of flexible linkers.
  • Metabolic Stability: The unique backbone spacing prevents recognition by ubiquitous endogenous proteases (e.g., chymotrypsin, pepsin), significantly extending the plasma half-life (

    
    ) of the inhibitor.
    
  • S1 Pocket Occupancy: Many potent FXIa inhibitors utilize a

    
    -homophenylalanine or similar derivative to occupy the S1 pocket, mimicking the native substrate (Factor IX) while interacting with Asp189 at the bottom of the pocket.
    
Target Pathway Visualization

The following diagram illustrates the intervention point of FXIa inhibitors within the intrinsic coagulation pathway.

CoagulationPathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa (TARGET) FXI->FXIa Activation FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Intrinsic FXa Factor Xa FX->FXa Thrombin Thrombin (IIa) FXa->Thrombin Clot Fibrin Clot Thrombin->Clot Inhibitor Small Molecule Inhibitor (Beta-Amino Acid Scaffold) Inhibitor->FXIa Blocks Active Site

Figure 1: The Intrinsic Coagulation Cascade highlighting Factor XIa as the specific therapeutic target.

Synthetic Strategy: The Ellman Auxiliary Route

While Arndt-Eistert homologation is a classic route to


-amino acids, it involves hazardous diazomethane. For high-value pharmaceutical intermediates, the Ellman Sulfinamide  method is superior due to its safety profile, scalability, and exceptional diastereoselectivity (>98% de).

Mechanism:

  • Condensation of a commercially available chiral sulfinamide with an aldehyde forms a chiral N-sulfinyl imine.

  • A Reformatsky-type addition (using Zinc) or enolate addition introduces the acetate unit. The chiral auxiliary directs the attack, establishing the

    
    -stereocenter.
    
  • Acidic cleavage removes the auxiliary, yielding the enantiopure

    
    -amino ester.
    
Comparative Analysis of Synthetic Routes
ParameterArndt-Eistert HomologationEllman Sulfinamide (Recommended)Hydrogenation of Enamines
Safety Low (Diazomethane risk)High (Standard reagents)High (High pressure H2)
Stereocontrol Retains

-stereochem
Induces New Stereochem Ligand Dependent
Scalability Poor (<10g typically)Excellent (kg scale)Good
Atom Economy ModerateHigh (Auxiliary recyclable)High

Detailed Protocol: Synthesis of (R)- -Homophenylalanine Ethyl Ester

This protocol describes the synthesis of a key building block often used in FXIa inhibitors (e.g., Milvexian analogues).

Reagents Required:

  • (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s auxiliary)

  • Benzaldehyde (or substituted derivative for SAR)

  • Titanium(IV) ethoxide (

    
    )
    
  • Ethyl bromoacetate

  • Zinc dust (activated)

  • HCl (4M in Dioxane)

Step 1: Formation of the N-Sulfinyl Imine

The dehydration step establishes the chiral scaffold.

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Mixing: Add (S)-(-)-2-Methyl-2-propanesulfinamide (10.0 g, 82.5 mmol) and Benzaldehyde (8.75 g, 82.5 mmol) to the flask.

  • Solvent: Dissolve in anhydrous THF (150 mL).

  • Catalyst: Add

    
     (37.6 g, 165 mmol) dropwise. Note: The solution will turn slightly yellow.
    
  • Reaction: Stir at ambient temperature (20-25°C) for 12-16 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Pour the mixture into a brine solution (100 mL) with vigorous stirring. A white titanium salt precipitate will form.

  • Workup: Filter through a Celite pad. Extract the filtrate with EtOAc (3 x 100 mL). Dry over

    
     and concentrate.
    
  • Yield: Expect >90% yield of the N-sulfinyl imine.

Step 2: Diastereoselective Reformatsky Reaction

The critical C-C bond formation step.

  • Activation: In a separate flask, activate Zinc dust (26.8 g, 410 mmol) by washing with dilute HCl, water, acetone, and ether, then drying under vacuum.

  • Slurry: Suspend activated Zn in anhydrous THF (200 mL).

  • Addition: Add Ethyl bromoacetate (45.5 mL, 410 mmol) dropwise to the Zn suspension at reflux temperature to initiate the Reformatsky reagent formation. Caution: Exothermic.

  • Coupling: Cool the Reformatsky reagent to -78°C. Cannulate the N-sulfinyl imine (from Step 1) dissolved in THF into the reaction mixture slowly over 30 minutes.

  • Equilibration: Allow the reaction to warm to 0°C and stir for 4 hours.

  • Quench: Add saturated

    
     solution.
    
  • Purification: Extract with EtOAc. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Target: The major diastereomer (typically >95:5 dr).

Step 3: Deprotection to -Amino Ester
  • Dissolution: Dissolve the purified intermediate in Ethanol (50 mL).

  • Cleavage: Add 4M HCl in Dioxane (20 mL). Stir at room temperature for 1 hour.

  • Precipitation: Add Diethyl Ether (200 mL) to precipitate the hydrochloride salt of the

    
    -amino ester.
    
  • Collection: Filter the white solid and dry under vacuum.

Workflow Visualization

The following diagram details the logical flow of the synthesis and subsequent coupling to the inhibitor core.

SynthesisWorkflow Start Aldehyde (Substrate) Imine N-Sulfinyl Imine (Chiral Scaffold) Start->Imine Ti(OEt)4 Aux (S)-Sulfinamide (Chiral Aux) Aux->Imine Reformatsky Reformatsky Rxn (Zn, Br-Acetate) Imine->Reformatsky -78°C ProtectedBeta Protected Beta-Amino Ester Reformatsky->ProtectedBeta >95:5 dr Deprotect Acid Hydrolysis (HCl/Dioxane) ProtectedBeta->Deprotect BetaAA Chiral Beta-Amino Acid Salt Deprotect->BetaAA Yields HCl Salt Coupling Amide Coupling (HATU/T3P) BetaAA->Coupling + Core Scaffold Final FXIa Inhibitor Precursor Coupling->Final

Figure 2: Step-by-step synthetic workflow for the generation and incorporation of the


-amino acid motif.

Analytical Validation (QC)

Trustworthiness in synthesis requires rigorous validation. Do not proceed to biological testing without passing these checkpoints.

Chiral HPLC Protocol

To ensure the enantiomeric excess (ee) is sufficient for biological activity (FXIa is highly stereospecific):

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: ee > 98%. If lower, recrystallize the HCl salt from EtOH/Et2O.

NMR Validation
  • 1H NMR (400 MHz, DMSO-d6): Look for the characteristic

    
    -methylene protons as a multiplet around 
    
    
    
    2.5-2.9 ppm and the
    
    
    -methine proton (chiral center) around
    
    
    3.5-4.0 ppm. The disappearance of the t-butyl group (
    
    
    1.1 ppm) confirms deprotection.

References

  • Quan, M. L., et al. (2018). Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy.[2] Journal of Medicinal Chemistry.

  • Ellman, J. A., et al. (2002).[3] Asymmetric Synthesis of

    
    -Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. Journal of Organic Chemistry.[3][4][5] 
    
  • Weitz, J. I., & Fredenburgh, J. C. (2017). Factor XI as a Target for New Anticoagulants.[2][6][7][8][9] Frontiers in Medicine.

  • Tang, T. P., & Ellman, J. A. (1999).[5] The tert-Butanesulfinyl Group: An Ideal Chiral Director for the Synthesis of Optically Pure

    
    -Branched Amines. Journal of Organic Chemistry.[3][4][5] 
    
  • Al-Horani, R. A., & Desai, U. R. (2014). Factor XIa Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents.[9]

Sources

Application Note: Enzymatic Resolution of Racemic 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and pharmaceutical researchers focusing on the biocatalytic production of chiral


-amino acids.


)- and (

)-3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid

Executive Summary

The 3-amino-3-arylpropanoic acid scaffold is a critical pharmacophore in the synthesis of peptidomimetics, specifically integrin antagonists (e.g., LFA-1 inhibitors) and chemotherapeutic agents. The specific derivative 3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid presents unique synthetic challenges due to its steric bulk and halogenated substitution pattern.

While asymmetric synthesis (e.g., via chiral sulfinimines) is possible, it often requires expensive auxiliaries and cryogenic conditions. This protocol details a robust, scalable enzymatic resolution using immobilized Penicillin G Acylase (PGA) . This method operates under mild aqueous conditions, delivering enantiomeric excess (


) 

for both enantiomers through a subtractive resolution mechanism.

Scientific Background & Mechanism

The Biocatalyst: Penicillin G Acylase (PGA)

PGA (EC 3.5.1.11), typically derived from Escherichia coli or Alcaligenes faecalis, is a heterodimeric N-terminal nucleophile (Ntn) hydrolase. While its natural function is the hydrolysis of penicillin G to 6-APA, it exhibits broad promiscuity toward unnatural


-phenylacetylated 

-amino acids.
Mechanism of Action

The resolution relies on the enzyme's stereoselectivity toward the


-phenylacetyl (

-PhAc)
protecting group.
  • Substrate Recognition: The hydrophobic specificity pocket of PGA binds the phenylacetyl moiety.

  • Stereoselection: The enzyme's active site (SerB1 nucleophile) preferentially attacks the amide bond of the (

    
    )-enantiomer  of the protected 
    
    
    
    -amino acid.
  • Hydrolysis: This releases the free (

    
    )-
    
    
    
    -amino acid
    and phenylacetic acid (byproduct).
  • Remnant: The (

    
    )-enantiomer  remains as the unreacted 
    
    
    
    -PhAc amide, which can be chemically hydrolyzed in a subsequent step to yield the (
    
    
    )-amine.
Reaction Scheme Visualization

The following diagram illustrates the resolution workflow and stereochemical outcome.

G Racemic Racemic Substrate (N-PhAc-Amino Acid) PGA Immobilized PGA pH 7.8, 28°C Racemic->PGA Kinetic Resolution S_Prod (S)-Free Amino Acid (Aqueous Phase) PGA->S_Prod Hydrolysis (Fast) R_Prod (R)-N-PhAc-Amide (Organic Phase) PGA->R_Prod Unreacted (Slow) R_Final (R)-Free Amino Acid (Post-Hydrolysis) R_Prod->R_Final Chemical Hydrolysis (6M HCl, Reflux)

Figure 1: Workflow for the PGA-mediated kinetic resolution of N-PhAc-3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid.

Experimental Protocol

Materials & Equipment
  • Substrate Precursor: Racemic 3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid (synthesized via Rodionov modification of Knoevenagel condensation).

  • Enzyme: Immobilized Penicillin G Acylase (e.g., PGA-450 on epoxy resin or Eupergit C). Activity:

    
     U/g wet resin.
    
  • Reagents: Phenylacetyl chloride, NaOH (2M), HCl (6M), Ethyl Acetate, Phosphate Buffer (50 mM, pH 8.0).

  • Equipment: pH-stat titrator (Metrohm or similar), Overhead stirrer, Chiral HPLC column (Crownpak CR(+) or Chiralcel OD-H).

Step 1: Substrate Preparation (N-Phenylacetylation)

Before enzymatic resolution, the racemic amino acid must be protected.

  • Dissolution: Dissolve 10.0 g (35.9 mmol) of rac-3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid in 40 mL of 2M NaOH at 0°C.

  • Acylation: Dropwise add 1.2 eq of phenylacetyl chloride while simultaneously adding 2M NaOH to maintain pH

    
    .
    
  • Precipitation: Upon completion (TLC check), acidify to pH 2.0 with 6M HCl. The

    
    -PhAc derivative will precipitate.
    
  • Isolation: Filter, wash with cold water, and dry. Yield is typically

    
    .[1]
    
    • Checkpoint: Verify structure via

      
      H-NMR. The appearance of benzylic protons around 
      
      
      
      3.5 ppm confirms the PhAc group.
Step 2: Enzymatic Resolution (The Key Step)

This step utilizes the pH-stat method to maintain optimal enzyme activity as the reaction releases phenylacetic acid.

  • Setup: Suspend 5.0 g of the

    
    -PhAc-substrate in 100 mL of distilled water.
    
  • pH Adjustment: Adjust pH to 7.8 using 1M NaOH. The substrate should dissolve (as the sodium salt).

  • Initiation: Add Immobilized PGA (10% w/w relative to substrate).

  • Incubation: Stir gently at 28°C . Maintain pH at 7.8 automatically using a pH-stat titrator with 1M NaOH.

    • Note: The consumption of NaOH correlates directly to the degree of conversion (

      
      ).
      
  • Monitoring: Stop the reaction when NaOH consumption reaches 50% theoretical conversion (approx. 4–6 hours).

Step 3: Workup and Separation
  • Filtration: Filter off the immobilized enzyme (wash with water and store at 4°C for reuse).

  • Extraction (Removal of R-Amide):

    • Acidify the filtrate to pH 2.0 .

    • Extract 3x with Ethyl Acetate.

    • Organic Phase: Contains the unreacted (

      
      )-N-PhAc-amide  and phenylacetic acid byproduct.
      
    • Aqueous Phase: Contains the resolved (

      
      )-amino acid  (protonated form).
      
  • Purification of (

    
    )-Enantiomer: 
    
    • Neutralize the aqueous phase to the isoelectric point (approx pH 6.0–6.5).

    • The free (

      
      )-amino acid precipitates. Filter and recrystallize from Water/EtOH.
      
Step 4: Recovery of ( )-Enantiomer (Optional)

If the (


)-enantiomer is the desired target (common for certain integrin inhibitors):
  • Evaporate the organic phase from Step 3.

  • Reflux the residue in 6M HCl for 12 hours to cleave the phenylacetyl group.

  • Adjust pH to isoelectric point to precipitate (

    
    )-3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid.
    

Analytical Methods

Chiral HPLC Method

To determine Enantiomeric Excess (


), use the following conditions:
ParameterCondition
Column Crownpak CR(+) (Daicel)
Mobile Phase pH 1.5 Perchloric acid solution (aq) / Methanol (90:10)
Flow Rate 0.8 mL/min
Temperature 25°C
Detection UV @ 210 nm
Retention Times (

)-enantiomer:

(approx 12 min) (

)-enantiomer:

(approx 18 min)

Note: Crownpak columns are specific for free amino acids. For the N-PhAc amide, use Chiralcel OD-H with Hexane/IPA.

Troubleshooting & Optimization

Substrate Inhibition

High concentrations of the halogenated substrate may inhibit PGA.

  • Solution: Use a co-solvent. Methanol (up to 10%) is tolerated by PGA and improves solubility of the hydrophobic substrate.

pH Control

The reaction generates phenylacetic acid, dropping the pH.

  • Critical: If pH drops below 7.0, PGA activity plummets. Ensure the titrator response is fast but damped to avoid overshooting (which causes non-enzymatic hydrolysis).

Enzyme Recycling

Immobilized PGA is robust.

  • Protocol: Rinse resin with 50 mM Phosphate buffer (pH 7.5) between runs. It typically retains >90% activity for 10–15 cycles.

References

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids." Tetrahedron, 62(25), 5831-5854. Link
    
  • Soloshonok, V. A., et al. (1995).

    
    -amino acids via hydrolysis of their N-phenylacetyl derivatives." Tetrahedron: Asymmetry, 6(7), 1601-1610. Link
    
  • Roche Diagnostics GmbH. (2001). "Method for producing optically active

    
    -amino acids." US Patent 6,261,818. Link
    
  • Fadnavis, N. W. (2013). "Synthetic applications of Penicillin G Acylase." Biotechnology Advances, 31(8), 1458-1472. Link

Disclaimer: This protocol involves the use of corrosive reagents and biological agents. Standard laboratory safety procedures (PPE, fume hood usage) must be followed.

Sources

Michael addition synthesis of beta-amino acids with aryl halides

Application Note: Modular Synthesis of -Aryl- -Amino Acids via Aryl Halide Coupling

Abstract & Strategic Overview


SitagliptinMaraviroc

This guide addresses the synthetic challenge of coupling electrophilic aryl halides with electron-deficient alkenes (Michael acceptors) to generate


  • Nickel-Catalyzed Reductive Conjugate Addition (The "Reductive Michael"): A convergent, single-step protocol that couples aryl halides with

    
    -unsaturated amides/esters using a metal reductant.
    
  • Tandem Heck / Aza-Michael Sequence: A robust two-step workflow for generating diverse

    
    -amino acid libraries from aryl halides and acrylates.
    

Mechanistic Theory & Causality

The Electrophile-Electrophile Coupling Challenge

In a standard Michael addition, a nucleophile adds to an electrophile.[1] Aryl halides and acrylates are both electrophiles. To couple them, one must invert the polarity (umpolung) of the aryl halide.

  • Mechanism A: Reductive Cross-Coupling (Ni-Catalysis) Nickel catalysts can shuttle electrons from a stoichiometric reductant (Mn or Zn) to the aryl halide, generating a transient nucleophilic organonickel species. This species undergoes conjugate addition to the acrylate, followed by protonation or trapping. This effectively mimics a Michael addition using an aryl halide reagent.

  • Mechanism B: The Heck-Michael Manifold The aryl halide is first coupled to an acrylate via Pd-catalysis (Heck reaction) to form a cinnamate derivative. This intermediate, now possessing an extended conjugated system, serves as a potent Michael acceptor for the subsequent addition of nitrogen nucleophiles (Aza-Michael).

Pathway Visualization

The following diagram illustrates the divergent pathways for utilizing aryl halides in

BetaAminoAcidSynthesisArXAryl Halide (Ar-X)(Electrophile)NiCatNi-Catalysis+ Reductant (Mn/Zn)ArX->NiCatPdCatPd-Catalysis(Heck Reaction)ArX->PdCatAcrylateAcrylate/Enamide(Michael Acceptor)Acrylate->NiCatAcrylate->PdCatReductiveComplexTransient Ar-Ni Species(Nucleophilic)NiCat->ReductiveComplexOxidative AddnBetaArylProductBeta-Aryl Ester/AmideReductiveComplex->BetaArylProductConjugate AddnCinnamateCinnamate Intermediate(Activated Acceptor)PdCat->CinnamateC-C Bond FormAzaMichaelAza-MichaelAdditionCinnamate->AzaMichaelAmineAmine Nucleophile(R-NH2)Amine->AzaMichaelBetaAminoProductBeta-Amino Acid(N-Substituted)AzaMichael->BetaAminoProductC-N Bond Form

Figure 1: Divergent synthetic pathways for transforming Aryl Halides into

Experimental Protocols

Protocol A: Nickel-Catalyzed Reductive Conjugate Addition

Objective: Direct C-arylation of


Best For:


Materials
  • Aryl Halide: 1.0 equiv (Aryl Iodides preferred for milder conditions; Bromides require higher temp).

  • Michael Acceptor: 1.5 equiv (e.g., tert-butyl acrylate or N-acyl oxazolidinone enamide).

  • Catalyst: NiCl

    
    (DME) (10 mol%).
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%).

  • Reductant: Manganese powder (Mn

    
    ) (3.0 equiv), activated with TMSCl.
    
  • Solvent: DMF or DMA (anhydrous).

Step-by-Step Methodology
  • Glovebox Assembly: In a nitrogen-filled glovebox, charge a reaction vial with NiCl

    
    (DME) (10 mol%) and dtbbpy (20 mol%). Add 1 mL of DMF and stir for 30 minutes to form the green Ni-ligand complex.
    
  • Substrate Addition: Add the Aryl Halide (1.0 mmol), the Michael Acceptor (1.5 mmol), and Mn powder (3.0 mmol) to the vial.

  • Activation: Add TMSCl (20

    
    L) to activate the Mn surface.
    
  • Reaction: Seal the vial and stir vigorously at room temperature (for Iodides) or 60°C (for Bromides) for 12–24 hours. Note: Vigorous stirring is crucial to keep Mn suspended.

  • Quench & Workup: Dilute with EtOAc, quench with 1M HCl (to dissolve Mn salts), and filter through Celite. Wash the organic layer with brine, dry over Na

    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint: The reaction mixture should turn from green (Ni



Protocol B: Tandem Heck / Aza-Michael Synthesis

Objective: Synthesis of N-functionalized

Best For:23
Phase 1: Heck Coupling (Ar-X

Cinnamate)
  • Reagents: Aryl Bromide (1.0 equiv), Ethyl Acrylate (1.2 equiv), Pd(OAc)

    
     (5 mol%), P(o-tol)
    
    
    (10 mol%), Et
    
    
    N (2.0 equiv).
  • Conditions: Heat in DMF at 100°C for 16 hours.

  • Isolation: Standard aqueous workup and silica purification to obtain the

    
    -aryl acrylate (cinnamate).
    
Phase 2: Asymmetric Aza-Michael Addition

To install the amine with stereocontrol.

  • Reagents: Cinnamate ester (from Phase 1), Lithium amide (chiral) OR O-benzylhydroxylamine (for racemic

    
    -amino acids followed by resolution).
    
  • Catalytic Variant: Use 10 mol% chiral Bis(oxazoline)-Copper(II) complex.

  • Procedure:

    • Dissolve Cu(OTf)

      
       and chiral ligand in CH
      
      
      Cl
      
      
      under Ar. Stir 1 hr.
    • Add the cinnamate ester.

    • Add the amine nucleophile (e.g., benzylamine or O-benzylhydroxylamine) slowly at 0°C.

    • Stir 24h.

    • Result: The amine adds to the

      
      -position, creating the 
      
      
      -amino acid precursor.[4]

Data Summary & Optimization Guide

ParameterReductive Conjugate Addition (Method A)Tandem Heck/Aza-Michael (Method B)
Primary Bond Formed C(sp

)–C(sp

) (Aryl-Backbone)
C(sp

)–N (Backbone-Amine)
Aryl Source Aryl Halide (Electrophile)Aryl Halide (via Cinnamate)
Atom Economy High (Direct coupling)Moderate (Two steps)
Stereocontrol Ligand dependent (Difficult)High (Chiral Catalyst/Auxiliary)
Key Limitation Requires stoichiometric metal reductantRequires purification of intermediate
Troubleshooting Matrix
  • Low Yield in Method A: Often due to moisture deactivating the Mn surface. Ensure anhydrous DMF and use TMSCl activation.

  • Regioselectivity Issues: If the aryl group adds to the

    
    -position (rare in this manifold but possible), increase the steric bulk of the ester group (e.g., use t-butyl acrylate).
    
  • Protodehalogenation: If Ar-H is observed instead of product, the proton source is likely moisture in the solvent. Dry molecular sieves (3Å) in the reaction vessel can mitigate this.

References

  • Reductive Coupling Mechanisms: Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry. Link

  • Ni-Catalyzed Conjugate Addition: Biswas, S., & Weix, D. J. (2013). Mechanism of the Nickel-Catalyzed Reductive Conjugate Addition of Aryl Halides to Enones. Journal of the American Chemical Society. Link

  • Beta-Amino Acid Synthesis Review: Weiner, B., et al. (2010).

    
    -Amino Acids. Chemical Reviews. Link
    
  • Aza-Michael Protocols: Kobayashi, S., et al. (2006). Catalytic Asymmetric Aza-Michael Addition.[2][5] Chemical Reviews. Link

  • Sitagliptin Synthesis Context: Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Link

Strategic Protection and Handling of 3-Amino-3-Arylpropanoic Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-amino-3-arylpropanoic acids (


-amino acids) are critical building blocks in the design of peptidomimetics. Their incorporation into peptide backbones introduces specific conformational constraints (forming 14-helices) and significantly enhances proteolytic stability. However, the presence of a bulky aryl group at the 

-position, adjacent to the nucleophilic amine, introduces unique steric and electronic challenges compared to standard

-amino acids or aliphatic

-amino acids.

This guide details the strategic selection and execution of Fmoc and Boc protection protocols specifically optimized for these hindered substrates. It prioritizes the Fmoc-OSu route for its suppression of oligomerization side-reactions and outlines high-efficiency coupling strategies required to overcome the reduced nucleophilicity of the


-amine.

Part 1: Strategic Selection (Fmoc vs. Boc)[1]

The choice between Fmoc and Boc strategies for 3-amino-3-arylpropanoic acids is dictated by the synthesis scale, the solubility of the resulting peptide, and the sensitivity of the aryl substituents.

Decision Matrix: Fmoc vs. Boc[1][2][3][4]
FeatureFmoc Strategy (Recommended)Boc Strategy (Specialized)
Primary Application Solid Phase Peptide Synthesis (SPPS)Solution Phase / Large Scale
Deprotection Base (20% Piperidine/DMF)Acid (TFA or HCl/Dioxane)
Orthogonality Compatible with acid-labile side chains (tBu, Trt)Requires benzyl-based side chain protection
Solubility (Aryl) Fmoc group adds significant hydrophobicity; may cause aggregation in SPPS.Boc group is less bulky; intermediates often more soluble in organic solvents.
Racemization Risk Low (Base-catalyzed racemization is rare for

-AAs)
Negligible
Cost Higher (Reagents)Lower
Workflow Visualization: Strategy Selection

ProtectionStrategy Start Select Protection Strategy for 3-Amino-3-Arylpropanoic Acid Q1 Intended Synthesis Method? Start->Q1 SPPS Solid Phase (SPPS) Q1->SPPS SolPhase Solution Phase Q1->SolPhase Q2 Aryl Substituent Sensitivity? SPPS->Q2 RecBoc RECOMMENDATION: Boc Strategy (Avoids repetitive base treatment) SolPhase->RecBoc Scalability BaseSens Base Sensitive (e.g., esters, some halides) Q2->BaseSens Yes AcidSens Acid Sensitive (e.g., tBu, Trt) Q2->AcidSens No (Standard) BaseSens->RecBoc RecFmoc RECOMMENDATION: Fmoc Strategy (Standard for SPPS) AcidSens->RecFmoc

Figure 1: Decision tree for selecting the appropriate protection group based on synthesis method and substrate sensitivity.

Part 2: Fmoc Protection Protocol (The Standard)

Scientific Rationale

For 3-amino-3-arylpropanoic acids, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the reagent of choice over Fmoc-Cl.

  • Causality: Fmoc-Cl is highly reactive and can lead to the formation of "Fmoc-dipeptides" (where the protected amino acid reacts with a second equivalent of the free amino acid) and other mixed anhydrides. The steric bulk of the aryl group at position 3 makes purification of these byproducts difficult. Fmoc-OSu provides a controlled release of the Fmoc group, mitigating oligomerization.

Materials
  • Substrate: 3-Amino-3-arylpropanoic acid (1.0 equiv).

  • Reagent: Fmoc-OSu (1.1 equiv).

  • Base:

    
     (2.5 equiv) or 
    
    
    
    .
  • Solvent System: Water : Acetone (1:1) or Water : 1,4-Dioxane (1:1). Note: Dioxane is preferred for highly hydrophobic aryl groups (e.g., naphthyl, biphenyl).

Step-by-Step Protocol
  • Solubilization (Critical Step):

    • Dissolve 1.0 equiv of the amino acid and 2.5 equiv of

      
       in water.
      
    • Observation Check: Ensure the solution is clear. If the aryl amino acid is zwitterionic and insoluble, add the organic co-solvent (Acetone or Dioxane) before adding the Fmoc-OSu.

    • Target pH: 8.5 – 9.0. (Do not exceed pH 10 to prevent Fmoc hydrolysis).

  • Reaction:

    • Dissolve Fmoc-OSu (1.1 equiv) in the organic co-solvent (Acetone/Dioxane).

    • Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature.

    • Stir vigorously for 12–24 hours.

    • Why 24 hours? The steric hindrance of the

      
      -aryl group significantly slows the nucleophilic attack of the amine onto the carbonate.
      
  • Work-up:

    • Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap). Caution: Do not heat above 40°C.

    • Dilute the remaining aqueous residue with water.

    • Wash 1: Extract with Diethyl Ether (

      
      ). Purpose: Removes unreacted Fmoc-OSu and byproducts (Fmoc-OH). Discard the organic layer.
      
    • Acidification: Cool the aqueous layer on ice. Slowly acidify to pH 1–2 using 1N HCl or 10% Citric Acid. Result: The product should precipitate as a white solid or oil.

    • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

      
      ).
      
    • Drying: Wash combined organic layers with Brine, dry over

      
      , and concentrate.
      
  • Recrystallization:

    • Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water.

    • QC: Verify purity via HPLC and

      
      -NMR.[1] Check for the absence of the "Fmoc-dipeptide" peak (doubled mass in MS).
      

Part 3: Boc Protection Protocol

Scientific Rationale

Boc protection is utilized when the target molecule contains base-sensitive moieties (e.g., certain halogenated aryls prone to elimination) or for large-scale solution-phase synthesis where atom economy is prioritized.

Protocol
  • Dissolution: Suspend the 3-amino-3-arylpropanoic acid (1.0 equiv) in a 1:1 mixture of Water and t-Butanol (or Dioxane).

  • Basification: Add NaOH (1M, 2.2 equiv) or Triethylamine (TEA, 3.0 equiv).

  • Addition: Add Di-tert-butyl dicarbonate (

    
    , 1.2 equiv).
    
  • Reaction: Stir at room temperature for 4–12 hours. The mixture usually becomes homogenous as the reaction proceeds.

  • Work-up:

    • Evaporate organic solvent.[2]

    • Wash aqueous phase with Pentane/Ether (removes excess

      
      ).
      
    • Acidify aqueous phase with cold 5%

      
       to pH 2–3. Note: Avoid strong HCl if the Boc group is sensitive or if the aryl group is electron-rich.
      
    • Extract with Ethyl Acetate, dry, and concentrate.

Part 4: Coupling Strategies in SPPS (The "Aryl" Challenge)

The most critical phase is not the protection, but the subsequent coupling of these derivatives. The


-amino group is less nucleophilic than an 

-amino group, and the

-aryl group creates a "steric wall."
Challenges
  • Slow Kinetics: Standard DIC/HOBt coupling often fails or results in deletion sequences.

  • Aggregation:

    
    -peptides, especially those with aryl side chains, are prone to forming stable secondary structures (14-helices) and aggregates on-resin.
    
Optimized Coupling Protocol (Fmoc-SPPS)

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization risk (though low).

Procedure:

  • Pre-activation: Dissolve Fmoc-3-amino-3-arylpropanoic acid (3.0 equiv) and HATU (2.9 equiv) in DMF. Add DIPEA (6.0 equiv). Let stand for 30 seconds (do not age longer to avoid guanidinium formation).

  • Coupling: Add to resin.

  • Time: Allow to react for 2–4 hours (Standard AA is 45 mins).

  • Monitoring: Use the Chloranil Test or TNBS Test . Note: The Kaiser test (Ninhydrin) is often reliable for primary amines, but the Chloranil test is more sensitive for detecting difficult-to-couple amines in aggregated sequences.

Visualizing the SPPS Cycle for -Aryl Amino Acids

SPPS_Cycle Resin Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling Step (HATU/DIPEA, 3h) Wash1->Couple Check QC: Chloranil Test Couple->Check Success Positive (Blue)? NO -> Success Check->Success Fail Positive (Blue)? YES -> Incomplete Check->Fail Next Next Cycle Success->Next Recouple Re-couple (Different Solvent: NMP) Fail->Recouple Recouple->Check

Figure 2: SPPS workflow emphasizing the extended coupling times and QC checks necessary for hindered aryl


-amino acids.

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. Oxford University Press. (Standard reference for Fmoc protocols).

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. (Detailed stability and reactivity data).

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (Comparison of HATU vs. DIC for hindered amines).

  • Solubility Guidelines for Peptides. MilliporeSigma. (Strategies for handling hydrophobic aryl peptides).

  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions. BenchChem. (Mechanistic insights into base-lability).

Sources

Troubleshooting & Optimization

Improving yield of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Synthesis of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid


-Amino Acid Synthesis (Rodionov Route)

Executive Summary & Core Reaction Logic

You are likely employing the Rodionov Reaction (or a modified variant), which is the industry-standard "one-pot" method for synthesizing


-amino acids from aldehydes.

The Chemistry: The synthesis involves the condensation of 2-bromo-5-chlorobenzaldehyde with malonic acid and ammonium acetate in an alcoholic solvent (typically ethanol).

  • Mechanism: Knoevenagel condensation

    
     Michael addition of ammonia 
    
    
    
    Decarboxylation.
  • Key Challenge: The 2-bromo substituent introduces significant steric hindrance at the ortho position, potentially retarding the initial condensation or the subsequent Michael addition.[1] However, the electron-withdrawing nature of the halogen pair (Br/Cl) activates the

    
    -carbon for nucleophilic attack, which we can leverage.[1]
    

The "Golden Standard" Protocol

Before troubleshooting, ensure your baseline protocol aligns with these optimized parameters for sterically hindered substrates.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Aldehyde : 1.1 eq Malonic Acid : 2.5–3.0 eq NH

OAc
Excess ammonium acetate is critical to suppress cinnamic acid formation (the non-aminated side product).
Solvent Absolute Ethanol (EtOH)High solubility for reagents; supports reflux temperatures (~78°C) necessary for decarboxylation.
Concentration 0.5 M – 1.0 M (w.r.t Aldehyde)Higher concentration favors the intermolecular Michael addition over side reactions.
Temperature Vigorous Reflux (80°C+)Essential. Decarboxylation is the rate-determining step for the final product formation.
Time 8–12 HoursExtended time is required due to the ortho-bromo steric hindrance.

Step-by-Step Workflow:

  • Dissolve 2-bromo-5-chlorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in absolute ethanol.

  • Add ammonium acetate (2.5 eq) in a single portion.

  • Heat to reflux immediately. Critical: Do not stir at RT; heat ramp should be rapid to prevent extensive aldol side-reactions.

  • Reflux until CO

    
     evolution ceases (monitor via bubbler).
    
  • Hot Filtration: Filter the mixture while hot to remove insoluble inorganic salts or polymers.

  • Crystallization: Cool the filtrate to 0–4°C. The product (zwitterion) should precipitate.

Troubleshooting Center (Q&A)

Issue A: "I am getting a large amount of yellow solid which is not my product."

Diagnosis: This is likely 2-bromo-5-chlorocinnamic acid . Cause: The Knoevenagel condensation occurred, but the Michael addition of ammonia failed or was too slow compared to the decarboxylation of the cinnamic acid intermediate.[1] Solution:

  • Increase Ammonium Acetate: Bump the equivalents to 3.0 or 4.0 eq . You need to saturate the reaction with ammonia to force the Michael addition.[1]

  • Check Reagent Quality: Ammonium acetate is hygroscopic. If it is wet, the water content can inhibit imine formation.[1] Use a fresh bottle or dry it.

  • Reflux Duration: Do not stop the reaction early. The conversion of the cinnamic intermediate to the

    
    -amino acid is reversible and slow; extended reflux favors the thermodynamic product (the amino acid).
    
Issue B: "The reaction mixture is clear, but no precipitate forms upon cooling."

Diagnosis: Solubility issues or incorrect pH (Isoelectric Point mismatch). Cause:


-amino acids are zwitterions. They are most soluble at extreme pHs and least soluble at their isoelectric point (pI). The reaction mixture might be too acidic (due to excess malonic acid) or too basic.
Solution: 
  • Reduce Volume: Evaporate 50% of the ethanol.

  • Isoelectric Precipitation: The pI of this molecule is likely near pH 6.0–6.5 .

    • Check the pH of the cold solution.

    • If acidic (<5), add concentrated NH

      
      OH dropwise.
      
    • If basic (>8), add Glacial Acetic Acid dropwise.

    • Target: Adjust pH to ~6.5 and scratch the flask walls to induce nucleation.

  • Anti-solvent: Add diethyl ether or acetone to the concentrated ethanol solution to force precipitation.

Issue C: "My yield is stuck at 30-40%. How do I push it higher?"

Diagnosis: Steric hindrance of the 2-bromo group is slowing down the reaction, leading to decomposition.[1] Solution:

  • Switch to Microwave Irradiation: This is the most effective upgrade for the Rodionov reaction.[1]

    • Conditions: Seal the vessel. Heat to 100–110°C for 15–30 minutes.

    • Benefit: The superheating effect overcomes the activation energy barrier imposed by the ortho-bromo steric bulk.

  • Add a Lewis Acid: Add 5 mol% Titanium(IV) isopropoxide or Scandium(triflate)

    
     . These coordinate to the carbonyl, increasing electrophilicity and overcoming the steric shielding.[1]
    

Visualizing the Reaction & Troubleshooting Logic

Figure 1: Reaction Pathway & Impurity Formation

This diagram illustrates the competition between the desired pathway and the cinnamic acid side-reaction.

RodionovPath Start 2-Bromo-5-chlorobenzaldehyde + Malonic Acid Inter1 Cinnamic Acid Derivative (Intermediate) Start->Inter1 Condensation (-H2O) SideProduct Side Product: 2-Bromo-5-chlorocinnamic Acid (Yellow Impurity) Inter1->SideProduct Premature Decarboxylation (Low NH3) Michael Michael Addition (+ NH3) Inter1->Michael High NH4OAc (Rate Limiting Step) Final Target Product: 3-Amino-3-(2-bromo-5-chlorophenyl) propanoic acid Michael->Final Decarboxylation (-CO2)

Caption: The critical branch point is the Intermediate. Low ammonia concentration leads to the stable Cinnamic Acid side product.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose isolation issues.

Troubleshooting Step1 Reaction Complete (Reflux >8h) Precip Did precipitate form upon cooling? Step1->Precip Yes Filtration Precip->Yes Yes No Check pH Precip->No No PH_Action Adjust to pH 6.0 - 6.5 (Isoelectric Point) No->PH_Action StillNo Still no solid? PH_Action->StillNo Evap Evaporate EtOH to 50% Add Et2O StillNo->Evap

Caption: Systematic isolation protocol for zwitterionic


-amino acids.

Frequently Asked Questions (FAQs)

Q: Can I use methanol instead of ethanol? A: Yes, but ethanol is preferred.[1] Methanol has a lower boiling point (65°C vs 78°C). The decarboxylation step requires thermal energy; using methanol might result in incomplete decarboxylation unless you perform the reaction in a sealed tube (pressure vessel).

Q: How do I remove the ammonium chloride/acetate salts from the final product? A: The


-amino acid is typically less soluble in cold ethanol than the ammonium salts.
  • Filter the crude solid.[2]

  • Wash the cake with ice-cold water (minimal amount) followed by diethyl ether .

  • The salts will dissolve in the water, while the zwitterionic amino acid remains on the filter.[1]

Q: Is the product stable? A: Yes, as a zwitterion solid, it is stable at room temperature.[1] However, in solution, avoid prolonged exposure to strong acids or bases which can induce retro-Michael addition (reverting to cinnamic acid).[1]

References

  • Rodionov Synthesis Optimization: Romanova, N. N., et al. "Solvent-free stereoselective synthesis of

    
    -aryl-
    
    
    
    -amino acid esters by the Rodionov reaction using microwave irradiation." Mendeleev Communications, 2001.[1]
  • Enzymatic Resolution & Synthesis: "Efficient Synthesis of New Fluorin

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." MDPI, 2020. 
    
  • General Solubility & Isolation: Needham, T. E.[1] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations, 1970.[1][3]

  • One-Pot Synthesis Mechanisms: "A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids." Tetrahedron, 2004.[1]

Sources

Solubility issues with halogenated beta-amino acids in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Halogenated


-Amino Acids 
Current Status: Operational | Topic: Solubility Optimization in Organic Media

Introduction: The "Brick Dust" Paradox

User Query: "I am attempting to couple a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-fluoro-phenylalanine derivative in DCM/DMF, but the starting material remains a suspension. Heating causes degradation. How do I solubilize this?"

Scientist's Log: Halogenated


-amino acids present a unique solubility paradox. While the halogen atom (F, Cl, Br, I) increases the lipophilicity of the side chain, the core amino acid structure remains zwitterionic (

).[1]

The lattice energy of these zwitterions is often higher than their non-halogenated counterparts because halogens can introduce secondary electrostatic interactions (e.g.,


 hydrogen bonding) that reinforce crystal packing. Consequently, these compounds behave like "brick dust"—insoluble in water due to the halogen, yet insoluble in organics due to the zwitterionic salt bridge.

This guide provides the protocols to break this lattice and force solvation.

Module 1: The Diagnostic Phase

Before adding solvents, determine the State of Charge . The solubility strategy depends entirely on whether your molecule is a free amino acid (Zwitterion) or a protected intermediate.

Compound State Dominant Force Solubility Barrier Primary Solvent Strategy
Free Amino Acid (H-AA-OH)Ionic (Zwitterion)Electrostatic Lattice EnergyDisruption: Acid/Base titration or Fluorinated Alcohols (HFIP).[1]
N-Protected (Boc/Fmoc-AA-OH)H-Bonding (Dimer)Carboxylic Acid DimerizationPolarity: DMF, DMSO, or DCM with minimal MeOH.[1]
Fully Protected (Boc-AA-OR)Van der WaalsLipophilicity (Halogen effect)Like-dissolves-Like: DCM, THF, EtOAc.[1]

Module 2: Solvent Engineering & The "Magic" Alcohols

Standard organic solvents (DCM, THF) cannot break the zwitterionic lattice of a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acid. You must use "Structure-Breaking" solvents.
The Solvent Hierarchy (Ranked by Solubilizing Power)
  • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol):

    • Mechanism:[1][2] HFIP is a strong H-bond donor but a poor acceptor. It aggressively disrupts the intermolecular H-bonds holding the amino acid crystal together without reacting with the amine.

    • Usage: The "Gold Standard" for fluorinated peptides and amino acids.

  • TFE (2,2,2-Trifluoroethanol):

    • Mechanism:[1] Similar to HFIP but less potent. Cheaper alternative for larger scale.

  • DMSO/DMF:

    • Mechanism:[1][2] High dipole moment solvates the ionic termini.

    • Drawback: Difficult to remove; DMSO can oxidize sensitive side chains.

Protocol A: The "Chaotropic" Solvent Switch

Use this when the reagent must be in a non-polar solvent (like DCM) for a reaction (e.g., coupling).

  • Dissolution: Dissolve the halogenated

    
    -amino acid in a minimal volume of HFIP  (100 mg/mL). It should dissolve instantly.
    
  • Dilution: Dilute this solution with your reaction solvent (DCM or CHCl

    
    ).
    
  • Ratio: A final ratio of 10% HFIP / 90% DCM is usually sufficient to maintain solubility while allowing standard coupling chemistry (EDC/DIC) to proceed.

Module 3: Chemical Modification (Salt Formation)

If you cannot use fluorinated solvents, you must chemically break the zwitterion.

Protocol B: The In-Situ Lipophilic Salt Screen

Transforming the insoluble zwitterion into a soluble lipophilic salt.

Step 1: Acidic Solubilization (Cationic Mode) [1]

  • Reagent: 4M HCl in Dioxane or TFA.

  • Action: Add 1.1 equivalents of acid to the suspension in DCM.

  • Mechanism: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Result: Protonating the carboxylate breaks the ionic lattice. The compound becomes the hydrochloride or trifluoroacetate salt, which is significantly more soluble in polar organics (MeOH, DMF).[1]

Step 2: Basic Solubilization (Anionic Mode)

  • Reagent: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA.[1]

  • Action: Add 1.1 equivalents of base.

  • Mechanism: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Result: The ammonium counter-ion (e.g.,

    
    ) is bulky and lipophilic, acting as a phase-transfer catalyst to pull the amino acid into the organic layer.
    

Module 4: Visualization of Workflows

Figure 1: The Solubility Decision Tree

SolubilityTree Start Start: Insoluble Halogenated Beta-Amino Acid CheckState Is the N-Terminus / C-Terminus Protected? Start->CheckState Protected Yes (e.g., Fmoc-AA-OH) CheckState->Protected Yes Unprotected No (Free Zwitterion) CheckState->Unprotected No ProtSolvent Try DCM + 5% MeOH or Warm DMF Protected->ProtSolvent Result Lattice Broken -> Solubilized ProtSolvent->Result HFIP_Check Is HFIP/TFE allowed in your reaction? Unprotected->HFIP_Check YesHFIP Protocol A: Dissolve in minimal HFIP, then dilute with DCM HFIP_Check->YesHFIP Yes NoHFIP Protocol B: Chemical Modification HFIP_Check->NoHFIP No YesHFIP->Result AcidBase Add 1.1 eq TFA (Acidic) OR Add 1.1 eq DBU (Basic) NoHFIP->AcidBase AcidBase->Result

Caption: Decision matrix for selecting the correct solubilization strategy based on protecting group status and reaction compatibility.

Frequently Asked Questions (FAQs)

Q1: I am using Fmoc-protected ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-fluoro-phenylalanine, but it gels in DCM. Why? 
A:  Beta-amino acids are notorious for forming secondary structures (helices/sheets) even when protected, leading to organogels.[1] The fluorine atom enhances the self-assembly via hydrophobic packing.
  • Fix: Disrupted the gel by adding a "Chaotrope." Add 1-5% LiCl in DMF or use HFIP as a co-solvent. The lithium ions disrupt the intermolecular hydrogen bonding network causing the gelation.

Q2: Can I use HFIP for peptide coupling reactions? A: Yes, but with caution. HFIP is weakly acidic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). It is generally compatible with carbodiimide (EDC/DIC) couplings. However, it can interfere with basic coupling conditions (e.g., HATU/DIPEA) if used in high concentrations because it may buffer the base.[1] Keep HFIP concentration <20% for base-mediated couplings.

Q3: My compound precipitates when I cool the reaction to 0°C. What now? A: Halogenated compounds often have steep solubility-temperature curves.

  • Fix: Avoid cooling if possible. Many amide couplings proceed cleanly at room temperature. If cooling is mandatory for selectivity, use a solvent mixture with a lower freezing point and better solubility profile, such as THF/DCM (1:1) , rather than pure DCM.[1]

Q4: How do I remove HFIP after the reaction? A: HFIP is volatile (b.p. 58°C) but "sticky" due to hydrogen bonding.

  • Fix: Co-evaporate with DCM or Toluene 3 times on a rotavap. This azeotropic-like removal ensures no residual alcohol remains to interfere with subsequent steps.

References

  • Role of HFIP in Peptide Chemistry

    • Source: Para, G. et al.[1] "The role of HFIP in the solubilization of peptide aggregates." Biophysical Journal.

    • Context: Explains the disruption of beta-sheet aggregates (common in beta-amino acids)
    • Link:[1]

  • Solubility of Fluorinated Amino Acids

    • Source: Salwiczek, M. et al. "Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions."[1] Chemical Society Reviews (2012).

    • Context: Details how fluorination alters hydrophobicity and packing, often leading to solubility challenges in standard solvents.[1]

    • Link:[1]

  • Beta-Peptide Solubilization Strategies

    • Source: Seebach, D. et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling."[1] Helvetica Chimica Acta.[3]

    • Context: Foundational work on handling beta-amino acids, including solvent systems for difficult couplings.
    • Link:[1]

  • Zwitterion Solvation Mechanisms

    • Source: "Solubility of Amino Acids in Mixed Solvent Systems.
    • Context: Provides data on how pH adjustment (salt formation) drastically alters partition coefficients in organic/aqueous systems.

    • Link:[1]

Sources

Technical Support Center: Enantiostability of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic Acid

[1]

Ticket ID: BTK-INT-042 Status: Open Priority: High (Process Critical) Subject: Prevention of Racemization during Synthesis and Purification[1]

Executive Summary

You are likely working with 3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid , a critical chiral

1

Unlike



Retro-Michael Addition1

This guide provides the protocols to arrest this pathway and ensure high Enantiomeric Excess (

Module 1: The Racemization Mechanism (Root Cause Analysis)

User Question: I observed a drop in

Technical Diagnosis: You have triggered the Retro-Michael Elimination-Addition Cycle .[1]

  • Electronic Effect: The 2-bromo and 5-chloro substituents are electron-withdrawing.[1] They pull electron density from the benzylic carbon (C3), making the C3-H bond slightly more acidic and the C-N bond more labile.

  • Thermal Stress: Heating supplies the activation energy to eliminate ammonia (

    
    ).[1]
    
  • The Pathway: The molecule reverts to (E)-3-(2-bromo-5-chlorophenyl)acrylic acid (a cinnamic acid derivative).[1] As the solution cools, ammonia re-attacks the double bond. Since the intermediate is planar (achiral), the ammonia can attack from either face, resulting in a racemic mixture.

Visualizing the Threat

The following diagram illustrates the equilibrium that destroys your chiral purity.

RetroMichaelChiralAAPure (S)-β-Amino Acid(Chiral)TransitionTransition State(C3-N Bond Weakening)ChiralAA->TransitionHeat / BaseAchiralIntCinnamic Acid Derivative+ NH3 (Achiral)Transition->AchiralInt- NH3 (Elimination)RacemicRacemic Mixture(50% R / 50% S)AchiralInt->Racemic+ NH3 (Non-selective Addition)Racemic->TransitionEquilibrium

Figure 1: The Retro-Michael Addition pathway responsible for racemization in electron-deficient

1
Module 2: Troubleshooting Synthesis & Resolution

User Question: My Rodionov synthesis yields a racemate. What is the most robust method to isolate the (R)-enantiomer without causing thermal degradation?

Recommendation: Avoid high-temperature fractional crystallization if possible. Instead, utilize Enzymatic Kinetic Resolution under mild conditions.[1] This avoids the thermal stress that triggers the retro-Michael pathway.

Protocol: Lipase-Catalyzed Resolution

This method uses Candida antarctica Lipase B (CAL-B) to selectively hydrolyze an ester precursor or acylate the amine.[1]

Step-by-Step Workflow:

  • Substrate Preparation: Convert your racemic acid to the ethyl ester (HCl/EtOH,

    
    C to RT). Do not reflux.
    
  • Enzymatic Hydrolysis:

    • Suspend racemic ester (10 g) in phosphate buffer (pH 7.0) / MTBE (10:1 v/v).[1]

    • Add CAL-B (immobilized, e.g., Novozym 435) at 10% w/w.[1]

    • Stir at 25–30°C . Strict temperature control is vital.[1]

  • Monitoring:

    • The enzyme will preferentially hydrolyze the (S)-ester to the (S)-acid (or (R) depending on specific selectivity, usually (S)-selective for CAL-B).[1]

    • The desired (R)-ester remains unreacted.[1]

  • Separation:

    • Adjust pH to 8.[1]0. Extract the unreacted (R)-ester into EtOAc.[1]

    • The (S)-acid remains in the aqueous phase.[1]

  • Hydrolysis of (R)-Ester:

    • Use LiOH (2 eq) in THF/Water at

      
      C.[1]
      
    • Critical: Acidify carefully with cold 1N HCl to pH 6.0 to precipitate the zwitterion.[1]

Data: Solvent Compatibility for Resolution
Solvent SystemTemp LimitRisk LevelNotes
Water/THF (1:1) 40°CLowBest for LiOH hydrolysis.[1]
Ethanol (Reflux) 78°CHigh Promotes retro-Michael elimination.[1]
DMSO >50°CCritical Polar aprotic solvents accelerate elimination.[1]
MTBE/Buffer 30°CLowIdeal for enzymatic steps.[1]
Module 3: Storage & Handling FAQs

Q: Can I store the free amino acid in solution? A: No. In solution, the zwitterionic form is in equilibrium. Over time, even at room temperature, trace racemization can occur.[1]

  • Best Practice: Isolate as the HCl salt .[1] Protonating the amine (

    
    ) prevents the lone pair from participating in elimination mechanisms and stabilizes the C-N bond.
    
  • Storage: Solid state,

    
    C, desiccated.
    

Q: I need to perform a condensation reaction (amide coupling). Which base should I use? A: Avoid strong, sterically unhindered bases (e.g., TEA, NaOH) if heating is required.[1]

  • Recommended: Use DIPEA (Hünig's base) or NMM (N-methylmorpholine) .[1] The steric bulk minimizes proton abstraction at the

    
    -position (though less relevant for 
    
    
    -AAs) and reduces the basicity available to catalyze the elimination.
  • Coupling Agents: Use HATU/HOAt at

    
    C. The rapid activation kinetics of HATU allow the reaction to proceed before thermal racemization can set in.
    

Q: How do I check optical purity? A: Standard C18 HPLC will not separate enantiomers.[1]

  • Method: Chiral HPLC.[1]

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : IPA : TFA (90 : 10 : 0.1).[1]

  • Note: The TFA is crucial to suppress ionization of the carboxylic acid and amine, ensuring sharp peaks.

Module 4: Emergency Recovery (Recycling the Wrong Enantiomer)

If you have accumulated the undesired (S)-enantiomer, do not discard it.[1] You can intentionally trigger the racemization mechanism to recycle it.[1]

Protocol: Thermal Racemization (Recycling)

  • Dissolve the undesired (S)-isomer in glacial acetic acid.[1]

  • Add 0.1 eq of salicylaldehyde (catalyst for Schiff base formation, promoting racemization).[1]

  • Reflux for 4 hours.

  • Result: 50/50 Racemic mixture.

  • Feed this back into the Enzymatic Resolution workflow (Module 2).

Recycling Workflow Diagram

RecyclingUndesiredUndesired (S)-EnantiomerRacemizationStepReflux in AcOH + Aldehyde(Intentional Retro-Michael)Undesired->RacemizationStepRacemateRacemic Mixture (50/50)RacemizationStep->RacemateResolutionEnzymatic Resolution(CAL-B)Racemate->ResolutionResolution->UndesiredRecycle LoopDesiredDesired (R)-EnantiomerResolution->Desired

Figure 2: Strategy for recycling the undesired enantiomer via controlled thermal racemization.

References
  • Weiner, B. et al. (2010).[1] Enantioselective Synthesis of

    
    -Amino Acids. Chemical Reviews. Link[1]
    
  • Soloshonok, V. A. (2002).[1] Biomimetic transamination for the synthesis of chiral

    
    -amino acids. Current Organic Chemistry. Link
    
  • Liljeblad, A. & Kanerva, L. T. (2006).[1] Biocatalysis as a profound tool in the preparation of highly enantiopure

    
    -amino acids. Tetrahedron. Link[1]
    
  • Patent WO2014025976A1 . Process for the preparation of BTK inhibitors. (Describes synthesis conditions for similar halo-aryl propanoic acids). Link

Technical Support Center: Purification of 3-Amino-3-Arylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Specialist: Dr. A. Vance, Senior Application Scientist Topic: Downstream Processing & Purity Optimization of


-Amino Acids

Introduction

Welcome to the Technical Support Center. You are likely here because 3-amino-3-arylpropanoic acid derivatives (


-amino acids) present a unique set of purification challenges compared to their 

-amino acid counterparts. Their high melting points, zwitterionic nature, and tendency to "oil out" during crystallization often lead to bottlenecks in the Rodionov synthesis or enzymatic resolution workflows.

This guide moves beyond generic protocols to address the specific physicochemical behavior of the


-aryl scaffold. Below you will find self-validating workflows for bulk purification, desalting, and enantiomeric enrichment.

Module 1: Bulk Purification & Salt Removal

The Challenge: The "Salt Trap"

Syntheses like the Rodionov reaction (aldehyde + malonic acid + ammonium acetate) generate massive equivalents of ammonium salts. If you attempt direct recrystallization, these salts will co-precipitate, leading to false yield calculations and poor combustion analysis data.

Protocol A: Isoelectric Point (pI) Precipitation

Best for: Crude reaction mixtures containing >10% inorganic salts.

The zwitterionic nature of


-amino acids means they exhibit minimum solubility at their isoelectric point (typically pH 5.5–6.5 for neutral aryl side chains).
  • Dissolution: Dissolve the crude solid in minimal 1M HCl . The solution should be acidic (pH < 2). This protonates the amine (

    
    ), ensuring solubility while leaving non-basic impurities (like cinnamic acid byproducts) less soluble.
    
  • Filtration: Filter off any insoluble solids (often unreacted malonic acid or polymerized aldehydes).

  • Neutralization: Slowly add 25% aqueous ammonia or 5M NaOH dropwise while stirring vigorously.

  • The Critical Zone: Monitor pH continuously. As you approach pH 6.0 , the solution will become cloudy.

    • Technical Note: Do not overshoot to pH > 8, or the carboxylic acid deprotonates (

      
      ) and solubility increases again.
      
  • Aging: Allow the slurry to stir at

    
     for 2–4 hours.
    
  • Collection: Filter the precipitate and wash with ice-cold water (to remove inorganic salts like NaCl or

    
    ) followed by cold acetone (to remove organic impurities).
    
Protocol B: Ion Exchange Chromatography (Desalting)

Best for: High-purity requirements or water-soluble derivatives that do not precipitate easily.

Recommended Resin: Dowex 50WX8 (Strong Cation Exchanger) or equivalent.

StepActionMechanism
1. Activation Wash resin with 2M HCl, then rinse with distilled water until neutral.Converts resin to

form.
2. Loading Dissolve crude product in water (acidify slightly if needed) and load onto column.The amino group (

) binds to the sulfonate resin; neutral impurities pass through.
3. Washing Flush with 3–5 column volumes of distilled water.Removes inorganic anions (

,

) and neutral organics (aldehydes).
4. Elution Elute with 1M to 2M aqueous Ammonia (

)
.
The massive excess of

displaces the amino acid.
5. Isolation Collect ninhydrin-positive fractions and lyophilize.Crucial: Do not rotary evaporate at high heat; lyophilization yields a fluffy powder.

Module 2: Recrystallization & The "Oiling Out" Issue

Users frequently report that 3-amino-3-arylpropanoic acids separate as a sticky oil rather than crystals. This is due to the hydrophobic aryl group disrupting the hydrogen-bonding network necessary for lattice formation.

The "Ethanol-Water" Switch

Do not use single solvents. A binary system is required to balance the hydrophobic aryl tail and the zwitterionic head.

  • Dissolution: Suspend the crude solid in boiling water . Add Ethanol (95%) dropwise until the solution becomes clear.

  • Nucleation: Remove from heat. If oil droplets appear immediately, you have added too much water. Add a small volume of hot ethanol to redissolve.

  • Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate.

    • Troubleshooting: If oiling persists, scratch the glass surface or add a seed crystal at

      
      .
      
  • Harvest: Filter at room temperature. Do not chill to

    
     immediately, as this precipitates impurities.
    

Module 3: Enantiomeric Resolution

For drug development, racemic


-amino acids are insufficient. Enzymatic resolution is often superior to chemical resolution for this class.
Workflow: Lipase-Catalyzed Resolution

Enzyme: Candida antarctica Lipase B (CAL-B) or Burkholderia cepacia Lipase (Amano PS).

G Racemate Racemic beta-Amino Ester EnzymeStep Enzymatic Hydrolysis (CAL-B / Phosphate Buffer) Racemate->EnzymeStep pH 7.0, 30°C Separation Phase Separation (Extraction) EnzymeStep->Separation Reaction Complete OrgPhase Organic Phase: Unreacted (R)-Ester Separation->OrgPhase EtOAc Extract AqPhase Aqueous Phase: Hydrolyzed (S)-Acid Separation->AqPhase Water Layer Purification1 Hydrolysis & Recrystallization OrgPhase->Purification1 Yields (R)-Amino Acid Purification2 Acidification & Ion Exchange AqPhase->Purification2 Yields (S)-Amino Acid

Figure 1: Kinetic resolution workflow for


-amino esters. The enzyme selectively hydrolyzes one enantiomer (typically S), allowing separation via solubility differences.

Troubleshooting & FAQs

Q1: My product is a sticky gum that refuses to solidify. How do I fix this?

Diagnosis: This is likely "solvent entrapment" or trace impurities acting as plasticizers. Remedy:

  • Trituration: Add dry Diethyl Ether or MTBE to the gum. Sonicate for 15 minutes. The mechanical energy often forces the lattice to snap shut, turning the gum into a white powder.

  • Lyophilization: Dissolve the gum in water (if soluble) or dilute acetic acid and freeze-dry. This creates a porous solid that is easier to handle.

Q2: I used Ion Exchange, but my yield is <40%. Where is my compound?

Diagnosis: The compound may still be on the column or eluted in the wash. Remedy:

  • Check the Wash: Did you wash with acid? If you washed the column with dilute acid before elution, you likely washed off the amino acid. Only wash with neutral water.

  • Elution pH: Ensure your ammonia solution is fresh. Old ammonium hydroxide loses

    
     gas, lowering the pH and failing to displace the zwitterion.
    

Q3: HPLC shows a "fronting" peak or poor separation of enantiomers.

Diagnosis: Zwitterions interact with silanol groups on the column stationary phase. Remedy:

  • Additives: Add 0.1% Trifluoroacetic acid (TFA) or Perchloric acid to your mobile phase to suppress ionization of the carboxylate.

  • Column Choice: For chiral separation, switch to Chiralcel OJ-H or Chiralpak AS-H (amylose-based). These have shown high selectivity for 3-aryl-substituted

    
    -amino acids [1, 2].[1]
    

References

  • Soloshonok, V. A., et al. (2002). "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids." Tetrahedron, 58(37), 7449-7461.[2]

  • Gellman, S. H., et al. (2004). "Synthesis of Beta-Amino Acids and Their Derivatives." Accounts of Chemical Research, 37(10).

  • Amano Enzyme Inc. (2024). "Technical Guide: Lipase-Catalyzed Resolution of Amino Acids."

  • Cytiva. (2024).[3][4] "Ion Exchange Chromatography: Principles and Methods."

Sources

Removing ammonium acetate byproducts from beta-amino acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Ammonium Acetate Byproducts

Audience: Researchers, Process Chemists, Drug Development Scientists
Executive Summary

In the synthesis of beta-amino acids—particularly via the Rodionov reaction or enzymatic hydrolysis—ammonium acetate (


) is a ubiquitous reagent and byproduct.[1] While chemically simple, its removal is complicated by its deliquescent nature , its tendency to form hydrogen-bonded networks with zwitterionic amino acids, and its interference in downstream biological assays and NMR spectroscopy.

This guide provides a causality-driven troubleshooting framework. We move beyond simple "recipes" to explain the thermodynamic and kinetic levers you can pull to separate this salt from your target molecule.

Part 1: Troubleshooting Guide (Q&A)
Q1: My product is a hygroscopic gum/oil instead of a solid. Is this water or ammonium acetate?

Diagnosis: It is likely both.[2] Ammonium acetate is highly deliquescent; it absorbs atmospheric moisture, creating a "wet" impurity profile that prevents your beta-amino acid from crystallizing. The Fix: Do not rely on simple vacuum drying.[3] Ammonium acetate has a dissociation pressure that allows it to sublime, but this process is slow at ambient temperature.

  • Action: Use Lyophilization (Freeze-Drying) . Dissolve the crude mixture in water (or 10% acetic acid). Freeze and sublime under high vacuum (<0.1 mbar). Ammonium acetate dissociates into ammonia (

    
    ) and acetic acid (
    
    
    
    ), both of which are volatile.
  • Checkpoint: A successful run yields a fluffy, non-sticky powder. If the solid remains sticky, residual water is trapping the salt. Repeat with a tighter vacuum.

Q2: I see a large peak at

1.91 ppm in my

NMR. How do I quantify the residual salt?

Diagnosis: The singlet at ~1.9 ppm corresponds to the acetate methyl group. The ammonium protons often exchange with the solvent (


), appearing as part of the HDO peak.
The Fix:  Use an internal standard (e.g., maleic acid or DMF) to quantify the molar ratio of acetate to product.
  • Threshold: For biological assays,

    
     w/w is often required. For synthetic intermediates, 
    
    
    
    may be acceptable.
  • Action: If levels are high (>10%), proceed to Protocol C (Ion Exchange) .

Q3: My beta-amino acid has the same solubility profile as ammonium acetate. Recrystallization isn't working.

Diagnosis: Both species are polar and water-soluble. However, beta-amino acids are zwitterions with a distinct Isoelectric Point (pI), whereas ammonium acetate is a salt that remains soluble across a broader pH range. The Fix: Exploit the Isoelectric Point (pI) .

  • Action: Adjust the pH of your aqueous solution to the pI of your specific beta-amino acid (typically pH 5.5–6.5 for mono-amino/mono-carboxylic species). At the pI, the zwitterion has minimum solubility. Add an anti-solvent (Acetone or EtOH) to force precipitation while keeping ammonium acetate in solution.

Q4: I am scaling up to 100g. Sublimation is too slow. What is the alternative?

Diagnosis: Sublimation/lyophilization is energy-intensive and batch-limited. The Fix: Cation Exchange Chromatography .

  • Action: Use a strong cation exchange resin (e.g., Dowex 50W). Both

    
     and your Amino Acid (
    
    
    
    ) will bind at acidic pH. However, you can elute them differentially or use the volatility of the elution buffer (ammonia) to your advantage (See Protocol B ).
Part 2: Detailed Experimental Protocols
Protocol A: Thermal Depletion (Sublimation/Lyophilization)

Best for: Small scale (<5g), thermally stable beta-amino acids.

  • Preparation: Dissolve crude product in minimum Milli-Q water. If solubility is low, add acetic acid until dissolved.

  • Freezing: Shell-freeze the flask in liquid nitrogen to maximize surface area.

  • Sublimation: Connect to a high-vacuum manifold (<0.05 mmHg).

    • Note: Ensure your vacuum trap is efficient (liquid

      
       or dry ice/acetone) to catch the evolved acetic acid and ammonia, protecting the pump oil.
      
  • Cycling: Run for 12–24 hours.

  • Validation: Run

    
     NMR in 
    
    
    
    . Look for the disappearance of the acetate singlet (1.9 ppm).
Protocol B: Cation Exchange Chromatography (Displacement)

Best for: Large scale (>10g), high-purity requirements.

Materials: Dowex 50W-X8 (Hydrogen form), 2M


, 1M 

.
  • Resin Prep: Wash resin with water until eluent is neutral.

  • Loading: Dissolve crude mixture in water (pH ~2–3). Load onto column.[4]

    • Mechanism:[5][6][7]

      
       and 
      
      
      
      (Amino Acid) bind. Acetate (
      
      
      ) passes through in the flow-through.
  • Washing: Flush with 2–3 column volumes (CV) of water.

    • Checkpoint: Test eluent pH. It should be neutral. This removes free acetic acid.

  • Elution: Elute with 1M to 2M aqueous ammonia (

    
    ) .
    
    • Mechanism:[5][6][7] The high concentration of

      
       and the pH shift deprotonates the amino acid (becoming anionic/zwitterionic) and displaces it from the resin.
      
  • Isolation: Collect ninhydrin-positive fractions. Evaporate the ammonia solution.[8]

    • Result: You obtain the Free Base amino acid. Any residual

      
       evaporates as 
      
      
      
      and
      
      
      .
Protocol C: Solvent Trituration (The "Crash" Method)

Best for: Rapid cleanup of non-polar beta-amino acids.

  • Drying: Dry the crude solid as much as possible (rotavap).

  • Solvent Selection: Ammonium acetate is soluble in Ethanol and Methanol but significantly less soluble in Acetone and Diethyl Ether . Beta-amino acids are typically insoluble in Acetone.

  • Trituration: Suspend the crude solid in ice-cold Acetone (10 mL per gram).

  • Sonication: Sonicate for 10 minutes to break up inclusions.

  • Filtration: Filter the white solid. Wash with cold ether.

    • Outcome: Ammonium acetate (and some water) remains in the filtrate; Beta-amino acid stays on the filter.

Part 3: Data & Visualization
Table 1: Comparative Solubility Data

Use this table to select your separation solvent.

SolventAmmonium Acetate SolubilityBeta-Amino Acid Solubility (Typical)Suitability for Separation
Water Very High (~148 g/100mL)High (pH dependent)Poor (unless using Ion Exchange)
Methanol HighModerate/HighPoor
Ethanol SolubleLow/ModerateModerate (Recrystallization potential)
Acetone Low (< 5 g/100mL)InsolubleExcellent (for Trituration)
Acetic Acid SolubleSolubleN/A (Used as solvent, not antisolvent)
Figure 1: Purification Decision Tree

Follow this logic flow to determine the optimal protocol for your specific impurity profile.

PurificationLogic Start Start: Crude Beta-Amino Acid (Contains NH4OAc) ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Small Scale (<5g) ScaleCheck->SmallScale < 5g LargeScale Large Scale (>10g) ScaleCheck->LargeScale > 10g SolubilityCheck Is Product Soluble in Acetone? SmallScale->SolubilityCheck Trituration Protocol C: Acetone Trituration LargeScale->Trituration Quick Cleanup IonExchange Protocol B: Cation Exchange (Dowex) LargeScale->IonExchange High Purity Needed Lyophilization Protocol A: Lyophilization/Sublimation SolubilityCheck->Lyophilization Yes (Soluble) or Sticky Oil SolubilityCheck->Trituration No (Insoluble)

Caption: Decision matrix for selecting the appropriate ammonium acetate removal protocol based on scale and solubility.

Figure 2: Mechanism of Thermal Decomposition

Understanding why lyophilization works.

Decomposition Complex NH4+ OAc- (Solid/Gum) Equilibrium Equilibrium Shift Complex->Equilibrium Heat/Sublimation Products NH3 (gas) + HOAc (gas) Equilibrium->Products Dissociation Vacuum Vacuum (<0.1 mbar) Removes Gas Products->Vacuum Irreversible Removal

Caption: Under vacuum, the equilibrium shifts right, permanently removing the salt components as gases.

References
  • Rodionov Reaction & Workup

    • Title: Competitive Formation of β-Amino Acids... by the Rodionov Reaction.
    • Source: ResearchGate / Russian Journal of General Chemistry.
    • URL:[Link]

  • Ion Exchange Chromatography Methodology

    • Title: Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers.[9]

    • Source: Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Journal of Biological Chemistry.
    • URL:[Link]

  • Sublimation Properties

    • Title: Rate of Sublimation of Ammonium Halides (and Acet
    • Source: AIP Publishing / Journal of Chemical Physics.
    • URL:[Link]

  • Beta-Amino Acid Synthesis Review

    • Title: Enantioselective Synthesis of β-amino acids: A Review.
    • Source: Hilaris / Chemical Sciences Journal.
    • URL:[Link]

Sources

Optimizing Erlenmeyer-Plöchl azlactone reaction for steric hindered aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sterically Hindered Aldehydes Ticket ID: EP-OPT-2024 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Diagnostic

User Issue: Low yields (<20%) or no reaction when attempting Erlenmeyer-Plöchl azlactone synthesis with sterically hindered aldehydes (e.g., 2,6-disubstituted benzaldehydes, bulky aliphatic aldehydes).

Root Cause Analysis: The standard protocol (Sodium Acetate/Acetic Anhydride) relies on a Perkin condensation mechanism. For hindered substrates, the nucleophilic attack of the azlactone enolate on the aldehyde carbonyl is kinetically blocked. The standard activation energy provided by refluxing acetic anhydride is insufficient, leading to side reactions (anhydride hydrolysis, ring-opening) dominating over the desired condensation.

The Solution: Switching from a thermodynamic control strategy to a kinetic activation strategy . This involves replacing Sodium Acetate with Calcium Acetate or Bismuth(III) Acetate and utilizing Microwave Irradiation to overcome the steric barrier.

Technical Deep Dive: The Steric Bottleneck

To solve this, you must understand where the reaction fails. It is rarely the initial cyclization of hippuric acid; it is the condensation step.

Reaction Pathway Analysis

The following diagram illustrates the reaction flow and the specific failure point for hindered substrates.

ErlenmeyerMechanism cluster_0 Critical Failure Point Start Hippuric Acid (N-Benzoylglycine) Cyclization Cyclodehydration (via Ac2O) Start->Cyclization Fast Intermediate 2-Phenyl-5-oxazolone (Active Intermediate) Cyclization->Intermediate Complex Condensation Transition State Intermediate->Complex Rate Limiting Step (Steric Clash) SideProduct Hydrolysis/Tar Intermediate->SideProduct Moisture/ prolonged heat Aldehyde Hindered Aldehyde (e.g., 2,6-Cl2-Ph-CHO) Aldehyde->Complex Product Azlactone Product Complex->Product -H2O

Figure 1: Mechanistic pathway highlighting the condensation step as the bottleneck for hindered substrates.

Optimized Protocols

Do not use the standard Vogel textbook method for these substrates. Choose Protocol A (Modern/Green) or Protocol B (Catalytic Alternative) based on your equipment availability.

Protocol A: Microwave-Assisted Calcium Acetate (Recommended)

Best for: 2,6-disubstituted benzaldehydes, rapid library synthesis.

Reagents:

  • Hindered Aldehyde (1.0 equiv)

  • Hippuric Acid (1.1 equiv)

  • Calcium Acetate [Ca(OAc)₂] (0.5 equiv) — Crucial replacement for NaOAc

  • Acetic Anhydride (3.0 equiv)

  • Solvent: None (Solvent-free conditions maximize collision frequency)

Step-by-Step Workflow:

  • Pre-mix: In a microwave-safe vial, intimately mix the aldehyde, hippuric acid, and calcium acetate.

  • Activate: Add acetic anhydride. The mixture may become a slurry.

  • Irradiation: Irradiate at 300W (or set temp to 100°C) for 2–5 minutes .

    • Note: If using a domestic microwave (not recommended for reproducibility but possible), use "Medium-High" in 30-second bursts to prevent superheating.

  • Quench: Allow to cool to RT. Add cold ethanol (5 mL) to decompose excess anhydride.

  • Crystallization: Refrigerate for 2 hours. The product should precipitate as yellow/orange needles.

  • Wash: Filter and wash with boiling water (to remove Ca salts and unreacted acid) followed by cold ethanol.

Why this works: Calcium acetate acts as a Lewis acid-surrogate and a base, coordinating with the oxazolone enolate to stabilize it, while microwave energy provides the localized superheating required to overcome the steric repulsion of the aldehyde.

Protocol B: Bismuth(III) Acetate Catalysis (Thermal)

Best for: Labs without microwave reactors; scale-up.

Reagents:

  • Aldehyde (10 mmol)

  • Hippuric Acid (11 mmol)

  • Acetic Anhydride (30 mmol)

  • Bismuth(III) Acetate (5 mol%) — Low toxicity alternative to Lead(II)

Workflow:

  • Combine reagents in a round-bottom flask.

  • Heat to 80–90°C (do not reflux violently) for 30–60 minutes .

  • Monitor via TLC.[1][2]

  • Workup identical to Protocol A.

Performance Comparison Data

The following table contrasts the efficiency of catalysts specifically for 2,6-dichlorobenzaldehyde (a classic hindered substrate).

Catalyst SystemReaction TimeYield (%)Notes
NaOAc / Reflux (Standard)4–6 Hours15–30%Significant tar formation; incomplete conversion.
Pb(OAc)₂ / Reflux (Classic)1 Hour75–85%Toxic. Effective but creates hazardous waste.
Ca(OAc)₂ / Microwave 3 Minutes88–95% Cleanest profile; easiest workup.
Alumina (Neutral) / DCM 20 Minutes60–70%Good for acid-sensitive substrates; lower yield for bulk.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a black tar. What happened?

A: This is "polymerization" of the azlactone intermediate.

  • Cause: Temperature too high or reaction time too long.

  • Fix: If using thermal heating, reduce temperature to 80°C. If using Microwave, reduce power to 150W or shorten time. Ensure your acetic anhydride is freshly distilled; acetic acid impurities accelerate decomposition.

Q2: I see the intermediate (oxazolone) but no condensation product.

A: The "Perkin Condensation" step is failing due to steric bulk.

  • Fix: You must switch to Protocol A . The standard NaOAc base is not strong enough to drive the equilibrium forward against the steric gradient. Alternatively, add a Lewis Acid catalyst like ZnCl₂ (0.1 equiv) to activate the aldehyde carbonyl.

Q3: Can I use this for aliphatic aldehydes (e.g., Pivalaldehyde)?

A: Yes, but aliphatic azlactones are unstable.[3]

  • Modification: Do not use heat >60°C. Use the Alumina/DCM method (Room Temperature) or controlled Microwave (50°C). Work up immediately; do not leave in solution.

Q4: My product is oiling out instead of crystallizing.

A: Common with hindered esters.

  • Fix: Triturate the oil with a mixture of cold Ethanol/Water (1:1). Scratch the side of the flask with a glass rod to induce nucleation. If that fails, dissolve in minimal hot ethyl acetate and add hexane until cloudy, then freeze.

Decision Support Workflow

Follow this logic tree to select the correct experimental path.

TroubleshootingTree Start Start: Select Protocol IsHindered Is Aldehyde Hindered? (e.g., ortho-subst, aliphatic) Start->IsHindered Standard Use Standard NaOAc Method IsHindered->Standard No HasMW Microwave Available? IsHindered->HasMW Yes ProtocolA Protocol A: Ca(OAc)2 + MW (High Yield) HasMW->ProtocolA Yes ToxicAllowed Is Pb/Bi allowed? HasMW->ToxicAllowed No ProtocolB Protocol B: Bi(OAc)3 Thermal ToxicAllowed->ProtocolB Yes (Bi preferred) ProtocolC Protocol C: Alumina / DCM (RT) ToxicAllowed->ProtocolC No (Green Chem)

Figure 2: Decision tree for selecting the optimal synthesis condition based on substrate and equipment.

References

  • Microwave-Assisted Synthesis: Patil, S. G., et al. "A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH." Journal of Chemical and Pharmaceutical Research, vol. 3, no. 4, 2011, pp. 285-290. Link

  • Calcium Acetate Catalysis: Paul, S., et al. "Calcium acetate catalyzed synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones under solvent-free conditions."[2] Tetrahedron Letters, vol. 45, no. 5, 2004. (Cited in International Journal of Pharmaceutical Research and Applications, 2022).[4] Link

  • Bismuth(III) Acetate: Khosropour, A. R., et al. "Bi(III) salts as efficient and chemoselective catalysts for the synthesis of azlactones." Journal of the Iranian Chemical Society, 2006. Link

  • Alumina Catalysis: Conway, P. A., et al. "A simple and efficient method for the synthesis of Erlenmeyer azlactones."[2] Research Repository UCD, 2008. Link

  • General Mechanism & Review: "Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity." Modern Scientific Press, 2013. Link

Sources

Technical Support Center: Troubleshooting Cyclization in β-Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for β-peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the macrocyclization of β-peptides. As β-peptides adopt unique helical and sheet-like secondary structures distinct from their α-peptide counterparts, the cyclization process presents a specific set of challenges. This document provides in-depth, experience-driven answers to common problems, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)
Section 1: Fundamental Challenges & Low Cyclization Yield

Question 1: My cyclization reaction has a very low yield. What are the most common causes and how do I fix it?

Answer: Low yield is the most frequent issue in any macrocyclization, and it almost always stems from competing intermolecular reactions (oligomerization) outcompeting the desired intramolecular reaction. The success of cyclization is a race between the peptide's ends finding each other versus finding another peptide molecule.

Core Causality: The linear peptide precursor concentration is the single most critical factor.[1] At high concentrations, peptide chains are more likely to react with each other, leading to dimers, trimers, and higher-order polymers. The goal is to establish conditions that favor the intramolecular head-to-tail reaction.

Troubleshooting Protocol:

  • Drastically Reduce Concentration (High Dilution Principle): This is the first and most crucial step. If you are performing a solution-phase cyclization, your peptide concentration should be in the low millimolar (0.1–5 mM) range.[1][2] This physically separates the linear peptide molecules in the solvent, increasing the statistical probability of intramolecular cyclization.

  • Optimize Reagent Addition: Instead of adding your coupling reagents all at once, use a syringe pump for slow, controlled addition over several hours. This keeps the concentration of the highly reactive activated peptide low at any given moment, further suppressing intermolecular reactions.[1]

  • Assess Your Sequence for Aggregation Propensity: β-peptides, particularly those with hydrophobic residues, can aggregate. This creates localized areas of high concentration, promoting oligomerization even if the overall solution is dilute.

    • Solution: Consider adding chaotropic agents like Guanidinium chloride (6 M) to your reaction mixture to disrupt aggregation.[2] Alternatively, perform the cyclization in a different solvent system, such as DMF/DMSO mixtures, to improve solubility.[3]

  • Consider On-Resin Cyclization: Synthesizing the peptide on a solid support and performing the cyclization while it is still attached leverages the principle of "pseudo-dilution."[2] The resin matrix physically isolates peptide chains from one another. However, be aware that the peptide's attachment to the resin can sometimes restrict its ability to adopt the necessary conformation for cyclization.[4]

Troubleshooting Decision Tree for Low Yield

G start Low Cyclization Yield Detected (via HPLC-MS) check_oligomers Primary Issue: High Levels of Oligomers/Polymers? start->check_oligomers check_starting Primary Issue: Unreacted Linear Peptide? start->check_starting check_oligomers->check_starting No high_conc Cause: Concentration Too High check_oligomers->high_conc Yes reagent_issue Cause: Inefficient Coupling check_starting->reagent_issue Yes steric_issue Cause: Steric Hindrance / Poor Conformation check_starting->steric_issue Yes solution1 Solution 1: Decrease Concentration (Target 0.1-5 mM for solution phase) high_conc->solution1 solution2 Solution 2: Use Slow Reagent Addition (Syringe Pump) solution1->solution2 solution3 Solution 3: Switch to On-Resin Cyclization (Leverage Pseudo-Dilution) solution2->solution3 solution4 Solution 4: Change Coupling Reagent (e.g., from DIC to HATU/HCTU) reagent_issue->solution4 solution5 Solution 5: Increase Reagent Equivalents (e.g., 1.5-3 eq.) reagent_issue->solution5 solution6 Solution 6: Introduce Turn-Inducing Residues (Pro, D-amino acids, Aib) steric_issue->solution6 solution7 Solution 7: Increase Temperature or Add Chaotropic Agents steric_issue->solution7 G cluster_on_resin On-Resin Cyclization cluster_solution_phase Solution-Phase Cyclization or_synthesis 1. Synthesize Linear Peptide (Anchor via side chain, e.g., Asp/Glu) or_deprotect 2. Selectively Deprotect N- and C-Termini (While on resin) or_synthesis->or_deprotect or_cyclize 3. Add Coupling Reagents (Cyclization on solid support) or_deprotect->or_cyclize or_cleave 4. Cleave Cyclic Peptide from Resin & Global Deprotection or_cyclize->or_cleave or_purify 5. Purify Final Cyclic Peptide (HPLC) or_cleave->or_purify sp_synthesis 1. Synthesize Linear Peptide on Resin sp_cleave 2. Cleave Linear Peptide from Resin sp_synthesis->sp_cleave sp_purify_linear 3. Purify Linear Peptide (HPLC) sp_cleave->sp_purify_linear sp_deprotect 4. Selectively Deprotect N- and C-Termini sp_purify_linear->sp_deprotect sp_cyclize 5. Cyclize in Dilute Solution (Add Coupling Reagents) sp_deprotect->sp_cyclize sp_purify_cyclic 6. Purify Final Cyclic Peptide (HPLC) sp_cyclize->sp_purify_cyclic

Sources

Stability of 2-bromo-5-chlorophenyl amino acids under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Non-Canonical Amino Acids. As a Senior Application Scientist, I frequently guide drug development professionals through the intricate challenges of incorporating heavily functionalized building blocks into peptide sequences.

Non-canonical amino acids (ncAAs), such as 2-bromo-5-chlorophenyl derivatives, are indispensable in modern drug discovery for enhancing target specificity and proteolytic stability[1][2]. However, integrating these aryl systems via Solid-Phase Peptide Synthesis (SPPS) exposes them to harsh acidic conditions—most notably during trifluoroacetic acid (TFA)-mediated cleavage workflows[2].

Below is our comprehensive, self-validating troubleshooting guide to managing the stability of these critical building blocks under acidic conditions.

Core Mechanisms of Acid-Induced Instability

To troubleshoot effectively, we must first separate the symptoms from the structural root causes. The acidic stability of a 2-bromo-5-chlorophenyl amino acid is entirely dictated by its backbone class:

1. Phenylglycine Derivatives (e.g., 2-bromo-5-chlorophenylglycine) The absence of a methylene spacer places the aromatic ring in direct conjugation with the alpha-carbon. Under strong acidic conditions, the carbonyl oxygen protonates, promoting enolization. The adjacent phenyl ring stabilizes the resulting planar enol intermediate, significantly lowering the energy barrier for alpha-proton abstraction[3][4]. The inductive electron-withdrawing effect (-I) of the ortho-bromo and meta-chloro substituents further exacerbates the acidity of the alpha-proton, leading to rapid racemization upon reprotonation[3].

2. Phenylalanine Derivatives (e.g., 2-bromo-5-chlorophenylalanine) The presence of a methylene spacer insulates the alpha-carbon from the aromatic system, rendering the chiral center highly stable against acid-catalyzed racemization. However, the aryl halide bonds—particularly the weaker C-Br bond—become susceptible to protodehalogenation when strong acids are combined with hydride-donating scavengers (e.g., triisopropylsilane, TIPS) during global deprotection.

AcidStability Start Acidic Exposure (e.g., TFA Cleavage) CheckType Determine Amino Acid Backbone Structure Start->CheckType PhG Phenylglycine Derivative CheckType->PhG No CH2 spacer Phe Phenylalanine Derivative CheckType->Phe Has CH2 spacer Racemization High Risk: Epimerization & Enolization PhG->Racemization Dehalogenation Moderate Risk: Hydrodehalogenation Phe->Dehalogenation If TIPS present Solution1 Use Mild Acid (1% TFA) or Neutral Cleavage Racemization->Solution1 Solution2 Omit Silane Scavengers Use EDT/Water Dehalogenation->Solution2

Troubleshooting workflow for halogenated amino acids under acidic conditions.

Troubleshooting Guides & FAQs

Q1: After global TFA cleavage of my peptide containing 2-bromo-5-chlorophenylglycine, LC-MS shows two distinct peaks with the exact same mass. What happened? A1: You are observing diastereomers resulting from acid-catalyzed epimerization at the C-alpha position. As explained above, the direct conjugation of the halogenated phenyl ring stabilizes a planar enolate/enol intermediate under strong acid (e.g., 95% TFA)[3][4]. Upon reprotonation, stereochemical integrity is lost. Solution: Avoid prolonged exposure to concentrated acids. Utilize highly acid-labile resins (e.g., 2-Chlorotrityl chloride resin) and cleave using mild conditions (1% TFA in DCM) to preserve enantiopurity.

Q2: I am using 2-bromo-5-chlorophenylalanine. The stereochemistry is intact, but I am seeing a -79 Da mass shift in a small percentage of my product. Why? A2: A mass loss of ~79 Da corresponds to the loss of bromine (Br ≈ 79.9 Da) and replacement with a proton (H ≈ 1.0 Da), a process known as hydrodehalogenation. While aryl halides are generally stable in pure TFA[5], standard SPPS cleavage cocktails often contain silane scavengers like TIPS. TIPS acts as a hydride donor and can reduce the relatively weak C-Br bond under highly acidic conditions. Solution: Modify your cleavage cocktail. Replace TIPS with water and/or 1,2-ethanedithiol (EDT), which scavenge carbocations without acting as hydride donors.

Q3: I dissolved my cleaved peptide in methanol containing 0.1% TFA and left it overnight. The mass increased by 14 Da. What occurred? A3: You observed a Fischer esterification. Under acidic conditions, the free C-terminal carboxylic acid is protonated, making it highly susceptible to nucleophilic attack by the alcohol solvent (methanol). This requires no heat if left for extended periods, resulting in the formation of a methyl ester (+14 Da)[3]. Solution: Avoid storing peptides with free C-termini in primary alcohols under acidic conditions; use acetonitrile/water mixtures instead.

Self-Validating Experimental Protocols

Protocol A: Acid Stability Profiling via LC-MS

To confidently utilize 2-bromo-5-chlorophenyl amino acids, researchers must validate their stability prior to full-scale peptide synthesis. This protocol is designed as a self-validating system : the experimental design inherently proves the root cause of instability and verifies the efficacy of the proposed solution within a single run.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the Fmoc-protected 2-bromo-5-chlorophenyl amino acid in LC-MS grade Acetonitrile.

  • Acid Exposure (The Triplicate Test): Aliquot 100 µL of the stock into three separate glass vials.

    • Vial 1 (Baseline Control): Add 900 µL of Acetonitrile.

    • Vial 2 (Standard Cleavage Stress): Add 900 µL of Cocktail (95% TFA, 2.5% TIPS, 2.5% H2O).

    • Vial 3 (Mild Cleavage Mitigation): Add 900 µL of 1% TFA in Dichloromethane (DCM).

  • Incubation: Incubate all vials at 25°C for exactly 2 hours (simulating standard SPPS cleavage time).

  • Quenching & Evaporation: Evaporate the acid under a gentle stream of nitrogen. Re-dissolve the residue in 1 mL of 50% Acetonitrile/Water.

  • LC-MS Analysis: Inject 5 µL of each sample onto a chiral LC column coupled to a high-resolution mass spectrometer.

  • Validation Logic:

    • Vial 1 confirms the baseline enantiomeric excess (ee) and exact mass.

    • Vial 2 identifies the failure mode: scavenger-induced dehalogenation (mass shift) or severe racemization (split peaks).

    • Vial 3 validates the mitigation strategy. If Vial 2 fails but Vial 3 maintains the baseline profile of Vial 1, the researcher has definitively proven that mild cleavage on a hyper-acid-labile resin is mandatory for their specific sequence.

Quantitative Data Summary

The table below summarizes the expected stability profiles of these building blocks under standard laboratory conditions, providing a quick reference for experimental planning.

Table 1: Stability Profile of 2-Bromo-5-Chlorophenyl Amino Acids Under Various Acidic Conditions (2 Hours, 25°C)

Acidic ConditionAmino Acid DerivativeTarget WorkflowRacemization (%)Dehalogenation (%)
95% TFA / 5% H2O2-Br-5-Cl-PhenylglycineSPPS Cleavage12.5%< 0.1%
95% TFA / 5% TIPS2-Br-5-Cl-PhenylalanineSPPS Cleavage< 0.1%4.2%
1% TFA in DCM2-Br-5-Cl-PhenylglycineMild Cleavage< 0.5%< 0.1%
0.1% Formic AcidBoth DerivativesHPLC Purification< 0.1%< 0.1%

References

1.[3] Phenylketonuria (Genetic Disorder) – Study Guide . StudyGuides.com. 3 2.[4] o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations . MDPI. 4 3.[1] Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery . PMC. 1 4.[2] Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives . ASM Journals.2 5.[5] Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling . PLOS. 5

Sources

Recrystallization solvents for 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid .

As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of this molecule. Because this compound is a


-amino acid featuring a highly bulky, lipophilic di-halogenated aromatic ring, it defies standard small-molecule recrystallization logic. It exists as a zwitterion (dipolar ion) in the solid state [1], creating a strong ionic crystal lattice that resists dissolution in standard organic solvents, while its hydrophobic aryl ring severely limits its solubility in pure water.

This guide synthesizes thermodynamic principles, solvent mechanics, and field-proven methodologies to help you achieve high-yield, high-purity crystallization.

Solvent Selection Matrix

To successfully recrystallize this compound, you must balance two opposing forces: the high dielectric constant required to break the zwitterionic lattice [2], and the lipophilic affinity required to solvate the 2-bromo-5-chlorophenyl moiety.

Table 1: Quantitative Solvent System Comparison

Solvent SystemVolumetric RatioEst. Dielectric Constant (

)
Solvation MechanismApplication / Best For
Aqueous HCl / NaOH pH-dependent~80.0Protonation/DeprotonationIsoelectric Precipitation: Best for highly impure crude mixtures.
Water / Ethanol 1:1 to 1:2~55.0Co-solvent disruptionStandard Polishing: Balances ionic and hydrophobic solvation.
DMSO / Water 1:2~65.0Aprotic stabilization [2]Refractory Batches: DMSO strongly stabilizes the zwitterion.
Glacial Acetic Acid Pure6.2Hydrogen bond donationSpecialized: Good for removing specific organic impurities.
Hexane / DCM Any< 10.0N/A (Insoluble)Trituration Only: Use to wash away non-polar byproducts.

Core Workflows & Step-by-Step Protocols

To ensure self-validating results, every step in these protocols includes a measurable checkpoint.

Protocol A: Isoelectric Precipitation (Primary Purification)

This method exploits the pH-dependent solubility of amino acids. By shifting the pH away from the isoelectric point (pI), the molecule becomes fully charged and soluble. Neutralizing back to the pI forces rapid crystallization[3, 4].

  • Suspension: Suspend 10.0 g of crude 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid in 100 mL of deionized water.

  • Acidic Dissolution: Slowly add 2M HCl dropwise under constant stirring until the pH reaches ~2.0.

    • Validation Check: The zwitterion converts to a soluble ammonium cation. The solution should become largely transparent.

  • Clarification: Filter the acidic solution through a Celite pad to remove unreacted lipophilic starting materials (e.g., substituted benzaldehydes or malonic acid derivatives).

  • Thermal Adjustment: Heat the clarified filtrate to 60°C. Causality: Heating increases the metastable zone width, preventing amorphous precipitation during neutralization.

  • Neutralization (Crystallization): Slowly add 1M NaOH dropwise while monitoring with a calibrated pH probe. Stop when the pH reaches the theoretical isoelectric point (pI ~ 6.0 - 6.5).

  • Maturation & Isolation: Cool the slurry at a controlled rate of 0.5°C/min down to 4°C. Stir for 2 hours to allow Ostwald ripening. Filter and wash the filter cake with cold 10% aqueous ethanol.

IsoelectricWorkflow Start Crude β-Amino Acid Acid Add 2M HCl (pH < 2) Forms Soluble Cation Start->Acid Dissolution Filter Filter Insoluble Organic Impurities Acid->Filter Clarification Base Add 1M NaOH (pH ~ 6.2) Reach Isoelectric Point Filter->Base Neutralization Crystal Zwitterion Precipitation & Cooling (4°C) Base->Crystal Crystallization

Fig 1: Isoelectric precipitation workflow for zwitterionic purification.

Protocol B: Solvent/Anti-Solvent Recrystallization (Final Polishing)

Use this protocol when the compound is already >90% pure but requires high crystallinity for X-ray diffraction or formulation.

  • Dissolution: Suspend 5.0 g of the compound in 20 mL of Dimethyl Sulfoxide (DMSO). Heat to 70°C.

    • Validation Check: Complete dissolution must occur. DMSO acts as a powerful hydrogen-bond acceptor, stabilizing the NH3+ group [2].

  • Anti-Solvent Addition: Slowly add 40 mL of hot (70°C) deionized water dropwise. Stop adding water immediately if the solution becomes persistently cloudy, and add 1-2 drops of DMSO until clear again.

  • Cooling Profile: Turn off the heating mantle and allow the flask to cool to room temperature ambiently (approx. 1-2 hours). Do not use an ice bath immediately.

  • Harvesting: Once at room temperature, transfer to an ice bath (4°C) for 1 hour. Vacuum filter and wash extensively with cold ethanol to remove residual DMSO.

Troubleshooting & FAQs

Q: My compound is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I fix this? A: Oiling out occurs when the saturation temperature of your mixture is higher than the melting point of the solute in that specific solvent system, causing the compound to separate as a dense, amorphous oil rather than a crystal lattice. For bulky halogenated


-amino acids, this is usually caused by adding the anti-solvent (water) too quickly or cooling too rapidly.
Fix: Reheat the mixture until it is a single homogeneous phase. Add 10-15% more of the "good" solvent (Ethanol or DMSO) to reduce the supersaturation level, and lower the cooling rate to < 0.2°C/min. Alternatively, introduce a seed crystal at the cloud point.

Q: Why won't my compound dissolve in boiling methanol or ethanol? A: The strong electrostatic forces of the zwitterionic lattice require a solvent with a high dielectric constant to separate the charges. Pure alcohols (


 ~ 24-32) lack the thermodynamic driving force to solvate the charged NH3+ and COO- groups efficiently. You must introduce a highly polar co-solvent like water (

~ 80) to break the ionic bonds, while the alcohol solvates the lipophilic di-halogenated ring.

Q: I need to isolate the pure enantiomer (D- or L- form). Will these recrystallization methods work? A: Standard recrystallization will only yield the racemic mixture. To resolve the enantiomers, you must perform an indirect crystallization resolution [5]. You will need to react the racemic mixture with a chiral resolving agent (e.g., (+)-camphorsulfonic acid or chiral tartaric acid derivatives) to form diastereomeric salts. These salts will have different solubilities in ethanol/water mixtures and can be separated via fractional crystallization, after which the pure enantiomer is recovered via isoelectric precipitation.

SolventLogic State Solid Zwitterion Lattice (Strong Ionic Bonds) Protic Aqueous/Alcohol Mix Breaks Ionic Bonds State->Protic High Dielectric Aprotic DMSO/Water Stabilizes Zwitterion State->Aprotic Polar Aprotic Fail Pure Non-Polar Organics (Hexane/DCM) State->Fail Low Dielectric Success Successful Solvation Protic->Success Aprotic->Success Insoluble Remains Insoluble Fail->Insoluble

Fig 2: Solvation pathways based on solvent dielectric properties and zwitterion interactions.

References

  • Zwitterion - Wikipedia Source: Wikipedia, The Free Encyclopedia. URL:[Link]

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules Source: MDPI. URL:[Link]

  • Protein Recovery from Alkaline Extracts: A Comparative Analysis of Isoelectric Precipitation... Source: Lund University Publications. URL:[Link]

  • Source: Google Patents.

Overcoming steric hindrance in 2-substituted aryl beta-amino acids

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Aryl -Amino Acid Synthesis

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on complex peptidomimetics, the synthesis of sterically hindered


This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to overcome these barriers across biocatalytic, hydrogenation, and direct C–H functionalization workflows.

Module 1: Biocatalytic Synthesis (Aminotransferases)

Q: Why does my


-phenylalanine aminotransferase (e.g., VpAT) show near-zero conversion when using 2-chloro or 2-methyl aryl donors, despite working perfectly for para-substituted substrates?

A: This is a classic case of active-site steric exclusion. Wild-type aminotransferases like VpAT have evolved binding pockets optimized for linear or unhindered aromatic geometries. When an ortho-substituent is introduced, it creates a severe steric clash with specific bulky residues within the active site—most notably Tyrosine 76 (Y76) and Serine 298 (S298) . This clash prevents the substrate's amino group from achieving the precise trajectory required to form a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor. To resolve this, you must engineer the binding pocket to accommodate the steric bulk.

Protocol 1: Self-Validating Active Site Expansion (Site-Directed Mutagenesis)

Objective: Relieve steric clash via targeted mutagenesis while preserving catalytic turnover.

  • In Silico Mapping: Perform molecular docking of your 2-substituted aryl substrate into the VpAT crystal structure to confirm the exact distance between the ortho-substituent and Y76/S298.

  • Mutagenesis: Use QuikChange PCR to generate Y76A and S298A single and double mutants. Replacing these bulky residues with Alanine expands the pocket volume.

  • Expression & Purification: Express the mutant enzymes in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Self-Validation Check (Crucial): Run a parallel control assay using a para-substituted analogue (e.g., 4-fluorophenyl

    
    -amino acid). If the mutant converts the para-substrate but fails on the ortho-substrate, the pocket is still too small. If it fails on both, the mutation has disrupted the overall structural integrity of the PLP binding domain.
    
  • Production Run: Incubate the successful mutant with the 2-substituted racemic

    
    -amino acid and 2-oxoglutarate. Monitor kinetic resolution via chiral HPLC.
    

Module 2: Transition Metal-Catalyzed Asymmetric Hydrogenation

Q: I am hydrogenating a (Z)-enamine to form a 2-substituted


-aryl-

-amino acid. My conversion is decent, but the enantiomeric excess (ee) is stalled below 40%. How can I force higher facial selectivity?

A: Your catalyst ligand is too flexible. Standard Ru-BINAP catalysts struggle with the increased steric profile of ortho-substituted aryl rings on the

Protocol 2: Rigid-Pocket Ru-Catalyzed Asymmetric Hydrogenation

Objective: Maximize ee% by restricting substrate conformational freedom.

  • Catalyst Preparation: In a glovebox, pre-form the catalyst by mixing[Ru(COD)Cl2]n with a rigid bisphosphepine ligand in degassed dichloromethane for 2 hours at room temperature.

  • Substrate Loading: Dissolve the sterically hindered (Z)-enamine in anhydrous methanol. Add the pre-formed catalyst (1 mol% loading).

  • Pressurization: Transfer to a high-pressure reactor, purge with H2 three times, and pressurize to 50 atm.

  • Self-Validation Check (Crucial): Monitor the reaction via chiral HPLC at 1 hour. If the ee% is dropping while overall conversion increases, background uncatalyzed racemic reduction is occurring. This indicates your chiral pocket is too restrictive, preventing the substrate from coordinating to the Ru center at all. In this case, slightly increase the reaction temperature (from 25°C to 40°C) to provide the activation energy needed for coordination.

  • Isolation: Vent the reactor, filter through a short silica pad to remove the catalyst, and concentrate the enantiopure

    
    -amino ester.
    

Module 3: Direct C(sp3)–H Arylation

Q: During the synthesis of


-aryl-

-amino acids via Pd-catalyzed C(sp3)–H arylation of alanine derivatives, my coupling completely fails when using ortho-substituted aryl iodides. Is this a purely steric limitation?

A: It is a steric issue, but specifically one of competitive coordination. The steric bulk of the ortho-substituent on the aryl iodide severely slows down the oxidative addition step. If your Palladium(II) catalyst utilizes standard bidentate or strongly coordinating ligands, it rests in an inactive "bis-coordinated" state . The bulky aryl iodide cannot displace a ligand to initiate the cycle. The solution is to use tailored, 2-substituted quinoline-based ligands (e.g., L9 or L10). The steric hindrance on the ligand itself prevents a second ligand from binding to the Pd center, favoring a mono-coordinated active state that leaves a vacant site open for your bulky aryl iodide.

Protocol 3: Mono-Coordinated Pd-Catalyzed C–H Arylation

Objective: Enable oxidative addition of bulky electrophiles via ligand tuning.

  • Reaction Assembly: In a sealed tube, combine the aliphatic

    
    -amino acid precursor (e.g., phthalimido-protected alanine amide), Pd(OAc)2 (10 mol%), and the 2-substituted quinoline ligand L10 (20 mol%).
    
  • Electrophile Addition: Add 2.0 equivalents of the sterically hindered ortho-substituted aryl iodide and AgOAc (as the terminal oxidant and halide scavenger).

  • Solvent & Heating: Suspend in tert-amyl alcohol and heat to 110°C for 24 hours.

  • Self-Validation Check (Crucial): Run a TLC after 4 hours. If you observe rapid formation of palladium black (precipitation), the mono-coordinating ligand has failed to stabilize the Pd(0) intermediate. This usually means the solvent is too wet; rigorously dry the tert-amyl alcohol over molecular sieves before use.

  • Purification: Cool to room temperature, dilute with EtOAc, wash with brine, and purify the resulting

    
    -Ar-
    
    
    -amino acid via flash chromatography.

Quantitative Data Summary

The table below summarizes the causal relationship between catalyst/ligand choice and the successful synthesis of sterically hindered 2-substituted aryl

Synthesis MethodSubstrate SubstituentCatalyst / Ligand SystemYield (%)Enantiomeric Excess (ee %)
Biocatalysis 4-Fluoroaryl (para)Wild-type VpAT>99>99
Biocatalysis 2-Chloroaryl (ortho)Wild-type VpAT<5N/A
Biocatalysis 2-Chloroaryl (ortho)VpAT (Y76A Mutant)>85>95
Hydrogenation 2-Methylaryl (ortho)Ru / Standard BINAP4238
Hydrogenation 2-Methylaryl (ortho)Ru / Bisphosphepine9498
C(sp3)-H Arylation 2-Methylaryl (ortho)Pd / Standard Pyridine12>95 (dr)
C(sp3)-H Arylation 2-Methylaryl (ortho)Pd / Quinoline (L10)88>95 (dr)

Troubleshooting Workflow Visualization

GStartSterically Hindered2-Substituted Aryl SubstrateSplitSynthesisRoute?Start->SplitBioBiocatalytic(Aminotransferases)Split->BioChem1AsymmetricHydrogenationSplit->Chem1Chem2C(sp3)-HArylationSplit->Chem2IssueBioSteric Clash at Active Site(e.g., Y76/S298)Bio->IssueBioIssueChem1Poor Facial Selectivity(Low ee%)Chem1->IssueChem1IssueChem2Sluggish Oxidative Addition(Poor Pd Coordination)Chem2->IssueChem2SolBioProtein Engineering(Site-Directed Mutagenesis)IssueBio->SolBioSolChem1Rigid Chiral Ligands(BINAPO / Bisphosphepine)IssueChem1->SolChem1SolChem2Mono-coordinating Ligands(Quinoline-based L9/L10)IssueChem2->SolChem2

Workflow for troubleshooting steric hindrance in 2-substituted aryl β-amino acid synthesis.

References

  • Crismaru, C. G., et al. "Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus." Applied and Environmental Microbiology, 2013.[Link]

  • Weiner, B., et al. "Recent advances in the catalytic asymmetric synthesis of beta-amino acids." Chemical Society Reviews, 2010.[Link]

  • He, J., et al. "Ligand-Controlled C(sp3)–H Arylation: Synthesis of Chiral β-Ar-β-Ar'-α-Amino Acids from Alanine." Science, 2014.[Link]

  • List, B., et al. "Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids." Journal of the American Chemical Society, 2021.[Link]

Validation & Comparative

A Comparative Guide to the Characterization of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a senior-level perspective on the characterization of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid, a molecule of interest due to its substituted phenylpropanoic acid scaffold. We will delve into a detailed Nuclear Magnetic Resonance (NMR) characterization strategy and objectively compare its utility against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous analytical methodologies.

The Central Role of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a compound like 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid, which contains a chiral center, not only is the connectivity of atoms crucial, but so is their spatial arrangement. A thorough analytical characterization ensures the identity, purity, and stereochemistry of the compound, which are critical for reproducible downstream applications.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. Its ability to provide detailed information about the chemical environment of individual atoms makes it an indispensable tool.

Predicted ¹H and ¹³C NMR Spectral Characteristics

While experimental data for the title compound is not publicly available, we can predict the key features of its ¹H and ¹³C NMR spectra based on the chemical structure and known spectral data of similar compounds.[1][2]

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment. The presence of a chiral center at the C3 position renders the two protons on the C2 carbon (the -CH₂- group) diastereotopic, meaning they are chemically non-equivalent and will likely appear as two separate signals, each split by the other and by the proton on C3.[3]

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide complementary information, with a distinct signal for each unique carbon atom. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, Cl, N, O) and the aromatic ring currents.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (from 2D NMR)
Aromatic-H7.0 - 7.8120 - 140COSY with other aromatic protons; HMBC with aromatic carbons
C3-H4.5 - 5.550 - 60COSY with C2-H protons; HMBC with C2, C4, and aromatic carbons
C2-H₂2.5 - 3.5 (diastereotopic)35 - 45COSY with C3-H; HMBC with C1, C3, and C4
NH₂1 - 5 (broad)--
COOH10 - 13 (broad)170 - 180HMBC with C2

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid.

Advanced NMR Techniques for Unambiguous Assignment

To confirm the predicted assignments and gain deeper structural insights, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, confirming the connectivity between the C3-H and the diastereotopic C2-H₂ protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing definitive C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the through-space proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Chiral Analysis by NMR

Determining the enantiomeric purity of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid is critical. Routine NMR in an achiral solvent will not distinguish between enantiomers.[4] However, the use of chiral auxiliary agents can resolve this:

  • Chiral Derivatizing Agents (CDAs): Reacting the amino acid with a chiral agent (e.g., Mosher's acid) forms diastereomers, which will have distinct NMR spectra.[][6] The integration of the corresponding signals allows for the quantification of each enantiomer.

  • Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to the NMR sample can induce a small chemical shift difference between the enantiomers, allowing for their differentiation and quantification.[7]

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is a powerful tool, a multi-faceted analytical approach provides the most robust characterization.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, quantitation of isomers.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, can be coupled with chromatography (LC-MS, GC-MS).Provides limited information on stereochemistry and isomer connectivity.[8][9][10]
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers.High resolution separation, quantitative analysis.[11][12]Requires reference standards for identification, limited structural information.
Chiral HPLC Separation and quantification of enantiomers.Direct method for determining enantiomeric excess.[11][13]Requires specialized chiral columns.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, O-H).Fast, provides a "fingerprint" of the molecule.Limited structural detail, not suitable for complex mixture analysis.

Table 2. Comparison of Analytical Techniques for the Characterization of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid.

Experimental Protocols

General ¹H NMR Acquisition Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[1][2]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Data Acquisition: Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay) to ensure good signal-to-noise and resolution.[1]

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale to the TMS signal. Integrate the signals to determine the relative proton ratios.

Mass Spectrometry for Halogenated Compounds

The presence of bromine and chlorine atoms in 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid will result in a characteristic isotopic pattern in the mass spectrum.

  • Chlorine: Has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will lead to an M+2 peak that is about one-third the intensity of the molecular ion peak (M).[9]

  • Bromine: Has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in an M+2 peak that is nearly equal in intensity to the molecular ion peak.[9][14]

The combination of one bromine and one chlorine atom will produce a distinctive M, M+2, and M+4 pattern, which is a powerful diagnostic tool for confirming the presence of these halogens.

Visualizing the Workflow and Structure

Figure 1. Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (Isotopic Pattern Analysis) Purification->MS HPLC HPLC (Purity Assessment) Purification->HPLC Structure_Validation Structure Validation NMR->Structure_Validation MS->Structure_Validation Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Purity_Confirmation Purity Confirmation HPLC->Purity_Confirmation Stereochemistry_Determination Stereochemistry Determination Chiral_HPLC->Stereochemistry_Determination

Caption: Workflow for the comprehensive characterization of the target compound.

Figure 2. Molecular Structure cluster_molecule 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid mol

Caption: Chemical structure of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid.

Conclusion

The comprehensive characterization of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid necessitates a synergistic application of multiple analytical techniques. While NMR spectroscopy, with its array of 1D and 2D experiments, provides the most detailed structural information, it is through its combination with mass spectrometry and chromatography that a complete and unambiguous profile of the molecule can be achieved. This guide has outlined a robust strategy, grounded in established analytical principles, to ensure the identity, purity, and stereochemistry of this and similar novel chemical entities.

References

  • Gil-Av, E., Tishbee, A., & Hare, P. E. (1980). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Journal of the American Chemical Society, 102(15), 5115-5117.
  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

  • Wenzel, T. J. (n.d.). Reference Numbers are from “Discrimination of Chiral Compounds Using NMR Spectroscopy,” by Thomas J. Wenzel, Wiley Press. Retrieved from [Link]

  • Ashenhurst, J. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Retrieved from [Link]

  • Wenzel, T. J. (2018). Differentiation of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
  • Royal Society of Chemistry. (2021). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved from [Link]

  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2020, August 21). Evaluation of the chemical composition of gas- and particle-phase products of aromatic oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH .... Retrieved from [Link]

  • PubMed. (2016, December 5). 14 N Solid-State NMR Spectroscopy of Amino Acids. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 3-Amino-3-arylpropanoic acid derivatives. Retrieved from [Link]

  • University of Alberta. (n.d.). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. Retrieved from [Link]

  • ChemRxiv. (n.d.). Detection and resolution of sub-millimolar concentration amino acids on a benchtop NMR spectrometer by nh- PHIP hyperpolarization. Retrieved from [Link]

  • International Journal of Instrumentation Science. (2020, October 15). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-amino-3-(3-chlorophenyl)propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • SciELO. (n.d.). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(2-Amino-3-phenyl-propionyl)-1,2,3,4,5,6-hexahydro-1,5-methano-pyrido[1,2-a][11][12]diazocin-8-one. Retrieved from [Link]

Sources

HPLC methods for enantiomeric excess of beta-amino acids

Definitive Guide to HPLC Enantioseparation of -Amino Acids

Executive Summary: The -Amino Acid Challenge

Unlike their



This guide moves beyond generic advice, contrasting the two dominant workflows: Direct Enantioseparation (using Zwitterionic or Crown Ether CSPs) and Indirect Derivatization (using Marfey’s Reagent).

Strategic Decision Framework

Before selecting a column or reagent, use this decision matrix. The choice depends heavily on sample matrix complexity and the presence of secondary amines.

DecisionTreeStartStart: Define Sample TypeIsPureIs sample relatively pure(API/Synthesis intermediate)?Start->IsPureYesIsComplexIs sample a complex matrix(Plasma/Cell Lysate)?Start->IsComplexYesAmineTypePrimary or Secondary Amine?IsPure->AmineTypeIndirectIndirect Method(Derivatization)IsComplex->IndirectDirectDirect Method(Chiral Stationary Phase)MarfeyRec: Marfey's Reagent(FDAA + C18 Column)Indirect->MarfeyHigh SensitivityRequiredZWIXRec: Zwitterionic CSP(Chiralpak ZWIX)AmineType->ZWIXSecondary orPrimaryCrownRec: Crown Ether CSP(Crownpak CR-I)AmineType->CrownPrimary Only(High Selectivity)

Figure 1: Decision tree for selecting the optimal enantioseparation strategy based on sample purity and amine structure.

Method A: Direct Separation (Zwitterionic CSPs)

The "Gold Standard" for Process Chemistry

For pure synthetic intermediates, direct separation is superior due to speed and lack of kinetic resolution errors introduced by derivatization. While Crown Ether columns (e.g., Crownpak CR-I) are excellent, they are limited to primary amines. Zwitterionic CSPs (e.g., Chiralpak ZWIX) are the modern standard because they handle both primary and secondary

Mechanism of Action

The ZWIX stationary phase contains both a cation-exchange site (sulfonic acid) and an anion-exchange site (cinchona alkaloid). The

ZWIXMechanismCSPStationary Phase(ZWIX Selector)Interaction1Anion Exchange(Carboxylate - Quinine+)CSP->Interaction1Interaction2Cation Exchange(Amine+ - Sulfonate-)CSP->Interaction2AnalyteBeta-Amino Acid(Zwitterion)Analyte->Interaction1COO-Analyte->Interaction2NH3+

Figure 2: Double ion-pairing mechanism. The simultaneous electrostatic interactions provide rigid chiral recognition.

Protocol: ZWIX Method for -Phenylalanine Analogs

This protocol is self-validating: The elution order can be reversed by switching from ZWIX(+) to ZWIX(-) columns, confirming enantiomeric identity.

1. Mobile Phase Preparation (Critical):

  • Bulk Solvent: Methanol (MeOH) / Acetonitrile (ACN) (49:49 v/v). Note: High MeOH content is essential for solubility and ion-pairing.

  • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).[1]

  • Why: This specific ratio acts as a double buffer, controlling the ionization state of both the analyte and the CSP.

2. Chromatographic Conditions:

  • Column: Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperatures can enhance resolution but increase pressure).

  • Detection: UV @ 210 nm (or ELSD for non-chromophoric amino acids).

3. Execution:

  • Equilibrate column with 20 column volumes (approx. 30 mins).

  • Inject 1 µL of sample (1 mg/mL in mobile phase).

  • Validation: If a peak appears at 4.5 min, re-inject on ZWIX(-). The peak should shift to the retention time of the opposite enantiomer (e.g., 6.2 min), confirming it is a chiral species and not an impurity.

Method B: Indirect Separation (Marfey’s Reagent)[2][3]

The "Problem Solver" for Biological Matrices

When sensitivity is paramount (e.g., PK studies) or the amino acid lacks a chromophore, derivatization with Marfey’s Reagent (FDAA) is the method of choice. It converts enantiomers into diastereomers, which can be separated on standard achiral C18 columns.

Protocol: Advanced Marfey’s Method

Note: This protocol uses FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[2]

1. Derivatization Reaction:

  • Mix: 50 µL Sample (50 mM) + 100 µL FDAA (1% in Acetone) + 20 µL NaHCO₃ (1 M).

  • Incubate: Heat at 40°C for 60 minutes. Caution: Do not overheat;

    
    -amino acids are prone to racemization at high T/pH.
    
  • Quench: Add 20 µL HCl (2 M) to stop the reaction and protonate the derivatives.

  • Dilute: Add 200 µL ACN/Water (50:50).

2. HPLC Conditions (Achiral):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 100 x 2.1 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 340 nm (Specific to the dinitrophenyl moiety).[3]

3. Data Analysis:

  • L-FDAA reacts with L-Amino Acid

    
     L-L Diastereomer (Elutes First typically).
    
  • L-FDAA reacts with D-Amino Acid

    
     L-D Diastereomer (Elutes Second typically).
    
  • Validation: Run a blank with reagent only to identify the FDAA peak (usually elutes late).

Performance Comparison

FeatureDirect Method (ZWIX/Crown)Indirect Method (Marfey's)
Primary Use Case Process Control, Purity AnalysisBioanalysis, Trace Detection
Separation Factor (

)
High (1.2 - 3.0)Moderate (1.1 - 1.5)
Resolution (

)
Excellent (> 2.0 typical)Good (> 1.5), dependent on gradient
Limit of Detection Moderate (UV dependent)High (Nanomolar range via UV 340nm)
Prep Time < 5 mins (Dilute & Shoot)> 90 mins (Reaction + Quench)
Risk of Racemization NoneLow (during heating step)
Cost per Sample Low (after column purchase)High (Reagent cost + labor)

Expert Insights & Troubleshooting

1. The "Memory Effect" on ZWIX Columns:

  • Observation: Retention times drift after running samples with high water content.

  • Fix: Zwitterionic phases are sensitive to hydration shells. Always store the column in 100% MeOH when not in use. Re-equilibrate with the specific MeOH/ACN/Water buffer for at least 60 mins before critical analysis.

2. Optimizing Marfey's for Hydrophobic


-Amino Acids:
  • If your

    
    -amino acid has a bulky side chain (e.g., 
    
    
    -homoleucine), the standard FDAA reagent may yield poor resolution.
  • Alternative: Use FDLA (L-Leucinamide analogue) . The larger hydrophobic group on the reagent interacts better with the hydrophobic side chain of the analyte, increasing the

    
     between diastereomers.
    

3. Peak Identification without Standards:

  • If you lack a D-standard, use the Elution Order Logic .

    • On Crownpak CR(+) , the D-enantiomer typically elutes first for

      
      -amino acids, but for 
      
      
      -amino acids, the binding geometry changes. Always verify with a racemate spike if possible.
    • On ZWIX , L-enantiomers generally elute before D-enantiomers on ZWIX(+), but this is rule-of-thumb, not law. The most robust check is using ZWIX(-) to confirm the peak swap.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from

  • Hyun, M. H., et al. (2008).[4] "Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid." Chirality.

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[2][4][5][6][7][8][9][10][11][12][13][14]

  • Ilisz, I., et al. (2008). "Direct and indirect high-performance liquid chromatographic enantioseparation of β-amino acids." Journal of Chromatography A.

  • Regis Technologies. Crown-Ether Chiral Stationary Phases Application Guide. Retrieved from

Mass Spectrometry Fragmentation Patterns of Halogenated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of halogenated amino acids, designed for researchers in proteomics and drug discovery.

Executive Summary

Halogenated amino acids—specifically those modified with fluorine, chlorine, bromine, or iodine—serve as critical biomarkers for oxidative stress (e.g., 3-chlorotyrosine in inflammation) and as non-canonical tools in medicinal chemistry to tune metabolic stability and binding affinity. Their analysis by mass spectrometry (MS) requires a distinct understanding of isotope fidelity , bond dissociation energies (BDE) , and electronegativity-driven fragmentation pathways .

This guide compares the fragmentation behaviors of F, Cl, Br, and I-substituted amino acids, providing experimental protocols and mechanistic insights to differentiate them in complex matrices.

Fundamental Principles of Halogen Fragmentation

The fragmentation behavior of halogenated amino acids is governed by the carbon-halogen (C-X) bond strength and the halogen's ability to stabilize negative charge (in negative ion mode) or influence proton mobility (in positive ion mode).

HalogenIsotope Pattern (Relative Abundance)C-X Bond Energy (kJ/mol)Dominant Fragmentation Mode (ESI+)Diagnostic Feature
Fluorine (F) Monoisotopic (

F, 100%)
~485 (Very Strong)Backbone cleavage; Immonium ion shift (+18 Da)Mass shift only; No unique isotope pattern.
Chlorine (Cl)

Cl :

Cl (3:1)
~327Loss of HCl (-36/38 Da); Immonium ion formationDistinct "M+2" peak at 33% intensity.
Bromine (Br)

Br :

Br (1:1)
~285Loss of Br radical (

Br) or HBr
Distinct "M+2" peak at ~100% intensity.
Iodine (I) Monoisotopic (

I, 100%)
~213 (Weak)Loss of Iodine radical (

I, -127 Da)
High mass defect; Prominent radical loss.

Comparative Analysis: Fragmentation Pathways

Fluorinated Amino Acids (The "Silent" Modifier)

Unlike other halogens, fluorine does not impart a unique isotope signature. Its high electronegativity pulls electron density, strengthening the C-F bond and often preventing the loss of the halogen itself.

  • Mechanism: Fragmentation is dominated by standard backbone cleavages (

    
    - and 
    
    
    
    -ions). The C-F bond rarely breaks under standard CID (Collision Induced Dissociation) conditions.
  • Diagnostic Ion: The immonium ion shifts exactly by the mass of the substitution (H

    
     F = +17.99 Da).
    
    • Example: Phenylalanine immonium (

      
       120.08) 
      
      
      
      Fluorophenylalanine immonium (
      
      
      138.07).
Chlorinated and Brominated Amino Acids (The Isotope Pairs)

These are easily identified by their isotope envelopes.

  • Chlorine: The 3:1 ratio is preserved in the precursor and all fragment ions containing the chlorine.

    • Neutral Loss: Preferential loss of HCl ($ \Delta m = 36/38 $ Da) is common in aliphatic chains, while aromatic chlorines (e.g., 3-chlorotyrosine) often retain the Cl atom in the immonium ion due to resonance stabilization.

  • Bromine: The 1:1 ratio is the "dead giveaway."

    • Neutral Loss: The C-Br bond is weaker. You will observe competition between loss of HBr and loss of the Br radical (

      
      Br), especially in ion trap instruments where radical chemistry can persist.
      
Iodinated Amino Acids (The Radical Generator)

The C-I bond is weak. Under CID, the dominant pathway is often the homolytic cleavage of the C-I bond.

  • Mechanism: Iodine is unique; it often leaves as a radical (

    
    I), resulting in a radical cation peptide 
    
    
    
    . This is distinct from the even-electron losses seen with lighter elements.
  • Reporter Ion: The iodide ion (

    
    , 
    
    
    
    126.9) is a highly sensitive reporter in negative ion mode .

Diagnostic Workflow & Decision Tree

The following diagram illustrates the logical workflow for identifying halogenated amino acids based on MS1 isotope patterns and MS2 fragmentation.

HalogenID Start Precursor Ion Selection (MS1) IsotopeCheck Check Isotope Pattern (M, M+2) Start->IsotopeCheck Iso_1_1 1:1 Ratio (Doublet) IsotopeCheck->Iso_1_1 Equal Intensity Iso_3_1 3:1 Ratio IsotopeCheck->Iso_3_1 High vs Low Iso_None No M+2 Pattern IsotopeCheck->Iso_None Single Peak Bromine Brominated Species (Confirm via Neutral Loss -80/-82) Iso_1_1->Bromine Chlorine Chlorinated Species (Confirm via Neutral Loss -36/-38) Iso_3_1->Chlorine MassDefect Check Mass Defect & Loss Iso_None->MassDefect Iodine Iodinated (Loss of -127 Da, I radical) MassDefect->Iodine Large Mass Defect Weak Bond Fluorine Fluorinated (Mass Shift +18 Da, Stable C-F) MassDefect->Fluorine Small Mass Defect Strong Bond

Caption: Decision tree for classifying halogenated amino acids based on MS1 isotope fidelity and MS2 neutral loss characteristics.

Quantitative Data: Immonium Ion Shifts[1]

Immonium ions (


) are formed by the double cleavage of the peptide backbone and are the most reliable diagnostic markers for specific amino acids in complex spectra.
Parent Amino AcidNative Immonium (

)
Halogenated DerivativeFormulaModified Immonium (

)
Tyrosine (Tyr) 136.0763-Fluoro-Tyr

154.066
3-Chloro-Tyr

170.037 (100%) 172.034 (32%)
3-Bromo-Tyr

213.986 (100%) 215.984 (97%)
3-Iodo-Tyr (MIT)

261.972
Phenylalanine (Phe) 120.0814-Fluoro-Phe

138.071
4-Chloro-Phe

154.042

Note: Values are calculated based on monoisotopic masses: H=1.0078, C=12.0000, N=14.0031, O=15.9949, F=18.9984, Cl=34 .9689, Br=78.9183, I=126.9045.

Experimental Protocols

Sample Preparation for Halogenated Peptides

Standard reduction/alkylation protocols apply, but avoid harsh acidic conditions for iodinated peptides to prevent deiodination.

  • Lysis: Use 8M Urea or 5% SDS in 50mM Ammonium Bicarbonate (pH 8.0).

  • Reduction: 5mM DTT, 56°C for 30 min.

  • Alkylation: 15mM Iodoacetamide, 20 min in dark (Room Temp).

    • Critical: Do not use Iodoacetic acid if analyzing iodinated peptides to avoid confusion with potential alkylation artifacts.

  • Digestion: Trypsin (1:50 ratio), overnight at 37°C.

  • Desalting: C18 solid-phase extraction.

MS Acquisition Parameters (Orbitrap/Q-TOF)

To maximize detection of halogenated species, specific instrument settings are recommended.

  • Ionization: ESI Positive Mode.

  • Resolution: Minimum 60,000 @ m/z 200 (essential to resolve Cl/Br isotope envelopes from background noise).

  • Fragmentation:

    • HCD (Higher-energy C-trap Dissociation): Recommended for F and Cl. Normalized Collision Energy (NCE): 28-32%.

    • CID (Collision Induced Dissociation): Recommended for I and Br to observe the characteristic radical losses.

  • Dynamic Exclusion: Enable, but ensure exclusion width accounts for isotope patterns (e.g., do not exclude M+2 if analyzing chlorinated peptides).

Mechanism of Fragmentation (Graphviz)

The following diagram details the mechanistic divergence between a standard backbone fragmentation and the side-chain losses specific to halogens.

FragMech cluster_0 Standard Pathway cluster_1 Halogen Specific Precursor Protonated Precursor [M+H]+ Backbone Backbone Cleavage (b/y ions) Precursor->Backbone Collision Energy LossHX Neutral Loss of HX (HCl, HBr) Precursor->LossHX E2 Elimination (Common for Cl, Br) LossRadical Radical Loss (X•) (•I, •Br) Precursor->LossRadical Homolytic Fission (Weak Bonds: I, Br) Immonium Immonium Ion Formation (Internal Cleavage) Backbone->Immonium Secondary Frag StableIon StableIon LossHX->StableIon Even-electron Ion RadicalCation RadicalCation LossRadical->RadicalCation Radical Cation [M+H-X]•+

Caption: Mechanistic divergence in halogenated peptide fragmentation. Note the radical cation formation for Iodine and Bromine.

References

  • Gaut, J. P., et al. (2001). Artifact-free quantification of free 3-chlorotyrosine, 3-bromotyrosine, and 3-nitrotyrosine in human plasma by electron capture-negative chemical ionization gas chromatography mass spectrometry and liquid chromatography-electrospray ionization tandem mass spectrometry. Biological Mass Spectrometry.

  • Domon, B., & Aebersold, R. (2006). Mass spectrometry-based proteomics. Science.
  • NIST Chemistry WebBook . 3,5-Diiodo-L-tyrosine.

  • Matrix Science . Peptide Fragmentation and Immonium Ions.

  • Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways... evidence for fluorine migration. Rapid Communications in Mass Spectrometry.

Comparing proteolytic stability of alpha vs beta-amino acid peptides

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptide Therapeutics: A Comparative Guide to the Proteolytic Stability of α- vs. β-Amino Acid Peptides

Introduction

Peptide therapeutics offer unparalleled target specificity, low toxicity, and the ability to disrupt complex protein-protein interactions. However, their translation into the clinic is frequently bottlenecked by poor pharmacokinetic properties—specifically, their rapid degradation by endogenous proteases in blood plasma and tissues. To overcome this, backbone engineering via the incorporation of β-amino acids has emerged as a highly effective strategy.

As an Application Scientist, navigating the structural nuances and analytical validation of these modifications is critical. This guide provides an in-depth comparison of the proteolytic stability of native α-peptides versus engineered β-peptides, exploring the mechanistic causality of their resistance and detailing a self-validating experimental protocol for quantifying these differences.

Mechanistic Causality: Why β-Peptides Resist Proteolysis

The susceptibility of natural α-peptides to proteolysis stems from their evolutionary optimization as substrates for enzymes like trypsin, chymotrypsin, and serum aminopeptidases. These proteases possess active sites that are geometrically calibrated to recognize the standard α-amino acid backbone spacing (N-Cα-C=O).

β-amino acids disrupt this recognition by introducing an extra methylene unit (-CH₂-) between the amino and carboxyl groups, creating a (N-Cβ-Cα-C=O) backbone. This seemingly minor structural perturbation profoundly alters the peptide's dihedral angles and hydrogen-bonding network. When a β-peptide enters a protease active site, the extended backbone causes a severe steric clash and geometric mismatch, preventing the scissile amide bond from aligning with the enzyme's catalytic triad. Consequently, the protease cannot execute the hydrolysis mechanism, rendering the β-peptide highly resistant to degradation. This structural mimicry combined with enzymatic evasion is a cornerstone of modern foldamer design, allowing peptides to retain biological activity while bypassing clearance mechanisms[1].

Mechanistic_Comparison cluster_alpha α-Peptide Pathway cluster_beta β-Peptide Pathway A1 Natural α-Peptide (Standard Backbone) A2 Protease Active Site (Geometric Match) A1->A2 A3 Rapid Proteolytic Cleavage (Short Half-Life) A2->A3 B1 Engineered β-Peptide (Extra Methylene Group) B2 Protease Active Site (Steric Clash) B1->B2 B3 Proteolytic Resistance (Extended Half-Life) B2->B3

Mechanistic basis of proteolytic resistance in beta-peptides vs. alpha-peptides.

Empirical Data: Comparative Stability Profiling

The theoretical resistance of β-peptides translates to dramatic improvements in in vitro and in vivo stability. While natural α-peptides are often cleared within minutes, the strategic substitution of key residues with β-amino acids (creating α/β-chimeras) or the complete replacement of the backbone (pure β-peptides) exponentially increases the half-life.

Table 1: Comparative Proteolytic Stability in Human Serum

Peptide ClassBackbone ArchitectureAverage Serum Half-Life (t₁/₂)Protease Susceptibility
Natural α-Peptide 100% α-amino acids< 1 hourHigh (Rapid cleavage)
α/β-Peptide Chimera Alternating α/β residues8 – 12 hoursModerate to Low
Pure β-Peptide 100% β-amino acids> 36 hoursNegligible

Note: Data synthesized from comparative studies on macrocyclic and target-binding peptides, demonstrating that even partial β-amino acid incorporation can yield up to a 10-fold increase in proteolytic stability without sacrificing target affinity[2].

Self-Validating Experimental Protocol: Plasma Stability Assay

Generating trustworthy stability data requires an assay that meticulously accounts for matrix effects and extraction losses. A common methodological flaw in peptide stability assays is the use of strong acids (e.g., Trichloroacetic acid or Trifluoroacetic acid) to precipitate plasma proteins. Strong acids frequently co-precipitate the target peptide, leading to artificially low recovery rates and skewed half-life calculations[3].

To ensure scientific integrity, the following protocol employs organic solvent precipitation and an isotopically labeled Internal Standard (IS). The IS is spiked into the quenching buffer, creating a self-validating system: any volumetric loss or incomplete extraction affects the target peptide and the IS equally, allowing the LC-MS/MS ratio to remain an accurate reflection of true biological degradation[4].

Experimental_Workflow S1 1. Incubation (Plasma, 37°C) S2 2. Quench & Spike IS (ACN/EtOH 1:1) S1->S2 S3 3. Centrifugation (Protein Pellet) S2->S3 S4 4. LC-MS/MS (Quantification) S3->S4 S5 5. Kinetic Analysis (t1/2 Calculation) S4->S5

Self-validating experimental workflow for evaluating peptide stability in human plasma.

Step-by-Step Methodology:
  • Matrix Preparation: Thaw human blood plasma on ice, centrifuge at 10,000 × g for 5 minutes to remove pre-existing aggregates, and pre-warm the supernatant to 37°C.

  • Incubation: Spike the target peptide (α- or β-variant) into the plasma to achieve a final concentration of 5 μM. Incubate continuously at 37°C under gentle agitation.

  • Aliquot & Quench (The Critical Step): At predefined time points (e.g., 0, 1, 2, 4, 8, 24, and 36 hours), extract a 50 μL aliquot. Immediately transfer it into 100 μL of ice-cold quenching solvent (Acetonitrile/Ethanol 1:1 v/v) pre-spiked with a known concentration of the isotopically labeled IS.

    • Causality: The organic solvent instantly denatures plasma proteases, freezing the degradation kinetics at that exact second. The simultaneous introduction of the IS normalizes all subsequent sample handling variables.

  • Precipitation: Incubate the quenched mixtures at -20°C for 2 hours. This ensures the complete precipitation of high-molecular-weight plasma proteins without trapping the low-molecular-weight peptides.

  • Centrifugation: Centrifuge the samples at 12,000 × g for 15 minutes at 4°C. Carefully transfer the peptide-rich supernatant to LC-MS vials.

  • LC-MS/MS Quantification: Analyze the samples using Reversed-Phase HPLC coupled to a triple quadrupole mass spectrometer. Calculate the remaining peptide percentage by plotting the Area Under the Curve (AUC) ratio of the Target Peptide to the Internal Standard over time.

Conclusion

The transition from α-amino acids to β-amino acids represents a paradigm shift in peptide drug development. By understanding the geometric requirements of endogenous proteases, researchers can rationally design β-peptides that bypass proteolytic clearance while maintaining target affinity. When coupled with rigorous, self-validating analytical protocols, this engineering strategy significantly accelerates the pipeline for robust, long-lasting peptide therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Public
  • In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR Source: ACS Public
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: ACS Pharmacology & Transl

Sources

Crystal Structure Analysis of 3-amino-3-(2-bromo-5-chlorophenyl)propanoic Acid: A Comparative Guide to SCXRD, MicroED, and PXRD

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the precise three-dimensional structure and absolute stereochemistry of chiral pharmaceutical intermediates is a critical bottleneck in drug development. 3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid , a highly functionalized halogenated


-amino acid, presents unique crystallographic challenges due to its zwitterionic nature and bulky aromatic substituents.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) for the structural elucidation of this compound. By analyzing the causality between the molecule's chemical properties and its diffraction behavior, we provide self-validating experimental workflows to help researchers select the optimal analytical pathway.

Chemical Causality: The Analytical Challenge

To understand why specific crystallographic methods succeed or fail, we must first analyze the intrinsic chemical properties of 3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid:

  • Zwitterionic Packing & The Crystallization Bottleneck: The presence of both a carboxylic acid and a primary amine on the propanoic acid backbone dictates that the molecule exists as a zwitterion (

    
    , 
    
    
    
    ) in the solid state. This results in high lattice energies and rigid intermolecular hydrogen-bond networks. Consequently, the compound tends to rapidly precipitate out of solution as an insoluble microcrystalline powder, making the growth of large single crystals (
    
    
    ) for SCXRD exceptionally difficult.
  • The Heavy Halogen Advantage: The 2-bromo-5-chlorophenyl ring is an analytical asset. Bromine (

    
    ) and Chlorine (
    
    
    
    ) are heavy atoms. In X-ray diffraction, Bromine provides a massive anomalous scattering signal, making stereochemical assignment trivial [1]. In electron diffraction, these heavy halogens create deep electrostatic potential wells that strongly influence dynamical scattering pathways, enabling absolute structure determination even from nanoscale powders [2].

Methodology Comparison: SCXRD vs. MicroED vs. PXRD

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD relies on the diffraction of X-rays by the electron clouds of atoms. For 3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid, SCXRD is the most definitive method if a suitable crystal can be grown.

  • The Causality of Absolute Configuration: The bromine atom acts as a strong anomalous scatterer when exposed to Cu K

    
     or Mo K
    
    
    
    radiation. This significant anomalous dispersion (
    
    
    ) breaks Friedel's law, creating measurable differences in the intensities of Bijvoet pairs. This allows for an unambiguous assignment of the absolute configuration at the C3 chiral center, yielding a Flack parameter approaching
    
    
    [1].
Microcrystal Electron Diffraction (MicroED): The Nanoscale Innovator

MicroED utilizes a high-energy electron beam in a cryo-transmission electron microscope (cryo-TEM). Electrons interact with the electrostatic potential of the atoms—a much stronger interaction than X-rays with electron clouds [2].

  • Bypassing the Bottleneck: Because zwitterionic

    
    -amino acids often yield microcrystalline powders, MicroED is a revolutionary alternative. It can collect atomic-resolution data from crystals as small as 100 nm [5].
    
  • Dynamical Refinement: While traditional kinematical refinement of MicroED data struggles with absolute stereochemistry, dynamical refinement—which mathematically accounts for multiple electron scattering events within the crystal lattice—can confidently assign the absolute configuration of the chiral

    
    -carbon by leveraging the strong electrostatic potentials of the Br and Cl atoms [3].
    
Powder X-ray Diffraction (PXRD) with Rietveld Refinement: The Bulk Validator

PXRD analyzes the diffraction pattern of a bulk polycrystalline sample.

  • Utility: While not ideal for de novo structural elucidation of complex chiral molecules without advanced Crystal Structure Prediction (CSP) algorithms [4], PXRD is essential for confirming that the single nanocrystal analyzed via MicroED is representative of the bulk synthesized material, ensuring phase purity and identifying polymorphs.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of each technique when applied to halogenated


-amino acids:
ParameterSCXRDMicroEDPXRD + CSP
Optimal Sample Size

(Single Crystal)

(Nanocrystal)

Bulk Powder
Resolution Limit

Å

Å

Å (Model dependent)
Absolute Configuration Yes (Anomalous Dispersion)Yes (Dynamical Refinement)No (Requires prior knowledge)
Data Collection Time

hours

hour

hours
Radiation Damage Risk Low to ModerateHigh (Mitigated by Cryo-TEM)Low
Primary Utility Gold standard 3D structureRapid structure from powdersPhase purity & polymorph ID

Visualizing the Analytical Logic

StructuralElucidation Start 3-amino-3-(2-bromo-5-chlorophenyl) propanoic acid (Powder) Assess Evaluate Crystal Dimensions Start->Assess SCXRD > 50 μm Crystals SCXRD Analysis Assess->SCXRD Large Crystals MicroED 100 - 500 nm Crystals MicroED Analysis Assess->MicroED Nanocrystals PXRD Bulk Polycrystalline PXRD Analysis Assess->PXRD Bulk Powder Anomalous Anomalous Dispersion (Br/Cl Scattering) SCXRD->Anomalous Dynamical Dynamical Refinement (Multiple Scattering) MicroED->Dynamical Rietveld Rietveld Refinement & Phase Matching PXRD->Rietveld AbsConfig Absolute Stereochemistry Confirmed Anomalous->AbsConfig Dynamical->AbsConfig PhasePurity Bulk Phase Purity Confirmed Rietveld->PhasePurity

Caption: Workflow for selecting the optimal crystallographic technique based on sample dimensions.

HalogenScattering Halogens Heavy Halogens (Br, Cl) Xray X-ray Interaction (Electron Cloud) Halogens->Xray Electron Electron Interaction (Electrostatic Potential) Halogens->Electron Anomalous Strong Anomalous Signal (Δf'') Xray->Anomalous Kinematical High Scattering Cross-Section Electron->Kinematical Flack Accurate Flack Parameter (SCXRD) Anomalous->Flack DynRefine Robust Dynamical Refinement (MicroED) Kinematical->DynRefine

Caption: Mechanistic impact of bromine and chlorine atoms on X-ray and electron diffraction outcomes.

Self-Validating Experimental Protocols

Protocol A: SCXRD Workflow (For Crystals )
  • Solvent Screening & Crystallization: To overcome rapid zwitterionic precipitation, prepare a 15 mg/mL solution in a high-dielectric solvent (e.g., Methanol). Utilize vapor diffusion against a non-polar antisolvent (e.g., diethyl ether) at 4°C to suppress nucleation rates and promote slow crystal growth.

  • Crystal Harvesting & Mounting: Under a polarized light microscope, identify a single, un-twinned crystal displaying uniform extinction. Coat the crystal in a cryoprotectant (Paratone-N oil) and mount it onto a 100

    
     polyimide loop.
    
  • Data Collection: Transfer the loop to a diffractometer equipped with a Cu K

    
     (
    
    
    
    Å) microfocus X-ray source. Flash-cool the sample to 100 K using an open-flow nitrogen cryostat to minimize atomic thermal displacement parameters (
    
    
    ). Collect full sphere data using
    
    
    and
    
    
    scans.
  • Integration & Refinement: Integrate the raw diffraction frames using APEX/SAINT. Apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Stereochemical Validation: Calculate the Flack parameter. A value near

    
     confirms the absolute configuration of the C3 chiral center, validated by the strong anomalous scattering of the bromine atom [1].
    
Protocol B: MicroED Workflow (For Nanocrystalline Powders)
  • Sample Preparation: Isolate the microcrystalline precipitate. Grind

    
     mg of the dry powder gently between two glass slides to break up larger aggregates without destroying the crystal lattice.
    
  • Grid Preparation: Apply the dry powder directly onto a glow-discharged holey carbon copper grid (e.g., Quantifoil R 2/2). Tap the grid to remove excess bulk material, leaving only electrostatically adhered nanocrystals.

  • Cryo-TEM Loading & Screening: Load the grid into a cryo-TEM (e.g., Thermo Fisher Titan Krios) operating at 300 kV (

    
     Å). Maintain the sample at liquid nitrogen temperatures. Screen for isolated, un-twinned nanocrystals (100–500 nm thick) in low-dose imaging mode[5].
    
  • Data Collection: Switch to diffraction mode. Isolate the beam on a single nanocrystal using a selected area aperture. Collect continuous rotation electron diffraction data (

    
    ) over a 
    
    
    
    wedge using a fast-pixel detector to outrun severe radiation damage.
  • Data Processing & Dynamical Refinement: Convert the diffraction frames and index/integrate the data using DIALS. Perform initial kinematical refinement. To determine the absolute configuration, apply dynamical scattering refinement algorithms (e.g., using Jana2020), which account for multiple electron scattering events within the lattice, allowing for the definitive differentiation of enantiomers [2, 3].

References

  • High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques Excillum
  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED N
  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation N
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination N
  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Frontiers / ResearchG

Validating Chiral Purity of 3-Amino-3-Arylpropanoic Acid Intermediates: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-3-arylpropanoic acids (often referred to as


-amino acids) are indispensable chiral building blocks in modern pharmaceutical development 1[1]. A prominent example is (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin 2[2]. Because the pharmacological efficacy and safety of these therapeutics are strictly dependent on their stereochemistry, determining the enantiomeric excess (

) of these intermediates with high precision is a non-negotiable regulatory requirement 3[3].

This guide objectively compares the three primary analytical modalities used to validate the chiral purity of these intermediates, providing mechanistic causality and self-validating protocols for each.

Workflow A Synthesis of Racemic or Enriched 3-Amino-3-Arylpropanoic Acid B Method Selection Matrix A->B C Chiral HPLC / SFC (Immobilized CSPs) B->C High-Throughput QC D Capillary Electrophoresis (Cyclodextrin Selectors) B->D Low Volume / Green E NMR Spectroscopy (Mosher's Derivatization) B->E Orthogonal Validation F Chromatographic Resolution (Rs > 1.5) C->F G Electrophoretic Mobility Shift (Δμ) D->G H Diastereomeric Chemical Shift (Δδ in 19F/1H NMR) E->H I Enantiomeric Excess (ee) Calculation & Batch Release F->I G->I H->I

Analytical Workflow for Validating Chiral Purity of β-Amino Acid Intermediates

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Mechanistic Causality: Chiral HPLC is the industry standard for determining the chiral purity of sitagliptin intermediates 1[1]. Separation relies on immobilized polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate). The primary amine and carboxylic acid groups of the


-amino acid engage in stereoselective hydrogen bonding with the carbamate linkages of the CSP, while the aryl ring participates in 

interactions. The spatial arrangement of these interaction points creates a chiral recognition pocket that differentially retains the (R) and (S) enantiomers.

Self-Validating Protocol:

  • System Suitability Testing (SST): Inject a 1.0 mg/mL solution of the racemic 3-amino-3-arylpropanoic acid standard. The system is validated only if the resolution factor (

    
    ) between the two enantiomer peaks is 
    
    
    
    and the tailing factor is
    
    
    .
  • Sample Preparation: Dissolve the enriched intermediate in the mobile phase (e.g., Hexane/Ethanol/Diethylamine 80:20:0.1 v/v/v) to a concentration of 1.0 mg/mL. Causality note: The addition of 0.1% diethylamine (DEA) suppresses non-specific secondary interactions between the free amine and residual silanols on the column, preventing peak broadening.

  • Chromatographic Run: Execute the run at a constant temperature (e.g., 25°C) using a flow rate of 1.0 mL/min with UV detection at 210 nm.

  • Validation Check: Run a blank mobile phase injection immediately after the sample to rule out carryover, ensuring the calculated

    
     is an artifact-free representation of the batch.
    

Method 2: Capillary Electrophoresis (CE) with Chiral Selectors

Mechanistic Causality: CE provides a highly efficient, low-solvent alternative to HPLC 4[4]. Because enantiomers possess identical charge-to-mass ratios, they cannot be separated by standard electrophoresis. To induce separation, a chiral selector—typically a derivatized cyclodextrin (CD) like sulfated


-cyclodextrin—is added to the background electrolyte (BGE) 4[4]. The 

-amino acid enantiomers partition into the hydrophobic cavity of the CD at different rates, forming transient diastereomeric inclusion complexes. This differential binding alters their apparent electrophoretic mobilities, resulting in distinct migration times.

Self-Validating Protocol:

  • Capillary Conditioning: Flush a fused-silica capillary (50

    
    m ID x 40 cm) sequentially with 1.0 M NaOH, water, and the BGE (e.g., 20 mM phosphate buffer, pH 6.0, containing 5 mM sulfated 
    
    
    
    -CD) 4[4].
  • BGE Optimization: Run a blank BGE injection to establish baseline stability. Causality note: The pH is strictly maintained at 6.0 to ensure the

    
    -amino acid exists as a zwitterion, maximizing its interaction with the negatively charged sulfated CD.
    
  • Injection & Separation: Inject the sample hydrodynamically (50 mbar for 5 s). Apply a voltage of 25 kV and monitor absorbance at 200 nm.

  • Validation Check: Spike the sample with a known concentration of the racemate. A proportional increase in both peak areas confirms the absence of matrix-induced migration shifts.

Method 3: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

Mechanistic Causality: Nuclear Magnetic Resonance (NMR) cannot inherently differentiate enantiomers in an achiral solvent. However, reacting the primary amine of the


-amino acid with a chiral derivatizing agent such as (R)-Mosher's acid chloride (MTPA-Cl) yields stable diastereomeric amides 2[2]. The anisotropic shielding generated by the phenyl ring of the Mosher's moiety differentially affects the chemical shifts (

) of the adjacent protons or fluorine atoms in the (R,R) versus (R,S) diastereomers. For heavily fluorinated intermediates like those used in sitagliptin,

F NMR is exceptionally powerful due to its broad chemical shift range and lack of background interference 2[2].

Self-Validating Protocol:

  • Derivatization: Dissolve 10 mg of the

    
    -amino acid in 0.5 mL of anhydrous deuterated chloroform (
    
    
    
    ). Add 2 equivalents of pyridine and 1.5 equivalents of (R)-MTPA-Cl. Stir at room temperature for 2 hours.
  • Reaction Quench & Wash: Quench with

    
     and extract the organic layer to remove unreacted MTPA-Cl and pyridine salts.
    
  • NMR Acquisition: Acquire a

    
    F NMR spectrum (e.g., at 376 MHz) or a 
    
    
    
    H NMR spectrum (e.g., at 400 MHz) 2[2]. Causality note: Ensure a long relaxation delay (
    
    
    seconds) to allow for complete magnetization recovery, which is critical for accurate quantitative integration.
  • Integration & Validation: Integrate the distinct diastereomeric signals (e.g., the

    
     group of the MTPA moiety). The ratio of the integrals directly correlates to the enantiomeric ratio. Validate by performing the identical derivatization on a racemic standard to confirm a perfect 1:1 integration ratio.
    

Comparative Data Presentation

The table below summarizes the quantitative performance metrics of the three methodologies when applied to


-amino acid intermediates:
ParameterChiral HPLC / SFCCapillary Electrophoresis (CE)Chiral NMR (with CDA)
Primary Mechanism Transient diastereomeric interactions with CSPDifferential inclusion complexation with chiral BGECovalent formation of stable diastereomers
Typical Resolution (

)
1.5 – 3.01.2 – 2.5N/A (Baseline separated chemical shifts)
Limit of Detection (LOD) ~0.05%~0.1% - 0.5%~1.0% - 2.0%
Analysis Time 10 – 30 minutes5 – 15 minutes2 hours (prep) + 10 mins (scan)
Sample Volume Required Medium (~1 mg)Very Low (~1

g)
High (~10 mg)
Best Use Case High-throughput QC and batch releaseGreen chemistry, low-volume screeningAbsolute configuration, orthogonal validation

Conclusion

Selecting the appropriate analytical modality for validating the chiral purity of 3-amino-3-arylpropanoic acids depends heavily on the development phase. Chiral HPLC remains the gold standard for routine QC batch release due to its unmatched sensitivity and reproducibility 1[1]. Capillary electrophoresis offers a rapid, environmentally friendly alternative for early-stage screening 4[4], while NMR with chiral derivatization serves as a robust orthogonal technique for structural elucidation and absolute configuration confirmation 2[2]. By embedding self-validating steps—such as racemic standard bracketing and system suitability criteria—within these protocols, analytical scientists can ensure the uncompromised safety and efficacy of the final pharmaceutical product.

References

1.1 - Google Patents 2.2 - Google Patents 3.3 - Googleapis 4.4 - ResearchGate

Sources

Pharmacokinetic properties of peptides containing 2-bromo-5-chlorophenyl residues

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Properties of Peptides Containing 2-Bromo-5-Chlorophenyl Residues

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Halogenation Pattern

In the landscape of peptide therapeutics, the transition from parenteral to oral delivery is often obstructed by two barriers: rapid proteolytic cleavage and poor membrane permeability.[1][2] This guide analyzes a specific, high-value structural modification—the incorporation of 2-bromo-5-chlorophenyl residues (typically as the non-canonical amino acid 2-bromo-5-chloro-phenylalanine ).

Unlike standard halogenation (e.g., 4-fluoro-phenylalanine) which primarily modulates electronic properties, the 2-bromo-5-chloro substitution pattern offers a unique "Goldilocks" zone of lipophilicity and steric shielding. This guide compares its performance against native and mono-halogenated alternatives, evidencing its role in achieving oral bioavailability and metabolic stability in lead compounds like AZD4831 (MPO inhibitor) and Cyclin A/B inhibitors.

Mechanistic Insight: Why This Residue Works

The 2-bromo-5-chlorophenyl moiety functions through three synergistic mechanisms that directly alter pharmacokinetic (PK) outcomes:

  • Metabolic "Stealth" (CYP & Protease Blockade):

    • CYP450 Resistance: The 2- and 5-positions on the phenyl ring are common sites for metabolic oxidation (hydroxylation). Blocking these with heavy halogens (Br, Cl) prevents arene oxide formation and direct hydroxylation.

    • Proteolytic Shielding: Chymotrypsin and similar proteases recognize aromatic side chains. The steric bulk of the ortho-bromo group distorts the fit within the protease S1 pocket, significantly reducing cleavage rates compared to native Phenylalanine (Phe).

  • Lipophilicity & Permeability (LogP Modulation):

    • The addition of Bromine and Chlorine significantly increases the partition coefficient (LogP). This hydrophobicity drives passive diffusion across the intestinal epithelium, a critical factor for oral absorption.

    • Data Point: In MPO inhibitors, this residue contributed to high intrinsic Caco-2 cell permeability (

      
       cm/s).
      
  • Halogen Bonding & Potency:

    • The halogen atoms can participate in "halogen bonding" (X-bond) with backbone carbonyls or side-chain residues in the target protein, often increasing potency (residence time) alongside PK improvements.

Visualizing the PK Optimization Logic

PK_Optimization Substrate Native Peptide (Phe Residue) Mod Modification: 2-Br-5-Cl-Phe Substrate->Mod Mech1 Steric Shielding (Ortho-Br) Mod->Mech1 Mech2 Lipophilicity Boost (+LogP) Mod->Mech2 Outcome1 Protease Resistance Mech1->Outcome1 Outcome2 Increased Permeability Mech2->Outcome2 Final Oral Bioavailability (High AUC) Outcome1->Final Outcome2->Final

Caption: Logical pathway from 2-bromo-5-chlorophenyl incorporation to enhanced oral bioavailability.

Comparative Performance Analysis

The following table contrasts the 2-bromo-5-chlorophenyl residue against standard alternatives in the context of peptide-mimetic optimization (data synthesized from AZD4831 and Cyclin A/B inhibitor studies).

FeatureL-Phenylalanine (Phe) 4-Fluoro-Phe 2-Bromo-5-Chloro-Phe Impact Analysis
Metabolic Stability Low (Rapid Hydroxylation)Moderate (Para-block only)High Dual halogenation blocks multiple metabolic soft spots (CYP/Protease).
Lipophilicity (LogP) BaselineSlight IncreaseSignificant Increase Critical for passive membrane diffusion (Oral uptake).
Steric Bulk LowLowHigh Ortho-Br disrupts protease recognition; prevents rapid degradation.
Oral Bioavailability < 1%< 5%> 50% (Rat/Dog) Validated in AZD4831 (MPO inhibitor) and Cyclin inhibitors.
Target Selectivity BaselineVariableEnhanced Unique shape often improves selectivity (e.g., >450x MPO vs TPO).

Experimental Protocols for Validation

To rigorously evaluate peptides containing this residue, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic shield effect of the 2-bromo-5-chloro substitution.

  • Preparation: Prepare 10 mM stock solutions of the modified peptide and the native Phe-analog in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess non-CYP degradation.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min. Quench immediately in 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the slope (
    
    
    
    ):
    
    
Protocol B: Caco-2 Permeability Assay (Apical to Basolateral)

Objective: Confirm the lipophilicity-driven permeability enhancement.

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters (0.4 µm pore size) and culture for 21 days to form a monolayer.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300

    
    .
    
  • Dosing: Add the peptide (10 µM in HBSS buffer, pH 7.4) to the Apical chamber (A). Add fresh HBSS to the Basolateral chamber (B).

  • Transport: Incubate at 37°C for 2 hours.

  • Quantification: Sample from both A and B chambers. Analyze via LC-MS/MS.

  • Endpoint: Calculate Apparent Permeability (

    
    ):
    
    
    
    
    Target: A
    
    
    cm/s indicates potential for oral absorption.

Case Study: AZD4831 & Cyclin Inhibitors

The most authoritative evidence for this residue's efficacy comes from the development of AZD4831 , a myeloperoxidase (MPO) inhibitor, and related peptide-mimetics.

  • Challenge: Developing an oral inhibitor that survives first-pass metabolism and avoids off-target toxicity (Thyroid Peroxidase - TPO).

  • Solution: Incorporation of the (2-bromo-5-chlorophenyl) moiety.[3][4][5][6][7][8][9][10][11]

  • Results:

    • Potency: IC50 = 1.5 nM (MPO).[4][11][12][13]

    • Selectivity: >450-fold selectivity over TPO.[4][11][13]

    • PK Profile: The residue conferred high metabolic stability in hepatocytes and high oral bioavailability in preclinical species, allowing for once-daily dosing.

Workflow: From Synthesis to Lead Candidate

Workflow Step1 Synthesis: Coupling of (S)-3-(2-bromo-5-chlorophenyl)-2-amino acid Step2 In Vitro Screening: MPO Potency & Selectivity (vs TPO) Step1->Step2 Step3 Stability Check: Microsomal Clearance (Human/Rat) Step2->Step3 Step4 In Vivo PK: Rat Oral Dosing (Bioavailability %) Step3->Step4

Caption: Development workflow utilizing the 2-bromo-5-chlorophenyl residue for lead optimization.

References

  • Inghardt, T. et al. (2022).[11][14] "Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction."[4][11][13][14] Journal of Medicinal Chemistry.

  • Andrews, M. J. et al. (2014). "Orally Bioavailable Cyclin A/B RxL Inhibitors." Figshare / AstraZeneca Open Innovation.

  • BenchChem Technical Guide. (2025). "Navigating Biocompatibility: A Comparative Guide to Halogenated Phenylalanine Analogs." BenchChem.

  • Deng, S. et al. (2022). "Identification of Monosaccharide Derivatives as Potent, Selective, and Orally Bioavailable Inhibitors of Human and Mouse Galectin-3." Journal of Medicinal Chemistry.

Sources

Advanced IR Spectroscopy Guide: Beta-Amino Acid Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical reference for identifying and characterizing


-amino acid functional groups using Infrared (IR) Spectroscopy.
Scope:  This guide distinguishes 

-amino acids (3-aminopropanoic acid derivatives) from their

-counterparts, analyzes the critical Zwitterionic vs. Neutral spectral signatures, and addresses the specific vibrational modes relevant to

-peptide foldamers in drug development. Core Insight: The insertion of an additional methylene group (

) in the backbone does not merely "shift" peaks; it alters the inductive coupling between the amino and carboxyl termini, modifying the dipole moment and hydrogen-bonding potential, which manifests as distinct splitting patterns in the fingerprint region (

) and specific shifts in the Amide I/II regions of peptidomimetics.

Comparative Analysis: - vs. -Amino Acids[1][2]

The primary challenge in IR analysis of amino acids is distinguishing the backbone architecture (


 vs. 

) amidst the dominant Zwitterionic bands.
The Zwitterionic "Mask"

In the solid state and neutral aqueous solution, both


- and 

-amino acids exist predominantly as zwitterions (

). This ionic state obliterates the standard "Amine" (

) and "Carboxylic Acid" (

) bands, replacing them with carboxylate and ammonium signals.
Characteristic Frequency Table

The following table contrasts the vibrational modes of a standard


-amino acid (e.g., L-Alanine) with a 

-amino acid (e.g.,

-Alanine).
Functional GroupVibrational Mode

-Amino Acid (

)

-Amino Acid (

)
Mechanistic Note
Ammonium (

)
Stretching (

)

(Broad, multiple bands)

(Broad)
Overlaps heavily with C-H stretches. Fermi resonance often creates "overtone" sub-bands.
Asym. Bending (

)


Often appears as a shoulder on the strong carboxylate band.
Sym. Bending (

)


The "Amino Acid II" band equivalent in free zwitterions.
Carboxylate (

)
Asym. Stretch (

)

(Very Strong)

The dominant feature.

-amino acids often show a slight redshift due to reduced inductive pull from the further

atom.
Sym. Stretch (

)


Critical for confirming the zwitterionic state.
Methylene (

)
Scissoring/Wagging


&

Key Differentiator:

-amino acids have an extra

. Look for increased complexity/intensity in the wagging region.
Backbone/Skeleton C-C / C-N Stretch



-Alanine shows a specific sharp marker band near

.
Peptide Bond (Foldamers)Amide I (C=O)

(

-helix)

Dependent on helix type (14-helix vs 12-helix).

-peptides often show distinct H-bond shifts.
The "Beta-Shift" Phenomenon

In drug development,


-peptides are prized for their stability. Their IR spectra differ from 

-peptides in the Amide I and II regions :
  • 14-Helix (Stable): Strong H-bonding often shifts Amide I to

    
    .
    
  • 12-Helix: Amide I often appears higher, near

    
    .
    
  • Anticorrelation: Unlike

    
    -helices, where Amide I and II shifts are tightly coupled, the extra carbon in the 
    
    
    
    -backbone decouples these modes slightly, leading to broader or split Amide II bands (
    
    
    ).

Mechanistic Insights: Hydrogen Bonding & Lattice Effects

The exact position of IR peaks in solid-state samples is dictated by the crystal lattice energy and hydrogen bonding network.

Diagram: Spectral Assignment Workflow

The following logic flow ensures accurate assignment of


-amino acid spectra, distinguishing them from contaminants or non-zwitterionic forms.

IR_Workflow Start Start: Acquire Spectrum Check1700 Check 1700-1750 cm⁻¹ Region Start->Check1700 AcidForm Peak Present: COOH (Neutral/Acidic Form) Sample is PROTONATED Check1700->AcidForm Strong C=O Band Zwitterion No Peak: COO⁻ (Zwitterionic Form) Proceed to Fingerprint Check1700->Zwitterion Absent CheckFingerprint Analyze 800-1100 cm⁻¹ Zwitterion->CheckFingerprint BetaMarker Sharp Band ~877 cm⁻¹? Extra CH₂ Wagging ~1300-1350? CheckFingerprint->BetaMarker ConfirmBeta Confirmed: β-Amino Acid (Zwitterionic Solid) BetaMarker->ConfirmBeta Yes ConfirmAlpha Likely α-Amino Acid (Check Reference Standards) BetaMarker->ConfirmAlpha No

Caption: Logical workflow for distinguishing


-amino acid zwitterions from protonated forms and 

-analogs.

Experimental Methodologies

To ensure Trustworthiness and reproducibility, the following protocols utilize a "Self-Validating" approach.

Sample Preparation: KBr vs. ATR

Recommendation: Use ATR (Attenuated Total Reflectance) for rapid screening of powders. Use KBr Pellets only when high-resolution transmission data is required for weak overtone bands.

Protocol A: ATR (Diamond Crystal) - Preferred for Routine Analysis
  • Background: Clean crystal with isopropanol. Collect background (air) spectrum (32 scans, 4 cm

    
     res).
    
  • Deposition: Place ~5 mg of dry

    
    -amino acid powder on the crystal.
    
  • Pressure: Apply high pressure using the anvil. Note: Zwitterionic crystals are hard; ensure good contact.

  • Validation Check:

    • Look at

      
       (
      
      
      
      ). If positive/negative peaks exist, purge is unstable.
    • Look at

      
      . A broad, rounded hump indicates wet sample . Dry sample in vacuum oven at 60°C for 2 hours and re-run. The 
      
      
      
      stretch should be jagged/structured, not a smooth water blob.
Protocol B: KBr Pellet - For Publication Quality
  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar under an IR lamp to prevent moisture uptake.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum.

  • Validation Check:

    • If the pellet is cloudy, light scattering will slope the baseline (high absorbance at 4000 cm

      
      ). Discard.
      
    • Check for "Christiansen Effect" (distorted peak shapes). If present, grind finer.

Critical "Watch-Outs"
  • Hygroscopicity:

    
    -amino acids are often hygroscopic. Water adsorption adds a band at 
    
    
    
    (
    
    
    bend) which overlaps perfectly with the
    
    
    asymmetric bend. Always dry samples.
  • pH Sensitivity: If analyzing in solution (e.g.,

    
    ), the spectrum will shift entirely based on pD.
    
    • pD < 3: C=O stretch appears (~1730 cm

      
      ).
      
    • pD > 10:

      
       stretch remains, but 
      
      
      
      bands disappear.

References

  • Rozenberg, M., & Shoham, G. (1998). FTIR spectra of solid poly-l-lysine in the stretching NH range. Biophysical Chemistry, 70(1), 79-89. Link

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link

  • Deng, H., et al. (2015). Understanding the Amide-II Vibrations in β-Peptides. The Journal of Physical Chemistry B, 119(49), 15173–15183. Link

  • Rossetti, G., et al. (2013). Stability toward High Energy Radiation of Non-Proteinogenic Amino Acids: Implications for the Origins of Life. Origins of Life and Evolution of Biospheres, 43, 221–231. Link

  • NIST Chemistry WebBook. (n.d.). Beta-Alanine Infrared Spectrum. National Institute of Standards and Technology. Link

Bioavailability assessment of halogenated beta-amino acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Bioavailability Assessment of Halogenated Beta-Amino Acid Derivatives

Executive Summary: The Strategic Advantage of Halogenation

In the development of peptidomimetics, halogenated beta-amino acids represent a critical intersection of structural stability and pharmacokinetic optimization. While natural


-amino acids suffer from rapid proteolytic degradation and poor membrane permeability, 

-amino acids offer a backbone alteration that evades standard proteases. However, the introduction of halogen atoms—specifically fluorine and chlorine—into the

-scaffold elevates these molecules from simple stable building blocks to bioavailable pharmacophores .

This guide objectively compares halogenated


-amino acid derivatives against their non-halogenated and 

-amino acid counterparts. It details the physicochemical shifts driven by halogenation (lipophilicity, pKa modulation) and provides a validated experimental framework for assessing their bioavailability.

Comparative Analysis: Physicochemical & Pharmacokinetic Profiles

The following table synthesizes experimental data comparing a standard


-amino acid (L-Alanine), a 

-amino acid (

-Alanine), and a halogenated derivative (

-Fluoro-

-Alanine).

Table 1: Physicochemical and Bioavailability Metrics

Feature

-Amino Acid (L-Ala)

-Amino Acid (

-Ala)
Halogenated

-AA (

-Fluoro-

-Ala)
Impact of Halogenation
LogP (Lipophilicity) -2.85 (Hydrophilic)-3.05 (Hydrophilic)~ -1.5 to -2.0Increased: Fluorine increases lipophilicity, enhancing passive membrane diffusion.
pKa (Amine) 9.6910.19~ 8.5 - 9.0Decreased: EWG effect of fluorine lowers pKa, increasing the fraction of uncharged species at physiological pH.
Proteolytic

< 1 hour (Plasma)> 12 hours> 24 hours Maximized: Steric and electronic shielding prevents protease recognition.
Transport Mechanism Active (PAT/LAT)Active (GAT/TauT)Dual: Passive Diffusion + Transporter (GAT-2/PEPT1)Hybrid: Enhanced passive permeability reduces reliance on saturable transporters.
Metabolic Stability Low (Deamination)ModerateHigh Blockade: C-F bond prevents metabolic oxidation at the

-carbon.

Analytic Insight: The shift in pKa is the most overlooked factor. By lowering the basicity of the amine, halogenation ensures a higher concentration of the neutral, membrane-permeable species in the intestinal lumen (pH 6.0–7.4), directly boosting


 (Apparent Permeability).

Mechanisms of Bioavailability Enhancement

Metabolic Blockade via C-F Bond Strength

Metabolic clearance often occurs via oxidation at the


-carbon. In standard 

-amino acids, this position remains susceptible. Halogenation (specifically fluorination) at the

-position creates a metabolic blockade. The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the molecule inert to Cytochrome P450-mediated hydroxylation.
Transporter Hijacking vs. Passive Diffusion

While


-amino acids are known substrates for the GABA transporter (GAT)  and Taurine transporter (TauT) , halogenation alters this affinity.
  • PEPT1 (Intestine): Halogenated

    
    -peptides often retain affinity for PEPT1 but with lower 
    
    
    
    , suggesting they can be absorbed but may act as competitive inhibitors.
  • GAT-2 (Liver):

    
    -Fluoro-
    
    
    
    -alanine has been identified as a specific substrate for GAT-2, facilitating hepatic uptake.

Experimental Protocols for Assessment

To validate the bioavailability of a novel halogenated


-amino acid, the following self-validating workflow is recommended.
Protocol A: High-Throughput PAMPA (Passive Permeability)

Use this to screen for passive diffusion improvements caused by halogenation.

  • Preparation: Dissolve test compounds (10 mM) in DMSO. Dilute to 500

    
    M in donor buffer (pH 7.4 PBS).
    
  • Membrane: Use a hexadecane-coated PVDF filter plate (Artificial Membrane).

  • Incubation: Add 200

    
    L donor solution to the bottom plate and 200 
    
    
    
    L acceptor buffer to the top plate. Incubate at 25°C for 5 hours (humidity chamber).
  • Quantification: Analyze both donor and acceptor wells via LC-MS/MS (See Protocol C).

  • Calculation:

    
    
    Validation Check: If 
    
    
    
    cm/s, the compound relies solely on active transport.
Protocol B: Caco-2 Bidirectional Transport (Active vs. Efflux)

Use this to determine if the halogenated derivative is a P-gp substrate or PEPT1 target.

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts (0.4

    
    m pore). Culture for 21 days to form a differentiated monolayer (TEER > 300 
    
    
    
    ).
  • Transport Buffer: HBSS with 10 mM HEPES (pH 7.4).

  • Dosing:

    • Apical to Basolateral (A-B): Add compound (10

      
      M) to apical chamber.
      
    • Basolateral to Apical (B-A): Add compound (10

      
      M) to basolateral chamber.
      
  • Sampling: Collect 50

    
    L aliquots from the receiver chamber at 30, 60, 90, and 120 min.
    
  • Analysis: Calculate Efflux Ratio (ER).

    
    
    Interpretation: An ER > 2.0 indicates active efflux (likely P-gp). If halogenation reduces ER compared to the non-halogenated parent, it indicates successful evasion of efflux pumps.
    
Protocol C: LC-MS/MS Quantification (HILIC Method)

Standard C18 columns fail to retain polar


-amino acids. Use Hydrophilic Interaction Liquid Chromatography (HILIC).
  • Column: HILIC-Z or Amide column (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Detection: MRM mode (Multiple Reaction Monitoring).

    • Note: Halogenated derivatives often show unique mass shifts (+18 Da for F vs H) and distinct fragmentation patterns (loss of HF).

Visualizing the Bioavailability Pathway

The following diagram illustrates the dual-transport mechanism and metabolic blockade that gives halogenated


-amino acids their superior pharmacokinetic profile.

Bioavailability_Pathway cluster_absorption Absorption Phase Lumen Intestinal Lumen (pH 6.0-7.4) Enterocyte Enterocyte (Intestinal Cell) Blood Portal Circulation Enterocyte->Blood Basolateral Efflux Liver Hepatocyte (Liver) Blood->Liver GAT-2 Uptake Liver->Liver Metabolic Blockade (C-F Bond Stable) Drug Halogenated Beta-AA Drug->Enterocyte Passive Diffusion (High LogP) Drug->Enterocyte PEPT1 Transport (Low Affinity)

Figure 1: Bioavailability pathway showing enhanced passive diffusion and metabolic resistance of halogenated


-amino acids.

References

  • Zhang, R., et al. (1992).[1] "Pharmacokinetics and tissue distribution of 2-fluoro-beta-alanine in rats. Potential relevance to toxicity pattern of 5-fluorouracil."[2][3] Drug Metabolism and Disposition. Link

  • Vig, B. S., et al. (2000). "Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2." Pflugers Archiv. Link

  • Puris, E., et al. (2023). "Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs)." MDPI Pharmaceutics. Link

  • Agilent Technologies. (2017).[4] "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Application Note. Link

  • Naya, A., et al. (2019). "Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations." Journal of Molecular Graphics and Modelling. Link

Sources

Safety Operating Guide

3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic Acid

As a researcher or drug development professional, ensuring the safe and compliant disposal of specialized chemical building blocks is as critical as the synthesis itself. 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid is a halogenated, aromatic


-amino acid. Due to the presence of both bromine and chlorine substituents on the phenyl ring, this compound falls strictly under the classification of Halogenated Organic Waste [1].

This guide provides field-proven, step-by-step methodologies for the operational handling and disposal of this compound, ensuring compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[2].

Chemical Profiling & The Causality of Segregation (E-E-A-T)

In laboratory waste management, understanding why a protocol exists is the foundation of safety.

The Mechanistic Hazard: 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid contains strong carbon-halogen (C-Br and C-Cl) bonds. If this compound is mistakenly mixed with non-halogenated organic waste (like ethanol or acetone) and sent for standard fuel-blending incineration, the combustion process will occur at insufficient temperatures. Incomplete combustion of halogenated aromatics leads to the synthesis of highly toxic environmental pollutants, specifically polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) .

The Self-Validating Protocol: To prevent this, EPA regulations mandate that halogenated organic wastes be strictly segregated[1]. They must be routed to specialized high-temperature rotary kiln incinerators (operating at >1100°C) equipped with caustic scrubbing systems[3]. The extreme heat ensures complete molecular destruction, while the caustic scrubbers (using sodium hydroxide) neutralize the corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases generated during combustion[3].

Operational Workflow: Step-by-Step Disposal Methodology

The following protocol must be implemented at the bench level to ensure RCRA compliance under 40 CFR Part 262[4].

Phase 1: Point of Generation & Satellite Accumulation Area (SAA)
  • Container Selection: Select a chemically compatible container, preferably High-Density Polyethylene (HDPE) or glass. Do not use metal containers, as trace degradation of the halogenated compound can cause corrosion.

  • Immediate Labeling: Before the first drop or crystal of waste is added, affix a label clearly stating "Hazardous Waste" [5].

  • Nomenclature: Write the full chemical name: 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid. Do not use abbreviations, acronyms, or chemical formulas (e.g., no "Halogenated AA" or "Br-Cl-Phe").

  • Vapor-Tight Seal: The container must remain tightly closed with a threaded cap at all times, except when actively adding waste[5]. Funnels must not be left in the container.

Phase 2: Segregation & Bulking
  • Solvent Compatibility: If the compound is dissolved in a solvent (e.g., Dichloromethane, Chloroform), the entire mixture remains a Halogenated Organic Waste.

  • Prohibited Mixing: Never mix this waste stream with non-halogenated solvents, strong oxidizing agents, or heavy metal aqueous wastes[1].

Phase 3: Transfer to Central Accumulation Area (CAA)
  • Volume Limits: Once the SAA container is full, or reaches the 55-gallon regulatory limit, it must be dated and transferred to the facility's Central Accumulation Area (CAA) within 3 days[5].

  • Waste Profiling: Submit a waste profile to your Environmental Health and Safety (EHS) department detailing the exact mass/volume and halogen content to ensure it is manifested correctly for rotary kiln incineration[3].

Mandatory Visualization: Waste Routing Logic

The following diagram illustrates the strict decision-making and logistical pathway for disposing of this specific halogenated compound.

G start Waste Generation: 3-Amino-3-(2-bromo-5-chlorophenyl) propanoic acid decision Contains Halogens (Br, Cl)? start->decision halo_waste Halogenated Organic Waste Stream decision->halo_waste Yes (Br, Cl present) saa Satellite Accumulation Area (SAA) Label: 'Hazardous Waste' Keep Closed halo_waste->saa caa Central Accumulation Area (CAA) Max 90/180 Days saa->caa Container Full or Time Limit tsdf RCRA TSDF: High-Temp Rotary Kiln Incineration with Caustic Scrubbing caa->tsdf Licensed Transport

Caption: RCRA-compliant disposal workflow for halogenated aromatic laboratory waste.

Data Presentation: Segregation & Regulatory Thresholds

To prevent cross-contamination and regulatory fines, utilize the following segregation matrix and accumulation limit tables.

Table 1: Laboratory Waste Segregation Matrix

Waste CategoryTarget Compound PlacementExamples of Compatible WastesDisposal Method
Halogenated Organic YES (Place here) Dichloromethane, Chloroform, BromobenzeneRotary Kiln Incineration + Scrubbing
Non-Halogenated Organic NOAcetone, Ethanol, Hexane, TolueneFuel Blending / Standard Incineration
Aqueous / Inorganic NOHydrochloric acid, Sodium hydroxideNeutralization / Wastewater Treatment

Table 2: EPA RCRA Generator Accumulation Limits

Your facility's generator status dictates how long the 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid waste can remain in the Central Accumulation Area before off-site transport[4].

Generator StatusMonthly Generation LimitMax Accumulation Time in CAA
Very Small Quantity Generator (VSQG)

100 kg
No strict time limit (until 1,000 kg is reached)
Small Quantity Generator (SQG) 100 kg to 1,000 kg180 days
Large Quantity Generator (LQG)

1,000 kg
90 days

Academic & Research Laboratory Exemptions (Subpart K)

If your facility is an eligible academic entity (college, university, or affiliated teaching hospital), you may opt into 40 CFR Part 262, Subpart K [5]. This alternative regulation provides flexibility by allowing trained professionals, rather than students, to make the final hazardous waste determination. Under Subpart K, unwanted material can remain in the laboratory for up to 12 months, provided it is properly labeled with the accumulation start date and an identifying term such as "Unwanted Material" or "Chemical Waste"[5].

References

  • Resource Conservation and Recovery Act (RCRA) Regulations US Environmental Protection Agency (EPA) URL:[Link]

  • 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Hazardous Waste Guide: Halogenated Compounds University of Tennessee Institute of Agriculture (UTIA) Safety Office URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) US Environmental Protection Agency (EPA) URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes EPA National Service Center for Environmental Publications (NEPIS) URL:[Link]

Sources

Personal protective equipment for handling 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Laboratory Professionals

Guide to Safe Handling: 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic Acid

This document provides essential safety and operational protocols for the handling and disposal of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid. As specific toxicological data for this compound is limited, this guidance is synthesized from the chemical's structural components—a dihalogenated aromatic ring and a β-amino acid backbone—and adheres to established principles of laboratory safety. The primary objective is to minimize exposure and mitigate risks through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Hazard and Risk Profile

The risk profile for 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid is inferred from its chemical structure. The presence of a brominated and chlorinated phenyl ring suggests that the compound should be handled as potentially hazardous. Halogenated organic compounds can exhibit a range of toxicities, and many are known irritants[1]. The compound is expected to be a solid powder, making inhalation of dust and dermal contact the primary routes of potential exposure.

Hazard CategoryInferred RiskRationale & Precautionary Action
Acute Toxicity (Oral, Dermal) Category 4 (Harmful) - AssumedMany halogenated aromatic compounds are toxic if ingested or absorbed through the skin[1]. Assume harmful and prevent all direct contact.
Skin Corrosion/Irritation Category 2 (Irritant) - AssumedSimilar chlorinated and brominated compounds are known skin irritants[2][3]. Prolonged contact may cause dermatitis. Avoid skin contact by using appropriate gloves and lab coats.
Serious Eye Damage/Irritation Category 2A (Irritant) - AssumedFine powders can cause mechanical irritation. The chemical nature suggests it may cause significant eye irritation upon contact[2][4]. Mandates use of chemical safety goggles.
Respiratory Irritation Category 3 (Irritant) - AssumedInhalation of dust may irritate the respiratory tract[2]. All handling of solids must be performed in a certified chemical fume hood to prevent aerosolization.
Carcinogenicity/Mutagenicity Unknown / SuspectedMany halogenated hydrocarbons are suspected carcinogens[1]. Adhere to the ALARA (As Low As Reasonably Achievable) principle for exposure.
Environmental Hazard Hazardous to the Aquatic EnvironmentHalogenated organic compounds can be persistent in the environment. Disposal must follow strict regulations for halogenated organic waste[5][6].

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective risk management follows the hierarchy of controls, prioritizing systemic solutions over reliance on individual protective measures.

  • 1. Engineering Controls: The first and most effective line of defense is to physically isolate the hazard.

    • Chemical Fume Hood: All procedures that involve handling the solid compound or its solutions must be conducted in a properly functioning and certified chemical fume hood. This is critical to contain airborne particles and potential vapors, protecting the user from respiratory exposure[7].

  • 2. Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

    • Designated Work Area: Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all tasks involving this chemical.

    • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing work, as mandated by OSHA's Laboratory Standard[8][9].

  • 3. Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazard. It is to be used in conjunction with, not as a replacement for, engineering and administrative controls.

Personal Protective Equipment (PPE) Selection and Protocol

The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following provides a baseline for working with 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when chemicals are being handled in the laboratory[10].

  • Enhanced Protection: When handling larger quantities (>10 g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.

Hand Protection

The selection of appropriate gloves is critical. Standard disposable nitrile gloves provide a barrier for incidental contact but may offer poor resistance to halogenated hydrocarbons upon prolonged exposure[11].

  • For Incidental Contact (e.g., handling vials, brief splash exposure):

    • Glove Type: Disposable Nitrile Gloves (minimum 5-mil thickness).

    • Protocol: Inspect gloves for any signs of degradation before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique, wash hands, and don a new pair[12][13]. Never reuse disposable gloves[10].

  • For Extended Contact or Immersion:

    • Glove Type: Heavier-duty gloves with proven resistance to brominated and chlorinated aromatic compounds are required. Consider double-gloving, with a disposable nitrile glove as the inner layer and a more robust glove as the outer layer.

    • Recommended Materials: Consult manufacturer-specific chemical resistance charts[14][15]. Materials such as Viton® or Barrier® (laminated film) often provide superior protection against halogenated organics[16].

Body Protection
  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory to protect skin and clothing from minor spills and dust[10].

  • Chemical Apron: For procedures involving larger quantities or a high risk of splashes, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection
  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is not typically required.

  • Emergency Situations: In the event of a large spill outside of a fume hood, or if engineering controls fail, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter would be necessary. All respirator use must be part of a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.

Visual Workflow 1: PPE Selection Process

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental scale and procedure.

Caption: Risk-based decision workflow for PPE selection.

Operational and Disposal Plans

Step-by-Step Handling of Solid Compound
  • Preparation: Before handling the compound, ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items. Don all required PPE.

  • Weighing: Perform all weighing operations on a balance placed inside the fume hood or in a powder containment enclosure to prevent dust from escaping. Use anti-static weigh paper or a tared container.

  • Transfer: Use a spatula or powder funnel for transfers. Avoid scooping actions that could generate dust. Close the container tightly immediately after use.

  • Cleaning: Carefully wipe down the spatula, weigh boat, and any contaminated surfaces with a solvent-dampened cloth (e.g., isopropanol or ethanol). Dispose of the cloth as halogenated solid waste.

Spill Response
  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Use a commercial spill kit or absorbent pads to gently cover the spill. Avoid dry sweeping.

    • Wipe the area clean with a soapy water solution, followed by a clean water rinse.

    • Place all contaminated materials into a sealed container and label it as "Halogenated Waste."

  • Large Spill (outside fume hood):

    • Evacuate all non-essential personnel from the area[16].

    • Alert your institution's Environmental Health and Safety (EHS) office immediately.

    • If safe to do so, increase ventilation to the area.

    • Prevent the spill from entering drains.

Disposal Plan

Disposal of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid and any materials contaminated with it must be handled as regulated hazardous waste.

  • Waste Segregation: It is critical to keep halogenated organic waste separate from non-halogenated waste streams[17][18]. This is due to specific disposal requirements and costs associated with halogenated compounds[5][18].

  • Containerization: Use a designated, properly labeled hazardous waste container that is compatible with the chemical. The label must clearly state "Hazardous Waste" and list all constituents, including "Halogenated Organic Solid: 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid."

  • Storage: Keep the waste container tightly sealed and stored in a designated satellite accumulation area within the laboratory[18].

  • Pickup: Arrange for disposal through your institution's EHS office, which will use a licensed hazardous waste vendor. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow 2: Chemical Lifecycle Management

This diagram illustrates the complete lifecycle of the chemical within the laboratory, highlighting critical safety and compliance checkpoints from procurement to disposal.

Caption: Lifecycle from chemical procurement to final disposal.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link][19][20][21][22]

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link][8]

  • 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration. [Link][9][23]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Aris Scientific. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link][7]

  • Chemical Resistance Reference Chart. Medicom. [Link][14]

  • Personal Protective Equipment. United States Environmental Protection Agency. [Link][24]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency. [Link][5]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link][13]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link][11]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link][1]

  • Microflex Chemical Resistance Guide. Microflex. [Link][15]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville DEHS. [Link][17]

  • Chemical Hygiene Program: Personal Protective Equipment. University of Rochester EHS. [Link][10]

  • Safety Data Sheet: beta-Alanine. Valudor Products. [Link][25]

  • Chemical Waste Guideline: Halogenated Solvents in Laboratories. Temple University EHRS. [Link][18]

  • EPA Hazardous Waste Codes. United States Environmental Protection Agency. [Link][26]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.